molecular formula MgMoO4 B1172624 Quinomycin CAS No. 11113-76-1

Quinomycin

Cat. No.: B1172624
CAS No.: 11113-76-1
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Description

Quinomycin A, also known internationally as Echinomycin, is a bis-intercalator antibiotic belonging to the quinoxaline family, originally isolated from Streptomyces echinatus . This cyclic depsipeptide exerts its primary biological effects through a high-affinity, sequence-specific bis-intercalation into double-stranded DNA, a mechanism structurally elucidated through NMR studies of its complex with DNA . By inserting its two quinoxaline chromophores between DNA base pairs, this compound A causes unwinding and extension of the DNA helix, thereby disrupting vital cellular processes such as replication and transcription . Beyond its classical DNA-binding activity, contemporary research has revealed that this compound A is a potent and selective inhibitor of the Notch signaling pathway . Studies demonstrate that it downregulates the expression of Notch receptors (Notch 1-4), their ligands (Jagged and Delta-like), and downstream target genes like Hes-1 . It also reduces the expression of key components of the γ-secretase complex, which is essential for Notch activation . This targeted action on the Notch pathway underpins its strong research value in oncology, particularly in targeting cancer stem cells (CSCs). In pancreatic cancer models, this compound A has been shown to significantly inhibit cell proliferation, colony formation, and pancosphere formation, while reducing the expression of CSC markers including DCLK1, CD44, CD24, and EPCAM . Promising preclinical applications extend beyond oncology. A 2021 study demonstrated that this compound A reduces cyst progression in polycystic kidney disease (PKD) models by inhibiting aberrant Notch signaling, decreasing cell proliferation, and normalizing cilia length in cyst-lining epithelial cells . The compound has shown efficacy in reducing kidney cystic area and fibrosis in orthologous PKD mouse models, suggesting its potential therapeutic value for PKD patients . Researchers value this compound A for its ability to selectively target diseased cells, such as cystic epithelial cells and cancer cells, while demonstrating minimal effects on normal human tubule epithelial cells under studied conditions .

Properties

IUPAC Name

N-[(4S,7R,11S,17S,20R,24S)-2,4,12,15,17,25-hexamethyl-11,24-bis[(2R)-3-methylbutan-2-yl]-27-methylsulfanyl-3,6,10,13,16,19,23,26-octaoxo-20-(quinoxaline-2-carbonylamino)-9,22-dioxa-28-thia-2,5,12,15,18,25-hexazabicyclo[12.12.3]nonacosan-7-yl]quinoxaline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C55H72N12O12S2/c1-27(2)29(5)42-53(76)78-24-40(63-46(69)38-23-57-34-19-15-17-21-36(34)61-38)48(71)59-32(8)50(73)67(12)44-52(75)66(11)43(30(6)28(3)4)54(77)79-25-39(62-45(68)37-22-56-33-18-14-16-20-35(33)60-37)47(70)58-31(7)49(72)64(9)41(51(74)65(42)10)26-81-55(44)80-13/h14-23,27-32,39-44,55H,24-26H2,1-13H3,(H,58,70)(H,59,71)(H,62,68)(H,63,69)/t29-,30-,31+,32+,39-,40-,41?,42+,43+,44?,55?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNYOPINACXXCOV-BCAICVSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)N(C2CSC(C(C(=O)N(C(C(=O)OCC(C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)C(C)C(C)C)C)N(C(=O)C(NC(=O)C(COC(=O)C(N(C2=O)C)C(C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C(=O)N(C2CSC(C(C(=O)N([C@H](C(=O)OC[C@H](C(=O)N1)NC(=O)C3=NC4=CC=CC=C4N=C3)[C@H](C)C(C)C)C)N(C(=O)[C@@H](NC(=O)[C@@H](COC(=O)[C@@H](N(C2=O)C)[C@H](C)C(C)C)NC(=O)C5=NC6=CC=CC=C6N=C5)C)C)SC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C55H72N12O12S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1157.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

11113-76-1
Record name Quinomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011113761
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

Unveiling Quinomycin: A Technical Guide to its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Quinomycin, a potent antibiotic with significant antitumor and antiviral activities. We will delve into its natural microbial sources, detail the intricate processes of its isolation and purification, and explore its molecular mechanisms of action through key signaling pathways. All quantitative data is presented in structured tables for clear comparison, and detailed experimental protocols are provided. Visual diagrams generated using Graphviz are included to illustrate complex biological and experimental workflows.

Natural Sources and Production Yields of this compound

This compound is a member of the quinoxaline family of antibiotics, primarily produced by various species of the genus Streptomyces, a group of Gram-positive bacteria renowned for their ability to produce a wide array of secondary metabolites. These microorganisms are typically found in diverse environments, ranging from soil to marine sediments. The production yield of this compound can vary significantly depending on the specific Streptomyces strain and the fermentation conditions employed.

Several members of the this compound family, including the well-studied Echinomycin (also known as this compound A), are synthesized through a non-ribosomal peptide synthetase (NRPS) pathway.[1] The biosynthetic gene clusters responsible for this compound production have been identified in several Streptomyces strains, paving the way for potential bioengineering approaches to enhance yield and generate novel analogs.[2]

Below is a summary of notable this compound-producing Streptomyces species and their reported yields.

Streptomyces SpeciesThis compound Family MemberReported YieldReference
Streptomyces sp. LS462Echinomycin172 mg/L[3]
Streptomyces lasaliensisThis compound ANot specified[4]
Streptomyces braegensis subsp. japonicusUK-63,052 complex (this compound-like)Not specified[5]
Streptomyces sp. B475 (mangrove-derived)Quinomycins K and L3.2 mg (K) and 1.8 mg (L) from 6L culture[6][7]
Streptomyces sp. KN-0647This compound ANot specified
Streptomyces parvulus LS-2Actinomycin D (related phenoxazine)540 mg/L[8]

Isolation and Purification of this compound: A Detailed Methodology

The isolation and purification of this compound from bacterial cultures is a multi-step process that involves fermentation, extraction, and chromatographic separation. The following protocols provide a detailed guide for obtaining purified this compound.

I. Fermentation

Objective: To cultivate the this compound-producing Streptomyces strain under optimal conditions to maximize the yield of the target compound.

Materials:

  • Selected Streptomyces strain

  • Seed culture medium (e.g., ISP2 medium: 4 g/L glucose, 4 g/L yeast extract, 10 g/L malt extract, pH 7.2)[6]

  • Production medium (e.g., Starch Casein Nitrate Broth)

  • Shaker incubator

  • Erlenmeyer flasks

Protocol:

  • Inoculum Preparation: Aseptically inoculate a 500 mL Erlenmeyer flask containing 100 mL of sterile seed culture medium with spores or a mycelial suspension of the Streptomyces strain.[6]

  • Incubation: Incubate the seed culture at 28-30°C for 2-3 days on a rotary shaker at 180-220 rpm.[6]

  • Production Culture: Transfer the seed culture to a larger volume of production medium (e.g., 6 L distributed in multiple flasks) at an appropriate inoculation ratio (e.g., 5-10% v/v).

  • Fermentation: Incubate the production culture for 7-10 days under the same temperature and agitation conditions.[6] Monitor the production of this compound periodically using analytical techniques such as HPLC.

II. Extraction

Objective: To extract the crude this compound from the fermentation broth.

Materials:

  • Fermentation broth

  • Centrifuge

  • Ethyl acetate

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Separation of Biomass: Centrifuge the fermentation broth at a sufficient speed (e.g., 4000-5000 rpm) to separate the mycelial biomass from the supernatant.

  • Solvent Extraction:

    • Supernatant: Transfer the supernatant to a large separatory funnel. Add an equal volume of ethyl acetate and shake vigorously for 15-20 minutes. Allow the layers to separate and collect the upper organic layer. Repeat the extraction process two more times to ensure complete recovery.[6]

    • Biomass (optional but recommended): The biomass can also be extracted separately by soaking in a suitable organic solvent like methanol or acetone, followed by filtration and evaporation of the solvent.

  • Concentration: Combine all the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

III. Purification

Objective: To purify this compound from the crude extract using column chromatography.

Materials:

  • Crude this compound extract

  • Silica gel (60-120 or 230-400 mesh)

  • Glass chromatography column

  • Solvent system (e.g., a gradient of chloroform and methanol)

  • Fraction collector

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Protocol:

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., chloroform or hexane) and pour it into the chromatography column. Allow the silica gel to settle and pack uniformly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase solvent and load it carefully onto the top of the silica gel bed. Alternatively, the crude extract can be adsorbed onto a small amount of silica gel, dried, and then loaded as a dry powder.

  • Elution: Begin the elution with a non-polar solvent (e.g., 100% chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., methanol) in a stepwise or gradient manner. For example, a gradient of chloroform:methanol from 100:0 to 90:10 can be effective.[9]

  • Fraction Collection: Collect the eluate in separate fractions using a fraction collector.

  • Monitoring: Monitor the separation process by spotting the collected fractions on TLC plates and visualizing the spots under UV light. Fractions containing the compound of interest (identified by its Rf value) are pooled together.

  • Final Concentration: Evaporate the solvent from the pooled fractions containing pure this compound using a rotary evaporator to obtain the purified compound as a powder. The purity can be further assessed by techniques like HPLC and mass spectrometry.

Experimental and Signaling Pathway Visualizations

To provide a clearer understanding of the experimental workflow and the molecular targets of this compound, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_fermentation I. Fermentation cluster_extraction II. Extraction cluster_purification III. Purification inoculum Inoculum Preparation seed_culture Seed Culture (2-3 days) inoculum->seed_culture production_culture Production Culture (7-10 days) seed_culture->production_culture centrifugation Centrifugation production_culture->centrifugation solvent_extraction Solvent Extraction (Ethyl Acetate) centrifugation->solvent_extraction concentration Concentration (Rotary Evaporator) solvent_extraction->concentration column_chromatography Silica Gel Column Chromatography concentration->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection final_concentration Final Concentration fraction_collection->final_concentration purified_this compound Purified this compound final_concentration->purified_this compound

Caption: Workflow for the isolation and purification of this compound.

This compound exerts its biological effects by targeting specific cellular signaling pathways. Two of the most well-characterized pathways inhibited by this compound are the Hypoxia-Inducible Factor-1 (HIF-1) and the Notch signaling pathways.[10][11]

HIF1_pathway cluster_normoxia Normoxia cluster_hypoxia Hypoxia HIF1a HIF-1α PHD PHD HIF1a->PHD Hydroxylation VHL VHL PHD->VHL Recognition Proteasome Proteasomal Degradation VHL->Proteasome HIF1a_stable HIF-1α (stabilized) HIF1_complex HIF-1 Complex HIF1a_stable->HIF1_complex HIF1b HIF-1β (ARNT) HIF1b->HIF1_complex HRE Hypoxia Response Element (HRE) HIF1_complex->HRE Binds to Target_Genes Target Gene Expression (e.g., VEGF, EPO) HRE->Target_Genes This compound This compound This compound->HIF1_complex Inhibits DNA Binding

Caption: this compound's inhibition of the HIF-1 signaling pathway.

Notch_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Receptor Notch Receptor (1-4) Ligand->Notch_Receptor Binds g_Secretase γ-Secretase Notch_Receptor->g_Secretase Cleavage NICD Notch Intracellular Domain (NICD) g_Secretase->NICD Releases CSL CSL (RBP-Jk) NICD->CSL CSL_NICD_MAML CSL-NICD-MAML Complex NICD->CSL_NICD_MAML CSL_CoR CSL-CoR Complex CSL->CSL_CoR CSL->CSL_NICD_MAML CoR Co-repressors CoR->CSL_CoR MAML MAML (Co-activator) MAML->CSL_NICD_MAML Target_Genes Target Gene Transcription (e.g., Hes, Hey) CSL_CoR->Target_Genes Represses CSL_NICD_MAML->Target_Genes Activates This compound This compound This compound->Notch_Receptor Downregulates Expression This compound->g_Secretase Decreases Expression

Caption: this compound's inhibitory effect on the Notch signaling pathway.

References

Quinomycin A: A Technical Guide to its Chemical Structure and Biological Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin A, also known as Echinomycin, is a potent depsipeptide antibiotic belonging to the quinoxaline family.[1] Isolated from various Streptomyces species, it exhibits a broad spectrum of biological activities, including antimicrobial, antiviral, and notable antitumor properties.[1] Its unique mode of action, primarily involving the bifunctional intercalation into DNA, has made it a subject of intense research, particularly in the field of oncology. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound A, along with detailed experimental protocols for its analysis.

Chemical Structure and Physicochemical Properties

This compound A is a cyclic octadepsipeptide characterized by two quinoxaline-2-carbonyl chromophores attached to a peptide lactone ring. The cyclic core also features a thioacetal bridge, a distinguishing feature of this class of antibiotics.

Table 1: Chemical and Physicochemical Properties of this compound A

PropertyValueReference(s)
IUPAC Name N-[(1R,4S,8R,11S,14R,17S,21R,24S)-3,11,13,16,24,26-hexamethyl-27-methylsulfanyl-2,5,9,12,15,18,22,25-octaoxo-4,17-di(propan-2-yl)-8-(quinoxaline-2-carbonylamino)-6,19-dioxa-28-thia-3,10,13,16,23,26-hexazabicyclo[12.12.3]nonacosan-21-yl]quinoxaline-2-carboxamide[2]
Synonyms Echinomycin, NSC-13502, NSC-526417, SK 302B[3]
CAS Number 512-64-1[4]
Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂[4]
Molecular Weight 1101.26 g/mol [4]
Appearance White to off-white solid[4]
Melting Point 217-218 °C[4]
Solubility Soluble in DMSO (up to 5 mg/mL), DMF. Limited solubility in ethanol and methanol. Poorly soluble in water.[1][4]
pKa (Predicted) 9.38 ± 0.70[4]
SMILES String C[C@H]1C(=O)N(C)[C@H]2CS--INVALID-LINK--N(C)C(=O)--INVALID-LINK--OC(=O)--INVALID-LINK--C(=O)N(C)--INVALID-LINK--C(=O)N--INVALID-LINK--C(=O)O[C@@H]1NC(=O)c1ncc2ccccc2n1

Biological and Pharmacological Properties

This compound A's biological activity is intrinsically linked to its ability to interact with DNA. This interaction underlies its potent antimicrobial and anticancer effects.

Mechanism of Action

DNA Intercalation: this compound A is a bifunctional intercalator, meaning it inserts its two quinoxaline chromophores into the DNA double helix at two separate locations simultaneously.[1] This bis-intercalation is sequence-selective, showing a preference for GC-rich regions, particularly at 5'-CpG-3' steps. This binding distorts the DNA structure, interfering with essential cellular processes like DNA replication and transcription, ultimately leading to cell death.

Enzyme Inhibition: A primary consequence of its DNA binding is the inhibition of enzymes that utilize DNA as a template. Notably, this compound A is a potent inhibitor of DNA topoisomerases, enzymes crucial for managing DNA topology during replication and transcription.

Signaling Pathway Modulation: Beyond direct DNA interaction, this compound A has been shown to modulate key cellular signaling pathways implicated in cancer progression:

  • Hypoxia-Inducible Factor-1 (HIF-1) Pathway: this compound A is a potent inhibitor of HIF-1, a transcription factor that plays a central role in tumor adaptation to hypoxic environments, promoting angiogenesis and metastasis.[1] It inhibits the binding of HIF-1 to its DNA response elements.

  • Notch Signaling Pathway: This pathway is critical for cell fate determination and is often dysregulated in cancer. This compound A has been demonstrated to downregulate the expression of Notch receptors and their ligands, thereby inhibiting this pro-oncogenic signaling cascade.

Anticancer Activity

This compound A exhibits significant cytotoxicity against a wide range of cancer cell lines. Its ability to target cancer stem cells (CSCs), a subpopulation of tumor cells responsible for therapy resistance and relapse, makes it a particularly promising therapeutic candidate.

Table 2: In Vitro Anticancer Activity of this compound A

Cell Line/TargetActivity TypeValueReference(s)
Cancer Stem Cells (CSCs)IC₅₀29.4 pM
U251-HRE (hypoxic induction of luciferase)EC₅₀1.2 nM
Jurkat (Human T-cell leukemia)IC₅₀0.414 µM[4]
Antimicrobial Activity

This compound A was initially identified for its potent antibacterial properties, primarily against Gram-positive bacteria. Its broad-spectrum antimicrobial activity also extends to fungi and some viruses.

Table 3: In Vitro Antibacterial Activity of this compound A

Bacterial StrainActivity TypeValue (µg/mL)Reference(s)
Staphylococcus epidermidisMIC16 - 64[4]
Staphylococcus aureusMIC16 - 64[4]
Enterococcus faeciumMIC16 - 64[4]
Enterococcus faecalisMIC16 - 64[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound A.

Structural Elucidation
  • Objective: To determine the chemical structure and conformation of this compound A in solution.

  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe.

  • Sample Preparation:

    • Dissolve 5-10 mg of this compound A in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

    • Filter the solution into a 5 mm NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30).

    • Spectral Width: 0-12 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons).

    • Number of Scans: 16-64.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: 0-180 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more.

  • 2D NMR Experiments:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon correlations (2-3 bonds), crucial for assembling the molecular skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine through-space proton-proton proximities, providing conformational information.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., TopSpin, Mnova). Assign all proton and carbon signals by analyzing the 1D and 2D spectra.

  • Objective: To determine the accurate molecular weight and fragmentation pattern of this compound A.

  • Instrumentation: A high-resolution mass spectrometer, such as a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound A in a suitable solvent (e.g., methanol, acetonitrile).

    • Dilute the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.

  • ESI-MS Analysis:

    • Ionization Mode: Positive ion mode.

    • Capillary Voltage: 3-4 kV.

    • Source Temperature: 100-150 °C.

    • Desolvation Gas Flow: 600-800 L/hr.

    • Mass Range: m/z 100-1500.

  • Tandem MS (MS/MS) Analysis:

    • Select the protonated molecular ion ([M+H]⁺) as the precursor ion.

    • Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Determine the accurate mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern to deduce the sequence of amino acids and other structural features.

  • Objective: To determine the three-dimensional structure of this compound A when bound to a DNA duplex at atomic resolution.

  • Methodology:

    • DNA Oligonucleotide Synthesis and Purification: Synthesize and purify a self-complementary DNA oligonucleotide containing a preferred this compound A binding site (e.g., 5'-GCGTACGC-3').

    • Complex Formation: Dissolve the DNA oligonucleotide and this compound A in a suitable buffer (e.g., 10 mM sodium cacodylate, pH 7.0, 100 mM NaCl, 10 mM MgCl₂). The typical molar ratio of drug to DNA duplex is 2:1.

    • Crystallization: Use the hanging drop vapor diffusion method. Mix the complex solution with a precipitant solution (e.g., 20-30% 2-methyl-2,4-pentanediol (MPD), 40 mM sodium cacodylate, pH 7.0, 12 mM spermine tetrachloride) and equilibrate against a reservoir of the precipitant solution.

    • Data Collection: Mount a suitable crystal and collect X-ray diffraction data at a synchrotron source.

    • Structure Solution and Refinement: Process the diffraction data and solve the structure using molecular replacement with a standard B-DNA model. Build the this compound A molecule into the electron density map and refine the structure.

  • Data Analysis: Analyze the final refined structure to visualize the detailed interactions between this compound A and the DNA, including the intercalation geometry, hydrogen bonds, and van der Waals contacts.

Mechanism of Action Studies
  • Objective: To identify the specific DNA sequences where this compound A binds.

  • Principle: A DNA-binding compound protects the DNA from cleavage by a nuclease (e.g., DNase I) or a chemical agent at its binding site. This protection leaves a "footprint" on a sequencing gel.

  • Protocol:

    • DNA Probe Preparation: Prepare a DNA fragment of interest (e.g., a promoter region) and label one end with ³²P.

    • Binding Reaction: Incubate the radiolabeled DNA probe with increasing concentrations of this compound A in a suitable binding buffer.

    • DNase I Digestion: Add a limited amount of DNase I to the reaction mixtures to partially digest the DNA.

    • Reaction Termination and DNA Purification: Stop the reaction and purify the DNA fragments.

    • Gel Electrophoresis: Separate the DNA fragments on a high-resolution denaturing polyacrylamide sequencing gel.

    • Autoradiography: Expose the gel to X-ray film to visualize the DNA fragments.

  • Data Analysis: The binding sites of this compound A will appear as gaps (footprints) in the ladder of DNA fragments compared to the control lane without the drug.

  • Objective: To demonstrate the binding of this compound A to a specific DNA sequence.

  • Principle: The electrophoretic mobility of a DNA fragment is reduced upon binding to another molecule.

  • Protocol:

    • Probe Labeling: Label a short, double-stranded DNA oligonucleotide containing the putative binding site with a non-radioactive label (e.g., biotin, digoxigenin) or a radioactive label (³²P).

    • Binding Reaction: Incubate the labeled probe with increasing concentrations of this compound A in a binding buffer.

    • Gel Electrophoresis: Separate the binding reactions on a native (non-denaturing) polyacrylamide gel.

    • Detection: Transfer the DNA to a nylon membrane and detect the labeled probe using a chemiluminescent or radioactive detection method.

  • Data Analysis: A slower-migrating band corresponding to the DNA-Quinomycin A complex will appear and increase in intensity with increasing concentrations of the drug.

  • Objective: To assess the inhibitory effect of this compound A on topoisomerase activity.

  • Principle: Topoisomerases can relax supercoiled plasmid DNA. An inhibitor will prevent this relaxation.

  • Protocol:

    • Reaction Setup: In a reaction buffer, mix supercoiled plasmid DNA (e.g., pBR322) with human topoisomerase I or II.

    • Inhibitor Addition: Add increasing concentrations of this compound A to the reaction mixtures.

    • Incubation: Incubate the reactions at 37°C for 30 minutes.

    • Reaction Termination: Stop the reactions by adding a stop buffer containing SDS and proteinase K.

    • Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed, and nicked) on an agarose gel.

    • Visualization: Stain the gel with ethidium bromide and visualize under UV light.

  • Data Analysis: In the presence of an effective inhibitor, the amount of relaxed DNA will decrease, and the supercoiled form will persist.

Signaling Pathway and Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by this compound A and a general experimental workflow for its study.

HIF1_Pathway cluster_nucleus Nucleus HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 HIF1b HIF-1β (ARNT) HIF1b->HIF1 HRE Hypoxia Response Element (HRE) HIF1->HRE binds TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes activates transcription Hypoxia Hypoxia Hypoxia->HIF1a stabilizes QuinomycinA This compound A QuinomycinA->HIF1 inhibits DNA binding

Caption: The inhibitory effect of this compound A on the HIF-1 signaling pathway.

Notch_Pathway cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell cluster_nucleus Nucleus Ligand Notch Ligand (e.g., Jagged, Delta) NotchReceptor Notch Receptor Ligand->NotchReceptor binds S2 S2 Cleavage (ADAM metalloprotease) NotchReceptor->S2 S3 S3 Cleavage (γ-secretase) S2->S3 NICD Notch Intracellular Domain (NICD) S3->NICD releases CSL CSL (Transcription Factor) NICD->CSL translocates to nucleus and binds TargetGenes Target Genes (e.g., Hes, Hey) CSL->TargetGenes activates transcription QuinomycinA This compound A QuinomycinA->Ligand downregulates QuinomycinA->NotchReceptor downregulates

Caption: this compound A's inhibitory action on the Notch signaling pathway.

Experimental_Workflow start Start: Isolate/Synthesize This compound A struct_elucid Structural Elucidation start->struct_elucid nmr NMR (1D & 2D) struct_elucid->nmr ms Mass Spectrometry struct_elucid->ms xray X-ray Crystallography (with DNA) struct_elucid->xray moa Mechanism of Action Studies nmr->moa ms->moa xray->moa dna_binding DNA Binding Assays moa->dna_binding enzyme_inhibition Enzyme Inhibition Assays moa->enzyme_inhibition cell_based Cell-Based Assays moa->cell_based emsa EMSA dna_binding->emsa footprinting DNA Footprinting dna_binding->footprinting end End: Correlate Structure, Mechanism, and Activity dna_binding->end topo Topoisomerase Assay enzyme_inhibition->topo enzyme_inhibition->end hif1 HIF-1 Reporter Assay cell_based->hif1 notch Western Blot for Notch Pathway Proteins cell_based->notch cell_based->end

Caption: A logical workflow for the comprehensive study of this compound A.

Conclusion

This compound A remains a molecule of significant interest due to its potent and multifaceted biological activities. Its well-defined mechanism of action as a DNA bis-intercalator and its ability to modulate critical cancer-related signaling pathways underscore its potential as a lead compound in drug discovery and development. The detailed chemical and pharmacological data, along with the experimental protocols provided in this guide, serve as a valuable resource for researchers aiming to further explore and exploit the therapeutic promise of this compound A.

References

Quinomycin as a DNA Intercalating Agent: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin A, a member of the quinoxaline family of antibiotics, is a potent antitumor agent that exerts its biological activity through the bifunctional intercalation into double-stranded DNA. This technical guide provides an in-depth overview of the molecular mechanism of this compound's interaction with DNA, its binding characteristics, and its downstream cellular effects. Detailed experimental protocols for key analytical techniques are provided, along with a comprehensive summary of quantitative binding data. Furthermore, this guide visualizes the intricate signaling pathways affected by this compound and the workflows of crucial experimental procedures through detailed diagrams. This document is intended to serve as a valuable resource for researchers and professionals involved in the study of DNA-ligand interactions and the development of novel anticancer therapeutics.

Introduction

This compound A, also known as echinomycin, is a cyclic octadepsipeptide antibiotic that exhibits significant antitumor and antimicrobial properties.[1] Its primary mechanism of action involves the specific and high-affinity binding to double-stranded DNA. Unlike simple intercalators, this compound acts as a bifunctional intercalating agent, with its two planar quinoxaline chromophores inserting into the DNA double helix at separate locations, typically flanking a central sequence of base pairs.[2][3] This unique binding mode results in significant distortion of the DNA structure, including unwinding of the helix and an increase in its length, thereby interfering with essential cellular processes such as transcription and replication.[4]

This guide will delve into the technical details of this compound's interaction with DNA, providing a comprehensive resource for researchers in the field.

Mechanism of DNA Intercalation

This compound's interaction with DNA is a highly specific process, primarily targeting CpG (5'-CG-3') sequences.[5] The two quinoxaline rings of the molecule intercalate into the DNA at sites separated by two base pairs, a characteristic feature of bifunctional intercalation.[2] This "sandwiching" of the DNA base pairs by the quinoxaline chromophores is stabilized by the depsipeptide backbone, which resides in the minor groove.[5] This interaction is further strengthened by hydrogen bonds between the alanine residues of this compound and the guanine bases within the CpG step.[5]

The bifunctional intercalation of this compound induces significant conformational changes in the DNA structure. It unwinds the DNA helix by an angle approximately twice that of the simple intercalator ethidium bromide.[2] This substantial unwinding is a direct consequence of the dual intercalation of the quinoxaline rings. Furthermore, the insertion of the chromophores leads to a near doubling of the expected helix extension for a monofunctional intercalator, as confirmed by viscosity measurements.[6]

G cluster_complex This compound-DNA Complex DNA_top 5'-...G C G T...-3' Intercalation 5'-...G C   G T...-3'         |   | 3'-...C G   C A...-5' DNA_top->Intercalation Binding & Intercalation DNA_bottom 3'-...C G C A...-5' Quinoxaline1 Quinoxaline Ring 1 Peptide Cyclic Depsipeptide Quinoxaline1->Peptide Q1_in Q1 Peptide_bound Peptide in Minor Groove Quinoxaline2 Quinoxaline Ring 2 Quinoxaline2->Peptide Q2_in Q2

Quantitative Data on this compound-DNA Binding

The affinity of this compound for DNA has been quantified using various biophysical techniques. The binding constants (K) are dependent on the base composition and sequence of the DNA, as well as the ionic strength of the buffer.[4]

DNA Source/SequenceMethodBinding Constant (K) (M⁻¹)Unwinding Angle (degrees)Reference
Micrococcus lysodeikticus DNASolvent Partition2-6 times that of echinomycin~48°[2][7]
Calf Thymus DNASolvent Partition-~48°[7]
poly(dG-dC)Solvent PartitionHigher than poly(dA-dT)-[2]
poly(dA-dT)Solvent PartitionLower than poly(dG-dC)-[2]
pBR322 Plasmid DNAGel Electrophoresis-48°[2]

Note: The unwinding angle of ethidium bromide is approximately 26°. This compound's unwinding angle of ~48° is nearly double, highlighting its bifunctional nature.[2]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound-DNA interactions. The following sections provide step-by-step protocols for key experimental techniques.

DNase I Footprinting Assay

This technique is used to identify the specific DNA sequences to which this compound binds.

Materials:

  • 32P end-labeled DNA fragment of interest

  • This compound stock solution (in a suitable solvent like DMSO)

  • DNase I (RNase-free)

  • DNase I reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM CaCl₂)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl, 100 µg/mL tRNA)

  • Phenol:chloroform:isoamyl alcohol (25:24:1)

  • Ethanol

  • Loading buffer (e.g., formamide with tracking dyes)

  • Sequencing gel apparatus

Protocol:

  • Prepare reaction mixtures containing the end-labeled DNA fragment and varying concentrations of this compound in DNase I reaction buffer.

  • Incubate the mixtures at room temperature for at least 30 minutes to allow for binding equilibrium to be reached.

  • Initiate the DNase I digestion by adding a pre-determined optimal concentration of DNase I to each reaction.

  • Incubate for a short period (e.g., 1-2 minutes) at room temperature.

  • Stop the reaction by adding the stop solution.

  • Extract the DNA using phenol:chloroform:isoamyl alcohol, followed by ethanol precipitation.

  • Resuspend the DNA pellets in loading buffer.

  • Denature the samples by heating and then load them onto a high-resolution denaturing polyacrylamide sequencing gel.

  • Run the gel and visualize the DNA fragments by autoradiography.

  • The "footprint" will appear as a region of protection from DNase I cleavage where this compound was bound.

G start Start: 32P-labeled DNA incubate Incubate with this compound start->incubate digest Add DNase I incubate->digest stop Stop Reaction digest->stop extract Phenol/Chloroform Extraction & Ethanol Precipitation stop->extract gel Denaturing Polyacrylamide Gel Electrophoresis extract->gel visualize Autoradiography gel->visualize footprint Identify Footprint (Protected Region) visualize->footprint

Viscosity Measurement

This method assesses the increase in DNA length upon this compound intercalation.

Materials:

  • Sonicated, rod-like DNA fragments (e.g., calf thymus DNA)

  • This compound solution

  • Buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.5)

  • Capillary viscometer (e.g., Ostwald or Ubbelohde type)

  • Constant temperature water bath

Protocol:

  • Prepare a series of solutions containing a fixed concentration of DNA and increasing concentrations of this compound in the buffer.

  • Equilibrate the viscometer and the sample solutions in the constant temperature water bath.

  • Measure the flow time of the buffer (t₀) and each of the DNA-quinomycin solutions (t).

  • Calculate the relative viscosity (η_rel = t/t₀) for each sample.

  • Plot the specific viscosity (η_sp = η_rel - 1) divided by the this compound concentration versus the this compound concentration.

  • The change in viscosity provides information about the extent of DNA helix extension.

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is used to monitor conformational changes in DNA upon this compound binding.

Materials:

  • DNA solution (e.g., calf thymus DNA or a specific oligonucleotide)

  • This compound solution

  • Buffer (e.g., phosphate buffer)

  • CD spectropolarimeter

  • Quartz cuvette

Protocol:

  • Record the CD spectrum of the DNA solution alone in the desired wavelength range (typically 220-320 nm).

  • Titrate the DNA solution with small aliquots of the this compound solution.

  • Record the CD spectrum after each addition of this compound, allowing for equilibration.

  • Observe the changes in the CD signal, particularly the positive band around 275 nm and the negative band around 245 nm, which are characteristic of B-form DNA. Changes in these bands indicate alterations in DNA conformation.

Cellular Effects of this compound

This compound's ability to intercalate into DNA has profound consequences for cellular function, leading to the inhibition of key biological processes and the induction of specific signaling pathways.

Inhibition of Transcription

By binding to DNA, this compound physically obstructs the progression of RNA polymerase, thereby inhibiting transcription.[8] This is a primary mechanism behind its potent antimicrobial and antitumor activities.

Impact on Signaling Pathways

This compound has been shown to modulate several critical cellular signaling pathways, primarily as a downstream consequence of DNA binding and the ensuing cellular stress.

In pancreatic cancer cells, this compound has been demonstrated to be a potent inhibitor of the Notch signaling pathway.[6][9] This inhibition is achieved through the downregulation of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1.[9] Furthermore, this compound reduces the expression of proteins in the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is required for Notch activation.[9]

G This compound This compound DNA DNA Intercalation This compound->DNA GammaSecretase γ-Secretase Complex (Presenilin 1, Nicastrin, Pen2, APH-1) This compound->GammaSecretase NotchReceptor Notch Receptors (Notch1-4) This compound->NotchReceptor NotchLigands Notch Ligands (Jagged, DLL) This compound->NotchLigands DNA->GammaSecretase Downregulates DNA->NotchReceptor Downregulates DNA->NotchLigands Downregulates NICD Notch Intracellular Domain (NICD) Cleavage & Release GammaSecretase->NICD Cleavage NotchReceptor->NICD Activation NotchLigands->NotchReceptor Binding Hes1 Hes-1 Expression NICD->Hes1 Upregulates Proliferation Cell Proliferation & Survival Hes1->Proliferation Promotes

This compound is a potent inhibitor of the hypoxia-inducible factor-1α (HIF-1α) DNA-binding activity.[1] HIF-1α is a key transcription factor in the cellular response to hypoxia and plays a crucial role in tumor progression and angiogenesis. By binding to CpG-rich sequences within the hypoxia-response elements (HREs) of HIF-1α target genes, this compound prevents the binding of the HIF-1 complex, thereby inhibiting the transcription of genes involved in tumor survival and angiogenesis, such as VEGF.[1][10]

The cellular stress induced by DNA damage and transcription inhibition by this compound ultimately leads to the activation of apoptotic pathways. In pancreatic cancer cells, this compound treatment results in an increase in the number of cells in the PreG0/G1 phase of the cell cycle and the activation of caspase-3, a key executioner of apoptosis.[7]

G This compound This compound DNA_damage DNA Intercalation & Transcription Inhibition This compound->DNA_damage Cell_stress Cellular Stress DNA_damage->Cell_stress Caspase_activation Caspase-3 Activation Cell_stress->Caspase_activation Apoptosis Apoptosis Caspase_activation->Apoptosis

Conclusion

This compound's unique bifunctional mode of DNA intercalation, coupled with its high affinity and sequence specificity, makes it a powerful tool for studying DNA-ligand interactions and a promising scaffold for the development of new anticancer drugs. Its ability to disrupt fundamental cellular processes and modulate key signaling pathways, such as the Notch and HIF-1α pathways, underscores its therapeutic potential. The experimental protocols and quantitative data provided in this guide offer a solid foundation for further research into this fascinating and potent molecule. A thorough understanding of its mechanism of action will be instrumental in designing next-generation quinoxaline-based therapeutics with improved efficacy and reduced toxicity.

References

Discovery and history of Quinomycin antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Discovery and History of Quinomycin Antibiotics

Introduction

The this compound family of antibiotics represents a significant class of natural products characterized by their potent antimicrobial and antitumor activities. These compounds, which include well-known members like echinomycin and triostin A, are cyclic octadepsipeptides containing two quinoxaline chromophores.[1] Their unique mode of action, primarily through the bis-intercalation of their quinoxaline rings into DNA, has garnered considerable attention from the scientific community.[1] More recently, their role as inhibitors of hypoxia-inducible factor 1 (HIF-1) has opened new avenues for their therapeutic application, particularly in oncology.[2][3]

This guide provides a comprehensive overview of the discovery, history, chemical nature, and biological activities of this compound antibiotics. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, quantitative data, and visualizations of key biological pathways.

Discovery and History

The journey of this compound antibiotics began in the mid-20th century, a period often referred to as the "golden age" of antibiotic discovery.[4] The first members of this class were isolated from soil-dwelling bacteria of the genus Streptomyces.

  • Echinomycin (this compound A): Echinomycin was first isolated from Streptomyces echinatus.[5] Its discovery marked the identification of a new class of antibiotics with a distinct chemical scaffold and biological activity. Initial studies revealed its potent activity against Gram-positive bacteria and certain tumors.[5]

  • Triostin A: Triostin A, another prominent member of the this compound family, was also isolated from Streptomyces species. It is structurally similar to echinomycin but differs in the nature of its sulfur-containing bridge, possessing a disulfide bond instead of a thioacetal bridge.[6][7] Triostin A is also a biosynthetic precursor to echinomycin.[3]

  • Other Quinomycins: Following the discovery of echinomycin and triostin A, several other analogues were isolated and characterized, including quinomycins B and C.[2] More recently, new members such as quinomycins K and L have been discovered from mangrove-derived Streptomyces species, highlighting the continued potential for finding novel this compound structures in diverse environments.[1]

Chemical Structure and Properties

Quinomycins are characterized by a cyclic octadepsipeptide core, which is a result of the head-to-tail dimerization of two identical tetrapeptide chains.[8] Two planar quinoxaline-2-carboxylic acid chromophores are attached to this peptide scaffold.[1][8]

Key Structural Features:

  • Cyclic Depsipeptide Core: Composed of eight amino acid residues, including both standard and N-methylated amino acids.[7]

  • Quinoxaline Chromophores: These aromatic moieties are crucial for the biological activity of quinomycins, as they are responsible for intercalating into DNA.[9]

  • Sulfur Bridge: A defining feature of this family is the cross-bridge that links the two peptide chains. In the this compound subgroup (e.g., echinomycin), this is a thioacetal bridge, while in the triostin subgroup (e.g., triostin A), it is a disulfide bond.[6][7]

Table 1: Structural Comparison of Key this compound Antibiotics

CompoundMolecular FormulaKey Structural FeatureReference
EchinomycinC₅₁H₆₄N₁₂O₁₂S₂Thioacetal bridge[6]
Triostin AC₅₀H₆₂N₁₂O₁₂S₂Disulfide bridge[10]
Triostin CC₅₄H₇₀N₁₂O₁₂S₂Disulfide bridge, contains N,N-dimethyl-L-cystine[10]
This compound KC₅₂H₆₈N₁₂O₁₂No sulfur bridge[1]
This compound LC₅₂H₆₈N₁₂O₁₂No sulfur bridge[1]

Mechanism of Action

The biological activity of this compound antibiotics stems from their ability to interact with cellular macromolecules, primarily DNA. Two main mechanisms of action have been elucidated.

DNA Bis-intercalation

The primary and most well-studied mechanism of action is the bis-intercalation of the two quinoxaline chromophores into the DNA double helix.[9] This process involves the insertion of the planar aromatic rings between adjacent base pairs, leading to a distortion of the DNA structure and inhibition of processes such as transcription and replication.[11] Echinomycin, for instance, exhibits a preference for binding to CpG (5'-CG-3') sequences.[9]

Caption: DNA bis-intercalation by this compound antibiotics.

Inhibition of Hypoxia-Inducible Factor 1 (HIF-1)

A more recently discovered mechanism of action for quinomycins, particularly echinomycin, is the inhibition of the transcription factor HIF-1.[2] HIF-1 plays a crucial role in the cellular response to hypoxia and is often overexpressed in cancerous tumors. Echinomycin inhibits the DNA-binding activity of HIF-1 to its target genes, known as hypoxia-responsive elements (HREs), thereby blocking the transcription of genes involved in tumor survival and angiogenesis.[12]

HIF1_Inhibition cluster_0 HIF-1 Pathway under Hypoxia HIF1a HIF-1α HIF1 HIF-1 Complex HIF1a->HIF1 Dimerizes with HIF1b HIF-1β HIF1b->HIF1 HRE Hypoxia-Responsive Element (HRE) in DNA HIF1->HRE Binds to Transcription Gene Transcription (Angiogenesis, etc.) HRE->Transcription Echinomycin Echinomycin Echinomycin->HRE Inhibits HIF-1 binding

Caption: Inhibition of HIF-1 DNA binding by Echinomycin.

Biosynthesis

This compound antibiotics are synthesized via a nonribosomal peptide synthetase (NRPS) pathway.[6][13] This enzymatic machinery allows for the incorporation of non-proteinogenic and modified amino acids into the peptide backbone. The biosynthesis of echinomycin, a well-studied example, involves several key steps.[14]

  • Chromophore Formation: The quinoxaline-2-carboxylic acid (QXC) chromophore is derived from L-tryptophan through a series of enzymatic modifications.[14][15]

  • NRPS Assembly: The NRPS enzymes, encoded by genes such as qui6 and qui7 in the echinomycin biosynthetic gene cluster, assemble the tetrapeptide chains.[14] This involves the sequential addition of amino acids, including D-serine, L-alanine, N-methyl-L-cysteine, and N-methyl-L-valine.[7]

  • Dimerization and Cyclization: The thioesterase (TE) domain of the NRPS catalyzes the dimerization and head-to-tail cyclization of the two identical peptide chains to form the cyclic octadepsipeptide core.[14]

  • Cross-bridge Formation: In the final steps, enzymes catalyze the formation of the characteristic sulfur bridge. For triostin A, an oxidoreductase forms a disulfide bond.[13] For echinomycin, this disulfide bond is further modified by an S-adenosyl-L-methionine (SAM)-dependent methyltransferase to form the thioacetal bridge.[6]

Biosynthesis_Pathway LTryptophan L-Tryptophan QXC Quinoxaline-2- carboxylic acid (QXC) LTryptophan->QXC Multiple Steps NRPS NRPS Assembly (Qui6, Qui7) QXC->NRPS Starter Unit AminoAcids D-Ser, L-Ala, N-Me-Cys, N-Me-Val AminoAcids->NRPS Extension Units Tetrapeptide Linear Tetrapeptide NRPS->Tetrapeptide Dimerization Dimerization & Cyclization (TE Domain) Tetrapeptide->Dimerization CyclicPeptide Cyclic Octadepsipeptide (Disulfide Bridge) Dimerization->CyclicPeptide Forms Triostin A Echinomycin Echinomycin (Thioacetal Bridge) CyclicPeptide->Echinomycin SAM-dependent Methyltransferase (Ecm18)

Caption: Simplified biosynthetic pathway of Echinomycin.

Experimental Protocols

This section provides generalized protocols for the isolation, purification, structure elucidation, and biological evaluation of this compound antibiotics.

Protocol: Isolation and Purification of Quinomycins

This protocol describes a general procedure for obtaining quinomycins from a Streptomyces fermentation broth.

  • Fermentation: a. Prepare a seed culture by inoculating a suitable liquid medium (e.g., Starch-Casein Broth) with spores or mycelia of the producing Streptomyces strain. b. Incubate at 28-30°C for 2-3 days with shaking (180-220 rpm). c. Transfer the seed culture (e.g., 5% v/v) to a larger volume of production medium and incubate for 7-10 days under the same conditions.

  • Extraction: a. Separate the mycelial biomass from the culture broth by centrifugation or filtration.[16] b. Extract the supernatant twice with an equal volume of a non-polar solvent like ethyl acetate. c. Extract the mycelial biomass with a mixture of acetone and methanol (1:1 v/v) to recover intracellular compounds.[16] d. Combine all organic extracts and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

  • Chromatographic Purification: a. Silica Gel Column Chromatography (Initial Purification): i. Adsorb the crude extract onto a small amount of silica gel and load it onto a pre-packed silica gel column.[16] ii. Elute the column with a gradient of increasing polarity, for example, from 100% hexane to 100% ethyl acetate, followed by mixtures of ethyl acetate and methanol. iii. Collect fractions and monitor using Thin-Layer Chromatography (TLC) or analytical High-Performance Liquid Chromatography (HPLC). iv. Pool the fractions containing the target this compound(s) and concentrate.[16] b. Semi-preparative HPLC (Final Purification): i. Dissolve the enriched fraction in a suitable solvent (e.g., methanol). ii. Purify the compound using a semi-preparative reverse-phase HPLC system with a C18 column.[16] iii. Use a gradient elution system, typically with water (containing 0.1% formic acid or trifluoroacetic acid) as solvent A and acetonitrile or methanol as solvent B.[16] iv. Monitor the elution profile with a UV-Vis or Diode Array Detector (DAD) at appropriate wavelengths (e.g., 220 nm, 320 nm). v. Collect the peak corresponding to the pure this compound and remove the solvent by lyophilization or evaporation to obtain the purified compound.

Caption: General workflow for isolation and purification.

Protocol: Structure Elucidation

The chemical structure of a purified this compound is typically determined using a combination of spectroscopic and spectrometric techniques.[1][17]

  • Mass Spectrometry (MS): a. Perform High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to determine the accurate mass and molecular formula of the compound.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: a. Acquire a series of 1D and 2D NMR spectra (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[17] b. Analyze the spectra to establish the connectivity of atoms and identify the amino acid residues and the quinoxaline chromophores.

  • Advanced Marfey's Method: a. To determine the absolute configuration of the amino acid residues, hydrolyze the peptide. b. Derivatize the resulting amino acids with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA). c. Analyze the derivatized amino acids by reverse-phase HPLC and compare their retention times with those of derivatized authentic D- and L-amino acid standards.[1]

Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.[18][19] The broth microdilution method is commonly used.

  • Preparation: a. Prepare a stock solution of the purified this compound antibiotic in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in Mueller-Hinton Broth (MHB) or another appropriate bacterial growth medium.[19] The final volume in each well should be 100 µL.

  • Inoculation: a. Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well. b. Add 100 µL of the bacterial suspension to each well containing the antibiotic dilutions. c. Include a positive control (bacteria in broth without antibiotic) and a negative control (broth only).

  • Incubation and Reading: a. Incubate the plate at 37°C for 18-24 hours. b. The MIC is determined as the lowest antibiotic concentration in which there is no visible bacterial growth (i.e., the well is clear).[19]

Quantitative Data

The biological activity of this compound antibiotics has been quantified against various bacterial strains and cancer cell lines.

Table 2: Minimum Inhibitory Concentration (MIC) of Echinomycin

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (MRSA)0.03 - 0.12[2]
Staphylococcus aureus (MSSA)0.03 - 0.06[2]
Streptococcus pneumoniae≤ 0.015[2]
Enterococcus faecalis0.12 - 0.5[2]
Bacillus subtilis0.004[2]

Table 3: In Vitro Activity of Triostin A and Analogues

CompoundCell LineIC₅₀ (nM) (HIF-1 Inhibition)Reference
Triostin AMCF-71.8[3]
EchinomycinMCF-70.4[3]
Thiosulfinate analogue of Triostin AMCF-710.9[3]

Conclusion

The this compound antibiotics are a fascinating and enduring class of natural products. Since their initial discovery, research has unveiled their complex chemical structures, unique biosynthetic pathways, and multifaceted mechanisms of action, from DNA bis-intercalation to the inhibition of key transcription factors like HIF-1. Their potent biological activities continue to make them attractive scaffolds for the development of new therapeutic agents, particularly in the realms of infectious diseases and oncology. The detailed methodologies and data presented in this guide are intended to support further research and development in this promising area of natural product science.

References

The Biological Activity of Quinomycin C: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin C is a member of the quinoxaline family of antibiotics, a group of cyclic depsipeptides with potent biological activities.[1] First isolated from Streptomyces species, this class of compounds, which also includes the well-studied echinomycin (this compound A), has garnered significant interest for its antitumor, antimicrobial, and antiviral properties.[1] this compound C and its analogs exert their effects primarily through their unique interaction with DNA, acting as bis-intercalators, which leads to the disruption of various cellular processes, including transcription and replication. This technical guide provides an in-depth overview of the biological activity of this compound C, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental protocols for its investigation.

Core Mechanism of Action: DNA Bis-intercalation

The primary mechanism of action for this compound C is its ability to bind to double-helical DNA.[2] Unlike simple intercalators, this compound C inserts both of its quinoxaline chromophores into the DNA double helix, a process known as bis-intercalation.[2][3] This interaction is sequence-specific, with a preference for CpG steps. The rigid cyclic peptide backbone holds the two chromophores at a fixed distance, allowing them to span the minor groove and intercalate at two separate sites on the DNA. This binding event leads to significant structural distortion of the DNA, including unwinding of the helix.[2] The consequence of this DNA binding is the inhibition of DNA-dependent RNA synthesis, which in turn disrupts cellular transcription and replication, ultimately leading to cell death.

Quantitative Data on Biological Activity

The biological potency of this compound C and its analog, echinomycin (this compound A), has been quantified in various studies. The following tables summarize key findings.

Table 1: Cytotoxicity of this compound A (Echinomycin)
Cell LineAssay TypeIC50 ValueReference
Cancer Stem Cells (CSCs)Not Specified29.4 pM[4]
U-87 MG (Glioblastoma)MTT Assay0.5 ± 0.1 nM[5]

Note: Data for this compound C is often reported under the name echinomycin or this compound A, which are structurally very similar.

Table 2: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
SystemAssay TypeEC50/IC50 ValueReference
U251-HRE cellsLuciferase Reporter Assay1.2 nM (EC50)[4]
HIF-1αIn vitro binding assay29.4 pM (IC50)
Table 3: Antimicrobial Activity
Organism TypeActivity SpectrumReference
Gram-positive bacteriaStrong effect[1]
Gram-negative bacteriaSome effect[1]
Viruses (Poliovirus)Protective effect in mice[1]

Key Signaling Pathways and Cellular Effects

Beyond its direct interaction with DNA, this compound C modulates several critical signaling pathways, contributing to its anticancer effects.

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound C is a potent inhibitor of the hypoxia-inducible factor-1 (HIF-1) pathway.[4] HIF-1 is a key transcription factor that plays a central role in the cellular response to hypoxia and is often overexpressed in tumors, promoting angiogenesis, metastasis, and metabolic adaptation.[6] this compound C inhibits the DNA-binding activity of HIF-1 to its target gene promoters, such as the Hypoxia Response Element (HRE) in the VEGF promoter.[6][7] This inhibition is highly selective, as it does not affect the binding of other transcription factors like AP-1 or NF-κB.[7] By blocking HIF-1 activity, this compound C can suppress tumor growth and angiogenesis.[4]

HIF1_Inhibition cluster_nucleus Nucleus HIF-1α HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE HRE HIF-1 Complex->HRE Binds Target Gene Transcription Target Gene Transcription HRE->Target Gene Transcription Activates This compound C This compound C This compound C->HIF-1 Complex Inhibits DNA Binding

Figure 1. This compound C inhibits the binding of the HIF-1 complex to the Hypoxia Response Element (HRE), thereby preventing the transcription of target genes involved in tumor progression.

Induction of Apoptosis

This compound C is a potent inducer of apoptosis in cancer cells.[8] Treatment of pancreatic cancer cells with this compound C leads to an increase in the number of cells in the Pre-G0/G1 phase of the cell cycle, indicative of apoptosis.[8] Mechanistically, this compound C induces the activation of caspase-3, a key effector caspase in the apoptotic pathway.[8][9] This is accompanied by a reduction in the expression of anti-apoptotic proteins like cyclin D1 and the oncoprotein c-Myc.[8] The induction of apoptosis by this compound C is a critical component of its anticancer activity.

Apoptosis_Induction This compound C This compound C Cyclin D1 Cyclin D1 This compound C->Cyclin D1 Inhibits c-Myc c-Myc This compound C->c-Myc Inhibits Caspase-3 (inactive) Caspase-3 (inactive) This compound C->Caspase-3 (inactive) Promotes activation Caspase-3 (active) Caspase-3 (active) Caspase-3 (inactive)->Caspase-3 (active) Apoptosis Apoptosis Caspase-3 (active)->Apoptosis Executes

Figure 2. This compound C induces apoptosis by inhibiting Cyclin D1 and c-Myc, and promoting the activation of Caspase-3.

Inhibition of the Notch Signaling Pathway

Recent studies have revealed that this compound C also targets the Notch signaling pathway, which is frequently dysregulated in various cancers and plays a crucial role in cancer stem cell (CSC) maintenance. Treatment with this compound C leads to the downregulation of all four Notch receptors (Notch-1 to -4), as well as Notch ligands such as Jagged-1 and 2, and Delta-like ligands 1, 3, and 4 in pancreatic cancer cells. Furthermore, it reduces the expression of the downstream Notch target gene Hes-1 and components of the γ-secretase complex (Presenilin-1, Nicastrin, APH1, and PEN2), which is required for Notch activation.[10] By inhibiting the Notch pathway, this compound C can effectively target the CSC population, which is often responsible for tumor recurrence and therapeutic resistance.

Notch_Signaling_Inhibition cluster_cell Cancer Cell Notch Ligands Notch Ligands Notch Receptors Notch Receptors Notch Ligands->Notch Receptors Bind γ-secretase γ-secretase Notch Receptors->γ-secretase Cleavage by NICD Notch Intracellular Domain (NICD) γ-secretase->NICD Releases Hes-1 Hes-1 NICD->Hes-1 Activates transcription This compound C This compound C This compound C->Notch Ligands Inhibits This compound C->Notch Receptors Inhibits This compound C->γ-secretase Inhibits

Figure 3. This compound C inhibits the Notch signaling pathway at multiple levels, including the expression of ligands, receptors, and the γ-secretase complex.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of this compound C.

Experimental Workflow

Experimental_Workflow Start Start Cell Culture Cell Culture (e.g., MiaPaCa-2, PanC-1) Start->Cell Culture Treatment Treat with this compound C (Dose-response & Time-course) Cell Culture->Treatment Cytotoxicity Assay Cytotoxicity Assay (MTT Assay) Treatment->Cytotoxicity Assay Apoptosis Assays Apoptosis Assays Treatment->Apoptosis Assays HIF-1 Inhibition Assays HIF-1 Inhibition Assays Treatment->HIF-1 Inhibition Assays Data Analysis Data Analysis & Interpretation Cytotoxicity Assay->Data Analysis Apoptosis Assays->Data Analysis HIF-1 Inhibition Assays->Data Analysis End End Data Analysis->End

Figure 4. A general experimental workflow for investigating the biological activity of this compound C.

Cell Culture
  • Cell Lines: Pancreatic cancer cell lines such as MiaPaCa-2 and PanC-1 are commonly used.[11][12]

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2.5% horse serum, and 1% penicillin-streptomycin.[12]

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[12]

  • Subculture: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.

Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Materials:

    • 96-well plates

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound C for the desired time period (e.g., 24, 48, 72 hours). Include untreated control wells.

    • After treatment, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assays

This method detects the cleavage of pro-caspase-3 into its active form.

  • Materials:

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-caspase-3 (recognizing both pro- and cleaved forms), anti-β-actin (loading control)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Protocol:

    • Treat cells with this compound C as described for the cytotoxicity assay.

    • Lyse the cells and determine the protein concentration using the BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary anti-caspase-3 antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the protein bands using an ECL detection system. An increase in the cleaved caspase-3 fragment indicates apoptosis.

This technique quantifies the proportion of cells in different phases of the cell cycle.

  • Materials:

    • Phosphate-buffered saline (PBS)

    • 70% ethanol (ice-cold)

    • Propidium iodide (PI) staining solution (containing RNase A)

    • Flow cytometer

  • Protocol:

    • Treat cells with this compound C for 24 hours.[8]

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

    • Wash the fixed cells with PBS and resuspend in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content of the cells using a flow cytometer. An increase in the sub-G1 peak is indicative of apoptosis.[8]

HIF-1 Inhibition Assays

This assay determines the in vivo binding of HIF-1α to the HRE of target gene promoters.

  • Materials:

    • Formaldehyde (for cross-linking)

    • Glycine (to quench cross-linking)

    • Lysis and sonication buffers

    • Anti-HIF-1α antibody

    • Protein A/G magnetic beads

    • Wash buffers

    • Elution buffer

    • Proteinase K

    • PCR primers for the HRE region of the VEGF promoter

  • Protocol:

    • Treat cells with this compound C under hypoxic conditions (e.g., 1% O2).

    • Cross-link proteins to DNA with formaldehyde.

    • Lyse the cells and shear the chromatin by sonication to obtain fragments of 200-1000 bp.

    • Immunoprecipitate the HIF-1α-DNA complexes using an anti-HIF-1α antibody and protein A/G beads.

    • Wash the beads to remove non-specific binding.

    • Elute the protein-DNA complexes and reverse the cross-links by heating with proteinase K.

    • Purify the DNA and perform qPCR using primers specific for the HRE in the VEGF promoter. A decrease in the amount of amplified DNA in this compound C-treated samples indicates inhibition of HIF-1α binding.

This assay measures the transcriptional activity of HIF-1.

  • Materials:

    • Cells stably or transiently transfected with a luciferase reporter plasmid containing HREs upstream of the luciferase gene (e.g., U251-HRE cells).[4]

    • Luciferase assay reagent

    • Luminometer

  • Protocol:

    • Seed the HRE-luciferase reporter cells in a 96-well plate.

    • Treat the cells with various concentrations of this compound C.

    • Induce HIF-1 activity by placing the cells in a hypoxic chamber (1% O2) for 16-24 hours.

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer. A decrease in luminescence in this compound C-treated cells indicates inhibition of HIF-1 transcriptional activity.

Conclusion

This compound C is a potent bioactive molecule with a multifaceted mechanism of action that makes it a compelling candidate for further investigation, particularly in the context of oncology. Its ability to bis-intercalate into DNA, inhibit the critical HIF-1 signaling pathway, induce apoptosis, and suppress the Notch signaling pathway underscores its potential as a therapeutic agent. The experimental protocols detailed in this guide provide a robust framework for researchers to explore and quantify the diverse biological activities of this compound C and its analogs, paving the way for future drug development efforts.

References

The Antitumor Properties of Quinomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinomycin, also known as Echinomycin, is a quinoxaline antibiotic that has demonstrated significant antitumor properties in a variety of preclinical models.[1] This technical guide provides a comprehensive overview of the core mechanisms of action, preclinical efficacy, and experimental protocols related to this compound's anticancer effects. Its primary modes of action include bifunctional DNA intercalation, potent inhibition of the Hypoxia-Inducible Factor-1 (HIF-1) signaling pathway, and suppression of the Notch signaling cascade, particularly in cancer stem cells (CSCs).[2][3][4] This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways affected by this compound to support further research and drug development efforts.

Introduction

This compound is a cyclic depsipeptide antibiotic originally isolated from Streptomyces echinatus.[1] Its potent biological activities, including antibacterial, antifungal, and antiviral properties, have been recognized for decades.[4] More recently, its significant antitumor effects have become a major focus of cancer research. This compound's unique ability to bifunctionally intercalate into DNA, along with its targeted inhibition of key cancer-promoting signaling pathways, positions it as a compelling candidate for further oncological investigation.[3][4] This guide aims to provide a detailed technical resource for professionals in the field of cancer research and drug development.

Mechanism of Action

This compound exerts its antitumor effects through a multi-pronged approach, primarily targeting fundamental cellular processes that are often dysregulated in cancer.

DNA Intercalation

This compound is a bifunctional intercalating agent, meaning it can insert itself into two separate sites in the DNA double helix simultaneously.[1][3] This action distorts the DNA structure, thereby interfering with critical cellular processes such as DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[5]

Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)

This compound is a potent, cell-permeable inhibitor of Hypoxia-Inducible Factor-1 (HIF-1).[2][4] HIF-1 is a key transcription factor that plays a crucial role in tumor progression and metastasis by controlling the expression of genes involved in angiogenesis, glucose metabolism, and cell survival, particularly in the hypoxic microenvironment of solid tumors.[6][7] this compound inhibits the DNA-binding activity of HIF-1, thereby blocking the transcription of its target genes.[2] This disruption of the HIF-1 signaling pathway is a central component of this compound's antitumor activity.

HIF1_Inhibition Hypoxia Hypoxia HIF1a HIF1a Hypoxia->HIF1a Stabilizes

Suppression of the Notch Signaling Pathway

The Notch signaling pathway is a critical regulator of cell fate decisions, and its dysregulation is implicated in the self-renewal and therapeutic resistance of cancer stem cells (CSCs).[8] this compound has been shown to be a potent inhibitor of the Notch signaling pathway in pancreatic cancer.[3][8] It achieves this by downregulating the expression of Notch receptors (Notch 1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and the downstream target protein Hes-1.[8] Furthermore, this compound reduces the expression of proteins in the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is essential for Notch activation.[8]

Notch_Inhibition

Preclinical Antitumor Activity

This compound has demonstrated significant antitumor activity in various preclinical cancer models, particularly in pancreatic cancer and leukemia.

In Vitro Studies
  • Pancreatic Cancer: this compound treatment of pancreatic cancer cell lines (MiaPaCa-2, PanC-1, BxPC-3) resulted in a dose- and time-dependent inhibition of proliferation and colony formation, while showing no significant effect on normal pancreatic ductal epithelial cells.[3] It also induced apoptosis in these cancer cells.[3][9] Furthermore, this compound significantly reduced the number and size of pancreatospheres, indicating its effect on cancer stem cells.[3][10] Flow cytometry and western blot analyses confirmed the suppression of CSC marker proteins such as DCLK1, CD44, and CD24.[3][10]

  • Leukemia: In human leukemic CCRF-CEM cells, this compound exhibited cytotoxic effects.[2] It has also been shown to efficiently eradicate mouse lymphoma and serially transplantable human acute myeloid leukemia (AML) in xenogeneic models by preferentially eliminating cancer stem cells.[2]

In Vivo Studies

In a xenograft model using MiaPaCa-2 pancreatic cancer cells in nude mice, intraperitoneal administration of this compound (20 μg/kg body weight daily for 21 days) significantly suppressed tumor growth, as evidenced by lower tumor volume and weight.[3] Western blot and immunohistochemistry analyses of the treated xenograft tissues showed a significant inhibition of CSC markers (DCLK1, CD44, CD24) and Notch signaling-related proteins.[3][11]

Quantitative Data Summary

Parameter Cell Line/Model Value/Effect Reference
IC50 (Cancer Stem Cells) General29.4 pM[2]
EC50 (Hypoxic Induction) U251-HRE cells1.2 nM[2]
In Vivo Dosage MiaPaCa-2 Xenograft (mice)20 μg/kg bw, intraperitoneally, daily for 21 days[3]
Effect on Tumor Growth MiaPaCa-2 Xenograft (mice)Significant suppression of tumor volume and weight[3]
Effect on VEGF mRNA U251 cells (hypoxia)Significant dose-dependent inhibition[2]
Effect on CSC Markers Pancreatic Cancer CellsSignificant reduction in DCLK1, CD44, CD24, EPCAM[8][10]

Experimental Protocols

Cell Viability and Cytotoxicity Assays (General Protocol)

This protocol outlines a general method for assessing the cytotoxicity of this compound, which can be adapted for specific cell lines and experimental questions.

Materials:

  • 96-well plates

  • Cancer cell lines of interest

  • Complete culture medium

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[12] Incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration should not exceed 0.5%.[12] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.[12]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

    • Carefully remove the medium and add a solubilization solution to dissolve the formazan crystals.[12]

    • Shake the plate for 15 minutes to ensure complete solubilization.[12]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_cells Treat with serial dilutions of this compound incubate_24h->treat_cells incubate_treatment Incubate for 24/48/72h treat_cells->incubate_treatment add_mtt Add MTT reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance analyze_data Calculate % viability and IC50 read_absorbance->analyze_data end End analyze_data->end

Western Blot Analysis

To determine the effect of this compound on protein expression (e.g., Notch pathway components, CSC markers), western blotting is employed.

Procedure:

  • Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cancer Stem Cell Markers

To quantify the population of cells expressing specific CSC markers (e.g., DCLK1), flow cytometry is utilized.

Procedure:

  • Cell Preparation: Treat cells with this compound, then harvest and wash the cells.

  • Antibody Staining: Incubate the cells with fluorescently labeled antibodies against the CSC markers of interest (e.g., anti-DCLK1 antibody-tagged phycoerythrin).[10]

  • Data Acquisition: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells positive for the specific marker.

Clinical perspective

Despite promising preclinical results, the clinical development of this compound (Echinomycin) has faced challenges. A phase II clinical trial in patients with metastatic soft tissue sarcoma, with a starting dose of 1,200 mcg/m2 administered intravenously once weekly for four weeks, showed no clinical responses.[13] Significant toxicity, particularly severe nausea and vomiting, was a major issue, limiting dose escalation.[13] These findings suggest that while this compound has potent antitumor activity, its therapeutic window may be narrow, and further research into drug delivery systems or analogue development may be necessary to improve its clinical utility.

Conclusion

This compound is a potent antitumor agent with a well-defined, multi-faceted mechanism of action that includes DNA intercalation and the inhibition of the HIF-1 and Notch signaling pathways. Its ability to target cancer stem cells is particularly noteworthy. While preclinical data are compelling, clinical translation has been hampered by toxicity. Future research should focus on optimizing its therapeutic index, potentially through the development of novel formulations, combination therapies, or the synthesis of less toxic analogues. The in-depth understanding of its mechanisms of action provides a strong rationale for these continued efforts.

References

Methodological & Application

Applications of Quinomycin in Pancreatic Cancer Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pancreatic cancer remains one of the most lethal malignancies, with limited effective therapeutic options. Emerging research has identified Quinomycin, a quinoxaline antibiotic, as a potent agent against pancreatic cancer. This compound exhibits a multi-faceted mechanism of action, primarily by targeting cancer stem cells (CSCs), which are implicated in tumor initiation, metastasis, and therapeutic resistance. This document provides detailed application notes and protocols based on preclinical studies to guide researchers in utilizing this compound for pancreatic cancer research.

Mechanism of Action

This compound's anti-cancer activity in pancreatic cancer is predominantly attributed to the inhibition of the Notch signaling pathway , a critical regulator of CSC maintenance and proliferation.[1] Additionally, evidence suggests this compound also modulates the Hippo signaling pathway .

Inhibition of the Notch Signaling Pathway

This compound disrupts the Notch signaling cascade at multiple levels:

  • Downregulation of Notch Receptors: It reduces the expression of all four Notch receptors (Notch 1-4).[1]

  • Suppression of Notch Ligands: The expression of Notch ligands, including Jagged1, Jagged2, and Delta-like ligands (DLL1, 3, 4), is decreased.[1]

  • Inhibition of the γ-Secretase Complex: this compound downregulates the essential components of the γ-secretase complex (Presenilin 1, Nicastrin, Pen2, and APH-1), which is required for the cleavage and activation of Notch receptors.[1]

  • Reduction of Downstream Targets: Consequently, the expression of the downstream target protein Hes-1 is diminished.[1]

Ectopic expression of the Notch Intracellular Domain (NICD) has been shown to partially rescue cells from this compound-mediated growth suppression, confirming the critical role of Notch pathway inhibition.[1]

Modulation of the Hippo Signaling Pathway

This compound has also been shown to affect the Hippo signaling pathway by inhibiting the oncogenic function of Yes-associated protein 1 (YAP1).[2] This pathway is also known to be active in pancreatic CSCs.

Data Presentation

The following tables summarize the quantitative data from preclinical studies on the effects of this compound on pancreatic cancer.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cells

Cell LineCancer TypeAssayTreatment Concentration & DurationObserved EffectCitation
MiaPaCa-2, BxPC-3, PanC-1Pancreatic Ductal AdenocarcinomaProliferation Assay5 nM, 24-72 hoursSignificant dose- and time-dependent inhibition of proliferation.
MiaPaCa-2, BxPC-3, PanC-1Pancreatic Ductal AdenocarcinomaColony Formation Assay5 nM, 48 hoursSignificant suppression of colony formation.
MiaPaCa-2, BxPC-3, PanC-1Pancreatic Ductal AdenocarcinomaPancreatosphere Formation AssayNot specifiedSignificant reduction in the number and size of pancreatospheres.[3]
Human Pancreatic Ductal Epithelial (HPNE)Normal Pancreatic CellsProliferation Assay50 nM, 48 hoursNo significant effect on proliferation.

Note: While a significant dose-dependent inhibition of proliferation is consistently reported, the precise IC50 values for this compound in these pancreatic cancer cell lines are not explicitly stated in the reviewed literature.

Table 2: In Vivo Efficacy of this compound in a Pancreatic Cancer Xenograft Model

Cell Line Used for XenograftAnimal ModelTreatment RegimenDurationEndpoint MeasuredResultsCitation
MiaPaCa-2Nude Mice20 µg/kg body weight, intraperitoneally, daily21 daysTumor WeightSignificant reduction in tumor weight (Control: ~2000 mg vs. This compound-treated: ~300 mg).[2]

Table 3: Effect of this compound on Cancer Stem Cell Markers

MarkerEffectMethod of DetectionCell Lines/ModelCitation
DCLK1Decreased expressionWestern Blot, Immunohistochemistry, Flow CytometryMiaPaCa-2, BxPC-3, PanC-1; MiaPaCa-2 xenografts[1]
CD44Decreased expressionWestern Blot, ImmunohistochemistryMiaPaCa-2, BxPC-3, PanC-1; MiaPaCa-2 xenografts[1]
CD24Decreased expressionWestern Blot, ImmunohistochemistryMiaPaCa-2, BxPC-3, PanC-1; MiaPaCa-2 xenografts[1]
EPCAMDecreased expressionWestern Blot, ImmunohistochemistryMiaPaCa-2, BxPC-3, PanC-1; MiaPaCa-2 xenografts[1]

Visualizations

Signaling Pathway Diagrams

Quinomycin_Notch_Pathway_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Receptor Notch Receptors (Notch 1-4) NICD_Cytoplasm Notch Intracellular Domain (NICD) Notch_Receptor->NICD_Cytoplasm Cleavage by γ-Secretase Jagged_DLL Notch Ligands (Jagged1/2, DLL1/3/4) Jagged_DLL->Notch_Receptor Binding Gamma_Secretase γ-Secretase Complex (PSEN1, Nicastrin, Pen2, APH-1) NICD_Nucleus NICD NICD_Cytoplasm->NICD_Nucleus Translocation Hes1 Hes-1 NICD_Nucleus->Hes1 Transcription Activation CSC_Properties Cancer Stem Cell Properties (Self-renewal, Proliferation) Hes1->CSC_Properties This compound This compound This compound->Notch_Receptor Inhibits This compound->Jagged_DLL Inhibits This compound->Gamma_Secretase Inhibits

Caption: this compound's inhibition of the Notch signaling pathway in pancreatic cancer.

Experimental Workflow Diagrams

Cell_Viability_Workflow Start Start Seed_Cells Seed pancreatic cancer cells in 96-well plates Start->Seed_Cells Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Treat_this compound Treat with varying concentrations of this compound Incubate_24h->Treat_this compound Incubate_Drug Incubate for 24, 48, or 72 hours Treat_this compound->Incubate_Drug Add_MTT Add MTT reagent to each well Incubate_Drug->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization buffer (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate cell viability and determine effective concentrations Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing cell viability using an MTT assay.

In_Vivo_Xenograft_Workflow Start Start Inject_Cells Subcutaneously inject MiaPaCa-2 cells into nude mice Start->Inject_Cells Tumor_Development Allow palpable tumors to develop (approx. 1 week) Inject_Cells->Tumor_Development Randomize_Mice Randomize mice into control and treatment groups Tumor_Development->Randomize_Mice Treat_Mice Administer this compound (20 µg/kg bw, i.p.) or vehicle daily Randomize_Mice->Treat_Mice Monitor_Tumor Measure tumor volume weekly for 21 days Treat_Mice->Monitor_Tumor Euthanize Euthanize mice at day 22 Monitor_Tumor->Euthanize Excise_Tumors Excise and weigh tumors Euthanize->Excise_Tumors Analyze_Tissues Analyze tumors for histology, immunohistochemistry, and gene expression Excise_Tumors->Analyze_Tissues End End Analyze_Tissues->End

Caption: Workflow for an in vivo pancreatic cancer xenograft study.

Experimental Protocols

The following are representative protocols for key experiments based on methodologies cited in the research literature.

Protocol 1: Cell Viability (MTT) Assay

Objective: To determine the effect of this compound on the viability and proliferation of pancreatic cancer cells.

Materials:

  • Pancreatic cancer cell lines (e.g., MiaPaCa-2, BxPC-3, PanC-1)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count pancreatic cancer cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM).

    • Include a vehicle control (medium with the same concentration of solvent used for this compound).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.

    • Carefully aspirate the medium containing MTT from each well.

    • Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve to visualize the inhibitory effect of this compound.

Protocol 2: Western Blotting for Notch and CSC Markers

Objective: To analyze the protein expression levels of Notch signaling components and cancer stem cell markers in pancreatic cancer cells following this compound treatment.

Materials:

  • Treated and untreated pancreatic cancer cell lysates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Notch1, anti-Hes1, anti-DCLK1, anti-CD44, and anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL (Enhanced Chemiluminescence) substrate

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction and Quantification:

    • Lyse cells with ice-cold RIPA buffer.

    • Quantify protein concentration using a BCA assay.

  • SDS-PAGE and Protein Transfer:

    • Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Analyze the band intensities relative to a loading control (e.g., β-actin).

Protocol 3: Pancreatosphere Formation Assay

Objective: To assess the effect of this compound on the self-renewal capacity of pancreatic cancer stem cells.

Materials:

  • Pancreatic cancer cells

  • Serum-free sphere culture medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)

  • Ultra-low attachment plates (e.g., 6-well or 96-well)

  • This compound

  • Trypsin-EDTA

  • 40 µm cell strainer

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension of pancreatic cancer cells by trypsinization and passing them through a 40 µm cell strainer.

  • Cell Seeding:

    • Resuspend the cells in serum-free sphere culture medium.

    • Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

  • Treatment:

    • Add this compound at the desired concentration to the culture medium.

    • Include a vehicle control.

  • Incubation and Sphere Formation:

    • Incubate the plates at 37°C in a 5% CO₂ incubator for 7-14 days.

    • Do not disturb the plates during this period to allow for sphere formation.

  • Quantification:

    • After the incubation period, count the number of pancreatospheres (typically >50 µm in diameter) in each well using an inverted microscope.

    • The size of the spheres can also be measured.

    • Compare the number and size of spheres in the this compound-treated wells to the control wells.

Conclusion

This compound presents a promising therapeutic agent for pancreatic cancer by effectively targeting the cancer stem cell population through the inhibition of key signaling pathways, notably the Notch pathway. The provided data and protocols offer a foundational resource for researchers to further investigate the potential of this compound in preclinical and translational pancreatic cancer research. These studies highlight this compound's ability to inhibit tumor growth both in vitro and in vivo, providing a strong rationale for its continued development as a novel anti-cancer therapeutic.

References

Application Notes and Protocols: Quinomycin for Studying the Notch Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Notch signaling pathway is a highly conserved cell-cell communication system crucial for embryonic development and adult tissue homeostasis. Dysregulation of this pathway is implicated in a variety of diseases, including many types of cancer. Quinomycin, a potent quinoxaline antibiotic, has emerged as a valuable tool for investigating the Notch signaling pathway. These application notes provide a comprehensive overview of this compound's effects on Notch signaling and detailed protocols for its use in research settings.

Mechanism of Action

This compound inhibits the Notch signaling pathway through a multi-targeted approach. Evidence suggests that this compound downregulates the expression of key components of the pathway. This includes a reduction in the levels of Notch receptors (Notch-1, -2, -3, and -4) and their ligands (Jagged-1, Jagged-2, Delta-like ligand 1, 3, and 4).[1][2]

A critical aspect of this compound's mechanism is its impact on the γ-secretase complex, an enzyme essential for the final proteolytic cleavage and activation of Notch receptors. This compound has been shown to decrease the expression of essential γ-secretase complex proteins, including Presenilin-1, Nicastrin, APH1, and PEN2.[1] This inhibition of γ-secretase activity prevents the release of the Notch Intracellular Domain (NICD), which is necessary for the transcription of downstream target genes like HES1 and HEY1.[1][3][4] Consequently, the expression of these target genes is significantly reduced upon this compound treatment.[1]

The diagram below illustrates the canonical Notch signaling pathway and the points of inhibition by this compound.

Quinomycin_Notch_Pathway_Inhibition cluster_receiving_cell Signal Receiving Cell cluster_nucleus Ligand Ligand Notch_Receptor Notch_Receptor Ligand->Notch_Receptor S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Ligand Binding Gamma_Secretase γ-secretase Complex (PSEN1, Nicastrin, APH1, PEN2) S2_Cleavage->Gamma_Secretase S3_Cleavage S3 Cleavage Gamma_Secretase->S3_Cleavage NICD NICD S3_Cleavage->NICD Release Nucleus Nucleus NICD->Nucleus CSL CSL MAML MAML Transcription_Complex Transcription Complex Target_Genes Target Genes (HES1, HEY1) Transcription_Complex->Target_Genes Activation Quinomycin_Ligand This compound Quinomycin_Ligand->Ligand Quinomycin_Receptor This compound Quinomycin_Receptor->Notch_Receptor Quinomycin_Gamma This compound Quinomycin_Gamma->Gamma_Secretase Quinomycin_Target This compound Quinomycin_Target->Target_Genes Quinomycin_Experimental_Workflow cluster_invitro In Vitro Studies cluster_molecular cluster_invivo In Vivo Studies (Optional) cluster_tissue Start Start: Hypothesis This compound inhibits Notch Cell_Culture Cell Culture (e.g., Pancreatic Cancer Cells) Start->Cell_Culture Quinomycin_Treatment This compound Treatment (Dose-response & Time-course) Cell_Culture->Quinomycin_Treatment Cell_Viability Cell Viability Assay (e.g., MTT, IC50 determination) Quinomycin_Treatment->Cell_Viability Molecular_Analysis Molecular Analysis Quinomycin_Treatment->Molecular_Analysis Animal_Model Animal Model (e.g., Xenograft, PKD model) Cell_Viability->Animal_Model Western_Blot Western Blot (Notch receptors, ligands, Hes1) Molecular_Analysis->Western_Blot qPCR qPCR (HES1, HEY1 mRNA levels) Molecular_Analysis->qPCR Reporter_Assay Notch Reporter Assay (Luciferase) Molecular_Analysis->Reporter_Assay Reporter_Assay->Animal_Model Quinomycin_Administration This compound Administration Animal_Model->Quinomycin_Administration Tumor_Growth Monitor Tumor Growth/ Disease Progression Quinomycin_Administration->Tumor_Growth Tissue_Analysis Tissue Analysis Tumor_Growth->Tissue_Analysis IHC Immunohistochemistry (Notch pathway proteins) Tissue_Analysis->IHC End Conclusion: This compound as a Notch Inhibitor IHC->End

References

Application Notes: Preparation of Quinomycin Stock Solution for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Quinomycin A, also known as Echinomycin, is a potent antibiotic and antineoplastic agent that belongs to the quinoxaline family of cyclic depsipeptides.[1][2][3] It exerts its biological effects primarily through the bifunctional intercalation of DNA, leading to the inhibition of RNA synthesis.[2][3] Recent studies have highlighted its role as a powerful inhibitor of the Hypoxia-inducible factor-1 (HIF-1) and the Notch signaling pathway, both of which are crucial in tumor progression and metastasis.[1][3][4][5] Due to its cytotoxic properties, extreme caution and appropriate safety measures are necessary when handling this compound.[1] These notes provide a detailed protocol for the preparation of this compound stock solutions for use in cell culture experiments.

Physicochemical and Handling Properties

A comprehensive summary of this compound's properties is essential for accurate and safe preparation of stock solutions. The following table outlines key quantitative data for this compound A.

PropertyValueReference(s)
Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂[1][6]
Molecular Weight 1101.3 g/mol [1][2][7]
Appearance White to light tan solid[3][6]
Purity >99% by HPLC[3]
Solubility Soluble in DMSO (up to 5 mg/mL), DMF, ethanol, and methanol. Very insoluble in water.[1][2][6][8]
Storage (Lyophilized) -20°C for up to 12 months[3][6]
Storage (DMSO Solution) -20°C for up to 3 months[8]

Mechanism of Action: Inhibition of the Notch Signaling Pathway

This compound has been identified as a potent inhibitor of the Notch signaling pathway, which is often dysregulated in various cancers. The binding of a Notch ligand (e.g., Jagged1, DLL1) to a Notch receptor initiates a series of proteolytic cleavages, mediated by the γ-secretase complex. This releases the Notch Intracellular Domain (NICD), which then translocates to the nucleus. In the nucleus, NICD forms a complex with transcription factors to activate target genes like Hes-1, promoting cell proliferation and survival. This compound disrupts this cascade by downregulating the expression of Notch receptors, their ligands, and components of the γ-secretase complex, ultimately inhibiting the expression of downstream target genes.[5][9][10]

Quinomycin_Notch_Pathway cluster_nucleus Nucleus Ligands Notch Ligands (Jagged1, DLL1, etc.) Receptor Notch Receptors (Notch1-4) Ligands->Receptor Binds NICD NICD (Notch Intracellular Domain) Receptor->NICD Cleavage Gamma_Secretase γ-Secretase Complex Gamma_Secretase->Receptor Mediates Nucleus Nucleus NICD->Nucleus Translocation NICD_n NICD Hes1 Target Gene Transcription (e.g., Hes-1) Proliferation Cell Proliferation & Survival Hes1->Proliferation Promotes This compound This compound This compound->Ligands This compound->Receptor This compound->Gamma_Secretase NICD_n->Hes1 Activates Stock_Solution_Workflow start Start: this compound Powder (1 mg) safety Wear Appropriate PPE (Gloves, Lab Coat, Goggles) start->safety centrifuge Centrifuge vial to collect powder safety->centrifuge add_dmso Add 908 µL of sterile DMSO to create a 1 mM solution centrifuge->add_dmso vortex Vortex until fully dissolved add_dmso->vortex aliquot Aliquot into sterile tubes (e.g., 20 µL portions) vortex->aliquot label_tubes Label aliquots clearly aliquot->label_tubes store Store at -20°C, protected from light label_tubes->store end End: Ready-to-use 1 mM stock store->end

References

Quinomycin A: A Potential Therapeutic Avenue for Polycystic Kidney Disease

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Quinomycin A, a bis-intercalator peptide antibiotic, has emerged as a promising investigational compound for the treatment of Polycystic Kidney Disease (PKD). Preclinical studies have demonstrated its efficacy in reducing cyst growth in both in vitro and in vivo models of Autosomal Dominant Polycystic Kidney Disease (ADPKD). These application notes provide a summary of the key findings and detailed protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound A in PKD.

Mechanism of Action

This compound A's therapeutic effects in PKD models are primarily attributed to its inhibition of the Notch signaling pathway.[1][2][3] This pathway is known to be aberrantly activated in PKD, contributing to the proliferation of cystic epithelial cells.[2][3] Treatment with this compound A has been shown to reduce the expression of key proteins in the Notch pathway, including Notch3, RBPjk, and HeyL.[1][2] Furthermore, this compound A has been observed to normalize the length of cilia on cyst-lining epithelial cells, a feature often abnormal in PKD.[1][2]

Data Presentation

In Vitro Efficacy of this compound A

The following table summarizes the dose-dependent effect of this compound A on the viability of normal human kidney (NHK) and human ADPKD cells, as well as its impact on the size of cysts grown in a 3D collagen gel culture.

Treatment GroupConcentration (nmol/L)Cell Viability (% of Control)[4]Cyst Surface Area (µm²)[4]
NHK Cells 0.3~100%N/A
1~100%N/A
2~95%N/A
5~85%N/A
10~75%N/A
ADPKD Cells 0.3~100%N/A
1~90%N/A
2~80%N/A
5~60%N/A
10~40%N/A
ADPKD Cysts (3D Culture) VehicleN/A~125,000
This compound A (1 nmol/L)N/A~75,000
This compound A (2 nmol/L)N/A~25,000
In Vivo Efficacy of this compound A in a PKD Mouse Model

The data below illustrates the therapeutic effects of this compound A in an orthologous mouse model of ADPKD (Pkd1RC/RC;Pkd2+/-).

Treatment GroupKidney/Body Weight Ratio (%)[5]Cystic Index (%)[5]Serum Urea Nitrogen (mg/dL)[5]
Wild-Type + Vehicle ~2%N/A~30
Wild-Type + this compound A ~2%N/A~30
PKD + Vehicle ~6%~35%~45
PKD + this compound A ~4%~20%~35

Experimental Protocols

In Vitro 3D Cyst Culture with Human ADPKD Cells

This protocol details the methodology for growing human ADPKD cell cysts in a 3D collagen matrix to test the efficacy of compounds like this compound A.[1]

Materials:

  • Primary human ADPKD epithelial cells

  • Type I collagen solution

  • Cell culture medium (e.g., DMEM/F12)

  • Forskolin and Epidermal Growth Factor (EGF)

  • This compound A

  • 96-well plates

Procedure:

  • Prepare a suspension of primary ADPKD cells in a cold collagen solution.

  • Dispense the cell-collagen suspension into a 96-well plate.

  • Allow the collagen to polymerize by incubating at 37°C.

  • Overlay the collagen gel with cell culture medium supplemented with forskolin and EGF to stimulate cyst formation.

  • After initial cyst development (typically 3-5 days), replace the medium with fresh medium containing either vehicle control or varying concentrations of this compound A.[2]

  • Continue treatment for 4 days, replacing the medium daily.[2]

  • At the end of the treatment period, image the cysts and measure their surface area or volume using appropriate imaging software.

In Vivo this compound A Treatment in a PKD Mouse Model

This protocol outlines the in vivo administration of this compound A to the Pkd1RC/RC;Pkd2+/- mouse model of ADPKD.[1][6]

Animal Model:

  • Pkd1RC/RC;Pkd2+/- mice on a C57BL/6J background serve as the PKD model.[1]

  • Wild-type C57BL/6J mice are used as controls.

Treatment Regimen:

  • At postnatal day 22, begin intraperitoneal injections of either vehicle control or this compound A.[5]

  • The recommended dose of this compound A is 10 µg/kg body weight.[6]

  • Administer injections daily for 27 consecutive days.[5]

  • At the end of the treatment period, euthanize the mice and collect kidneys and blood for analysis.

Outcome Measures:

  • Kidney-to-body weight ratio: A primary indicator of disease severity.

  • Cystic index: Determined by histological analysis of kidney sections to quantify the cystic area.

  • Serum Urea Nitrogen (BUN): A measure of kidney function.[1]

  • Western Blot and Immunohistochemistry: To analyze the expression of proteins in the Notch signaling pathway (e.g., Notch3, RBPjk, HeyL).[7]

Visualizations

QuinomycinA_PKD_Workflow Experimental Workflow for this compound A in PKD Models cluster_invitro In Vitro Model cluster_invivo In Vivo Model invitro_start Primary Human ADPKD Cells collagen 3D Collagen Gel Culture invitro_start->collagen cyst_formation Cyst Formation (Forskolin + EGF) collagen->cyst_formation treatment_invitro This compound A Treatment cyst_formation->treatment_invitro analysis_invitro Cyst Size Analysis treatment_invitro->analysis_invitro invivo_start Pkd1RC/RC;Pkd2+/- Mouse Model treatment_invivo This compound A (10 µg/kg) IP Injection for 27 Days invivo_start->treatment_invivo euthanasia Euthanasia and Sample Collection treatment_invivo->euthanasia analysis_invivo Kidney/Body Weight Ratio, Cystic Index, BUN, Western Blot euthanasia->analysis_invivo

Caption: Workflow for testing this compound A in PKD models.

QuinomycinA_Signaling_Pathway This compound A Inhibition of Notch Signaling in PKD Notch_Ligand Notch Ligand Notch_Receptor Notch Receptor Notch_Ligand->Notch_Receptor NICD Notch Intracellular Domain (NICD) Cleavage and Nuclear Translocation Notch_Receptor->NICD RBPjk RBPjk NICD->RBPjk activates HeyL HeyL RBPjk->HeyL activates Transcription Target Gene Transcription HeyL->Transcription Proliferation Cyst Cell Proliferation Transcription->Proliferation QuinomycinA This compound A QuinomycinA->NICD inhibits QuinomycinA->RBPjk inhibits QuinomycinA->HeyL inhibits

Caption: this compound A's mechanism in the Notch pathway.

References

Application Notes and Protocols for Quinomycin-Induced Apoptosis Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for assessing quinomycin-induced apoptosis in cancer cell lines. This compound, a quinoxaline antibiotic, has been shown to be a potent inducer of apoptosis in various cancer cells.[1] This document offers detailed protocols for quantifying apoptotic events and elucidating the underlying molecular mechanisms.

Introduction

This compound is a DNA bis-intercalator that has demonstrated significant anti-tumor properties. Its mechanism of action involves the inhibition of the Notch signaling pathway, a critical regulator of cell proliferation, differentiation, and survival.[2] By disrupting this pathway, this compound leads to the downregulation of key downstream targets such as cyclin D1 and c-Myc, ultimately triggering the intrinsic apoptotic cascade.[1] A hallmark of this process is the activation of executioner caspases, like caspase-3, which orchestrate the systematic dismantling of the cell.[1]

This protocol outlines three complementary assays to robustly characterize this compound-induced apoptosis:

  • Annexin V/Propidium Iodide (PI) Staining: To quantify the percentage of apoptotic and necrotic cells using flow cytometry.

  • Caspase-3/7 Activity Assay: To measure the activity of key executioner caspases.

  • Western Blot Analysis: To detect the cleavage of specific apoptosis-related proteins.

Data Presentation

The following table summarizes hypothetical quantitative data from the described assays, illustrating the expected outcomes of this compound treatment on a cancer cell line.

Treatment Group% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Relative Caspase-3/7 Activity (Fold Change)Cleaved Caspase-3 (Relative Expression)Cleaved PARP (Relative Expression)
Vehicle Control (DMSO)2.5 ± 0.51.2 ± 0.31.0 ± 0.11.01.0
This compound (5 nM)25.8 ± 2.115.3 ± 1.84.2 ± 0.45.84.5
This compound (10 nM)45.2 ± 3.528.7 ± 2.98.7 ± 0.912.39.8

Experimental Protocols

Materials and Reagents
  • Cell Line: A cancer cell line known to be sensitive to this compound (e.g., MiaPaCa-2, PanC-1, HT-29).[3]

  • This compound: Stock solution in DMSO.

  • Cell Culture Medium: As recommended for the specific cell line.

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin Solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer).[4]

  • Caspase-Glo® 3/7 Assay Kit. [5]

  • Reagents for Western Blotting:

    • RIPA Lysis and Extraction Buffer

    • Protease and Phosphatase Inhibitor Cocktail

    • BCA Protein Assay Kit

    • Laemmli Sample Buffer

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-β-actin)

    • HRP-conjugated secondary antibody

    • Enhanced Chemiluminescence (ECL) substrate

Cell Culture and this compound Treatment
  • Culture the selected cancer cell line in the recommended complete medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.

  • Seed the cells in appropriate culture vessels (e.g., 6-well plates for flow cytometry and Western blotting, 96-well plates for caspase activity assay) and allow them to adhere and reach approximately 70-80% confluency.

  • Prepare serial dilutions of this compound in complete culture medium from a stock solution. A final concentration range of 1-10 nM is a good starting point for many cancer cell lines.[1] Include a vehicle control (DMSO) at the same final concentration as the highest this compound dose.

  • Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for a predetermined time course (e.g., 12, 24, 48 hours). The optimal incubation time should be determined empirically for each cell line.[6]

Annexin V/PI Staining for Flow Cytometry

This protocol is based on the principle that early apoptotic cells expose phosphatidylserine (PS) on the outer leaflet of the plasma membrane, which is detected by Annexin V.[7] Late apoptotic and necrotic cells have compromised membrane integrity, allowing propidium iodide (PI) to enter and stain the nucleus.[7]

  • Cell Harvesting:

    • For adherent cells, collect the culture medium (which contains floating apoptotic cells) and then detach the adherent cells using a gentle non-enzymatic method or brief trypsinization.[8][9] Combine the detached cells with the collected medium.

    • For suspension cells, collect the cells directly.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.[8]

  • Wash the cells twice with cold PBS, centrifuging after each wash.[7]

  • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4][8]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[4][8] Gently vortex the tube.

  • Incubate the tubes for 15-20 minutes at room temperature in the dark.[4][10]

  • Add 400 µL of 1X Binding Buffer to each tube.[4][10]

  • Analyze the samples by flow cytometry within one hour.[10] Be sure to include unstained, Annexin V-FITC only, and PI only controls for proper compensation and gating.[7]

    • Data Interpretation:

      • Annexin V- / PI-: Live cells

      • Annexin V+ / PI-: Early apoptotic cells[4]

      • Annexin V+ / PI+: Late apoptotic or necrotic cells[4]

Caspase-3/7 Activity Assay

This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3 and -7, generating a luminescent signal.[5]

  • Seed cells in a white-walled 96-well plate and treat with this compound as described in section 1.

  • Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.

  • Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[11]

  • Mix the contents of the wells by gentle shaking on a plate shaker for 30-60 seconds.

  • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Measure the luminescence of each well using a plate-reading luminometer.

  • Calculate the fold change in caspase activity relative to the vehicle-treated control after subtracting the background reading from wells containing only medium and reagent.

Western Blot Analysis

Western blotting allows for the detection of specific proteins involved in the apoptotic pathway, such as the cleavage of caspase-3 and its substrate, PARP.[12]

  • Protein Extraction:

    • After this compound treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[6]

    • Incubate the lysates on ice for 30 minutes with intermittent vortexing.[6]

    • Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[6]

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against cleaved caspase-3, cleaved PARP, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.[6]

    • Quantify the band intensities using densitometry software and normalize to the loading control.[6]

Mandatory Visualizations

Quinomycin_Apoptosis_Pathway This compound This compound Notch_Signaling Notch Signaling Pathway This compound->Notch_Signaling Inhibits cMyc_CyclinD1 c-Myc & Cyclin D1 Expression Notch_Signaling->cMyc_CyclinD1 Regulates Mitochondria Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Cleaves & Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Cleaved_PARP Cleaved PARP

Caption: this compound-induced apoptosis signaling pathway.

Experimental_Workflow cluster_treatment Cell Treatment cluster_assays Apoptosis Assays cluster_analysis Data Analysis start Seed Cells treat Treat with this compound (e.g., 0, 5, 10 nM for 24h) start->treat harvest Harvest Cells treat->harvest flow Annexin V/PI Staining & Flow Cytometry harvest->flow caspase Caspase-3/7 Activity Assay harvest->caspase western Western Blotting (Cleaved Caspase-3, PARP) harvest->western analyze Quantify Apoptosis, Caspase Activity, & Protein Levels flow->analyze caspase->analyze western->analyze

Caption: Experimental workflow for this compound apoptosis assay.

References

Application Notes and Protocols: Quinomycin as a Tool to Study HIF-1α Downstream Targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hypoxia-inducible factor-1α (HIF-1α) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia). It plays a pivotal role in tumor progression and metastasis by activating the transcription of a wide range of genes involved in angiogenesis, glucose metabolism, cell survival, and invasion. The critical role of HIF-1α in cancer biology makes it an attractive target for therapeutic intervention. Quinomycin, also known as Echinomycin, is a potent small-molecule inhibitor of HIF-1α that serves as a valuable tool for studying the downstream effects of HIF-1α signaling. This document provides detailed application notes and protocols for utilizing this compound in research settings.

Mechanism of Action

This compound exerts its inhibitory effect on HIF-1α primarily by intercalating into DNA at specific GC-rich sequences, thereby preventing the binding of HIF-1α to the Hypoxia Response Element (HRE) in the promoter regions of its target genes.[1][2] This disruption of HIF-1α-DNA interaction effectively blocks the transcriptional activation of downstream targets. Interestingly, some studies have reported that while this compound treatment leads to a decrease in HIF-1α protein levels through a proteasome-dependent pathway, it can paradoxically cause an increase in HIF-1α mRNA levels.[3] Furthermore, it is crucial to consider the oxygenation status of the experimental system, as this compound has been shown to have a dual effect, strongly inhibiting HIF-1 activity under hypoxic conditions while potentially increasing its activity under normoxic conditions.[4]

Data Presentation

The following tables summarize the quantitative effects of this compound on the expression of HIF-1α downstream target genes in various cancer cell lines.

Table 1: Effect of Echinomycin on HIF-1α Target Gene Expression in SUM-159 Triple-Negative Breast Cancer Cells

Target GeneEchinomycin Concentration (nM)Fold Change in mRNA Expression (relative to vehicle control)
CITED2 1~0.8
10~0.4
100~0.2
VEGFA 1~0.7
10~0.3
100~0.1
SLC2A3 1~0.9
10~0.5
100~0.3
SDF1 1~0.6
10~0.2
100~0.1

Data is approximated from graphical representations in the cited literature and should be used for illustrative purposes. For precise values, please refer to the original publication.[5]

Table 2: Inhibitory Concentrations of this compound (Echinomycin) on HIF-1α Activity

Cell LineAssayIC50 / EC50Reference
H1944 Lung AdenocarcinomaHRE Reporter AssayEC50 > 40 nM[3]
Various Leukemia Cell LinesCell Growth InhibitionVaries[6]

Mandatory Visualization

HIF1a_Signaling_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1α HIF-1α pVHL pVHL HIF-1α->pVHL Hydroxylation Proteasome Proteasome pVHL->Proteasome Ubiquitination Proteasome->HIF-1α Degradation HIF-1α_stable HIF-1α (stabilized) HIF-1 Complex HIF-1 Complex HIF-1α_stable->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE Hypoxia Response Element HIF-1 Complex->HRE Target Genes VEGF, GLUT1, etc. HRE->Target Genes Transcription This compound This compound This compound->HRE Blocks Binding

Caption: HIF-1α signaling pathway and the inhibitory action of this compound.

ChIP_Workflow Start Start Treat Treat cells with this compound Start->Treat Crosslink 1. Crosslink proteins to DNA (Formaldehyde) Lyse 2. Lyse cells and shear chromatin (Sonication or Enzymatic Digestion) Crosslink->Lyse IP 3. Immunoprecipitate HIF-1α-DNA complexes (with anti-HIF-1α antibody) Lyse->IP Wash 4. Wash to remove non-specific binding IP->Wash Treat->Crosslink Elute 5. Elute and reverse crosslinks Wash->Elute Purify 6. Purify DNA Elute->Purify Analyze 7. Analyze DNA by qPCR or Sequencing Purify->Analyze End End Analyze->End

Caption: Experimental workflow for Chromatin Immunoprecipitation (ChIP) assay.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay

This protocol is designed to investigate the effect of this compound on the binding of HIF-1α to the HRE of its target genes.

Materials:

  • Cell culture reagents

  • This compound (Echinomycin)

  • Formaldehyde (37%)

  • Glycine

  • Cell lysis buffer

  • Nuclear lysis buffer

  • ChIP dilution buffer

  • Anti-HIF-1α antibody

  • Normal IgG (negative control)

  • Protein A/G magnetic beads

  • Wash buffers (low salt, high salt, LiCl)

  • Elution buffer

  • Proteinase K

  • RNase A

  • DNA purification kit

  • Primers for qPCR targeting the HRE of a known HIF-1α target gene (e.g., VEGF) and a negative control region.

Procedure:

  • Cell Treatment: Seed cells and allow them to adhere. Treat cells with the desired concentrations of this compound or vehicle control under hypoxic conditions (e.g., 1% O2) for the desired time.

  • Cross-linking: Add formaldehyde to a final concentration of 1% to the cell culture medium and incubate for 10 minutes at room temperature with gentle shaking. Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS. Scrape cells and collect them by centrifugation. Resuspend the cell pellet in cell lysis buffer and incubate on ice.

  • Nuclear Lysis and Chromatin Shearing: Centrifuge the lysate and resuspend the nuclear pellet in nuclear lysis buffer. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Centrifuge to pellet cell debris.

  • Immunoprecipitation: Dilute the sheared chromatin with ChIP dilution buffer. Pre-clear the chromatin with protein A/G beads. Incubate the pre-cleared chromatin with anti-HIF-1α antibody or normal IgG overnight at 4°C with rotation.

  • Immune Complex Capture: Add protein A/G magnetic beads to the antibody-chromatin mixture and incubate.

  • Washes: Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads using elution buffer. Reverse the protein-DNA cross-links by adding NaCl and incubating at 65°C.

  • DNA Purification: Treat the samples with RNase A and Proteinase K. Purify the DNA using a DNA purification kit.

  • Analysis: Analyze the purified DNA by qPCR using primers specific for the HRE of the target gene and a negative control region.

Electrophoretic Mobility Shift Assay (EMSA)

This assay determines the effect of this compound on the in vitro binding of HIF-1α to a labeled HRE-containing DNA probe.

Materials:

  • Nuclear extraction reagents

  • This compound (Echinomycin)

  • Biotin- or radiolabeled oligonucleotide probe containing the HRE consensus sequence

  • Unlabeled (cold) competitor probe

  • Poly(dI-dC)

  • Binding buffer

  • Loading dye

  • Native polyacrylamide gel

  • TBE buffer

  • Detection reagents (streptavidin-HRP for biotinylated probes or autoradiography film for radiolabeled probes)

Procedure:

  • Nuclear Extract Preparation: Prepare nuclear extracts from cells treated with or without a hypoxia-mimetic agent (e.g., CoCl2 or DMOG) to induce HIF-1α expression.

  • Binding Reaction: In a microcentrifuge tube, combine the nuclear extract, poly(dI-dC), and binding buffer. Add this compound at various concentrations to the respective tubes. Incubate on ice.

  • Probe Addition: Add the labeled HRE probe to the reaction mixtures and incubate at room temperature. For competition assays, add an excess of unlabeled probe before adding the labeled probe.

  • Electrophoresis: Add loading dye to the reactions and load the samples onto a pre-run native polyacrylamide gel. Run the gel in TBE buffer.

  • Detection: Transfer the DNA from the gel to a nylon membrane (for biotinylated probes) and detect the signal using a chemiluminescent substrate. For radiolabeled probes, dry the gel and expose it to an X-ray film. A decrease in the intensity of the shifted band in the presence of this compound indicates inhibition of HIF-1α-DNA binding.

Luciferase Reporter Assay

This assay quantifies the transcriptional activity of HIF-1α in response to this compound treatment.

Materials:

  • Cells cultured in appropriate plates

  • A luciferase reporter plasmid containing multiple copies of the HRE upstream of a minimal promoter driving the firefly luciferase gene.

  • A control plasmid expressing Renilla luciferase for normalization.

  • Transfection reagent

  • This compound (Echinomycin)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect cells with the HRE-luciferase reporter plasmid and the Renilla luciferase control plasmid using a suitable transfection reagent.

  • Cell Treatment: After transfection, treat the cells with various concentrations of this compound or vehicle control under hypoxic conditions.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase reporter assay system.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample. A dose-dependent decrease in the normalized luciferase activity in this compound-treated cells indicates inhibition of HIF-1α transcriptional activity.

Conclusion

This compound is a powerful pharmacological tool for elucidating the roles of HIF-1α and its downstream targets in various biological processes, particularly in the context of cancer research. The protocols and data presented in these application notes provide a framework for researchers to effectively utilize this compound in their studies. Careful consideration of the experimental conditions, including oxygen levels and drug concentrations, is crucial for obtaining reliable and interpretable results.

References

Application Notes and Protocols for In Vivo Administration of Quinomycin in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinomycin, also known as Echinomycin, is a quinoxaline antibiotic that functions as a DNA intercalating agent.[1][2] It has demonstrated potent anti-tumor and therapeutic effects in various preclinical mouse models, primarily through the inhibition of critical signaling pathways such as the Notch signaling cascade.[3][4] These notes provide a comprehensive overview of the in vivo administration of this compound in mouse models, including detailed experimental protocols, quantitative data summaries, and visualizations of the experimental workflow and the targeted signaling pathway.

Data Presentation

The following tables summarize quantitative data from studies utilizing this compound in different mouse models.

Table 1: Efficacy of this compound in a Pancreatic Cancer Xenograft Mouse Model

ParameterControl GroupThis compound-Treated GroupPercentage Inhibition/ReductionReference
Tumor Growth -Significantly InhibitedNot specified[3]
CSC Markers -Significantly ReducedNot specified[3]
Notch Signaling Proteins -Significantly ReducedNot specified[3]

Table 2: Efficacy of this compound in a Polycystic Kidney Disease (PKD) Mouse Model (Pkd1RC/RC; Pkd2+/-)

ParameterVehicle-Treated PKD MiceThis compound-Treated PKD MicePercentage ReductionReference
Kidney Weight to Body Weight Ratio -ReducedNot specified[4]
Renal Cystic Area -DecreasedNot specified[4]
Renal Fibrosis -DecreasedNot specified[5]
Serum Urea Nitrogen (mg/dL) ~40~25~37.5%[6]
Notch Pathway Proteins (RBPjk, HeyL) -Reduced ExpressionNot specified[4][5]
Cell Proliferation in Kidneys -ReducedNot specified[4]

Experimental Protocols

Protocol 1: In Vivo Administration of this compound for Pancreatic Cancer Xenograft Model

1. Materials:

  • This compound

  • Vehicle: Sterile distilled water

  • Nude mice with established tumor xenografts

  • Sterile syringes and needles (25-27G)[7]

  • Animal balance

2. This compound Solution Preparation:

  • Dissolve this compound in sterile distilled water to achieve the desired concentration for a final dosage of 10 µg/kg body weight.[5]

  • Filter-sterilize the solution using a 0.2 µm filter.[5]

3. Animal Handling and Dosing:

  • Weigh each mouse accurately before administration to calculate the precise injection volume.

  • Administer this compound via intraperitoneal (IP) injection.[3] The recommended site for IP injection in mice is the lower right abdominal quadrant.[7]

  • To perform the IP injection, gently restrain the mouse and insert the needle at a shallow angle to avoid puncturing internal organs. Aspirate briefly to ensure the needle is not in a blood vessel or the bladder before injecting the solution.[7]

4. Treatment Schedule:

  • Administer this compound daily for 21 consecutive days.[3]

5. Monitoring and Endpoint Analysis:

  • Monitor the mice daily for any signs of toxicity, such as weight loss exceeding 20%, behavioral changes, or signs of distress.[8]

  • Measure tumor volume regularly (e.g., twice a week) using calipers.

  • At the end of the treatment period, euthanize the mice and collect tumors and other relevant tissues for downstream analysis (e.g., Western blotting for CSC markers and Notch signaling proteins).

Protocol 2: In Vivo Administration of this compound for Polycystic Kidney Disease (PKD) Mouse Model

1. Materials:

  • This compound

  • Vehicle: Sterile distilled water

  • Pkd1RC/RC; Pkd2+/- mice (or other suitable PKD model) and wild-type (WT) littermate controls

  • Sterile syringes and needles (25-27G)[7]

  • Animal balance

2. This compound Solution Preparation:

  • Prepare the this compound solution as described in Protocol 1 to a final dosage of 10 µg/kg body weight.[5]

3. Animal Handling and Dosing:

  • Begin treatment at postnatal day 22.[5]

  • Administer this compound via intraperitoneal (IP) injection daily.[5]

4. Treatment Schedule:

  • Continue daily injections for 27 consecutive days.[5]

5. Monitoring and Endpoint Analysis:

  • Monitor the mice daily for general health and signs of toxicity.

  • At the end of the study, euthanize the mice.

  • Collect blood for serum urea nitrogen analysis.

  • Harvest kidneys, weigh them, and calculate the kidney-to-body-weight ratio.

  • Process kidney tissues for histological analysis (H&E staining to assess cystic area and fibrosis) and molecular analysis (e.g., Western blotting for Notch pathway proteins).[4][5]

Mandatory Visualization

G cluster_prep Preparation cluster_admin Administration cluster_monitor Monitoring cluster_analysis Endpoint Analysis drug_prep Prepare this compound Solution (10 µg/kg in sterile water) injection Daily Intraperitoneal (IP) Injection drug_prep->injection animal_prep Acclimate and Weigh Mouse Models animal_prep->injection health_monitor Daily Health and Toxicity Monitoring injection->health_monitor tumor_monitor Tumor Volume Measurement (Twice Weekly) injection->tumor_monitor euthanasia Euthanasia and Tissue Collection health_monitor->euthanasia tumor_monitor->euthanasia data_analysis Histological and Molecular Analysis euthanasia->data_analysis

Caption: Experimental workflow for in vivo this compound administration.

G cluster_pathway Notch Signaling Pathway Ligands Notch Ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4) Receptors Notch Receptors (Notch 1-4) Ligands->Receptors Binds to GammaSecretase γ-Secretase Complex (Presenilin 1, Nicastrin, Pen2, APH-1) Receptors->GammaSecretase Cleavage by NICD Notch Intracellular Domain (NICD) GammaSecretase->NICD Releases Nucleus Nucleus NICD->Nucleus Translocates to Hes1 Hes-1 (Downstream Target) Nucleus->Hes1 Activates Transcription of Proliferation Cell Proliferation & CSC Maintenance Hes1->Proliferation This compound This compound This compound->inhibition

References

Application Notes and Protocols for Inhibiting Cancer Stem Cell Proliferation with Quinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cancer stem cells (CSCs) represent a subpopulation of tumor cells with self-renewal and differentiation capabilities, driving tumor initiation, metastasis, and therapeutic resistance. Quinomycin, a quinoxaline antibiotic, has emerged as a potent agent for targeting CSCs, primarily by inhibiting key signaling pathways that govern their maintenance and proliferation. These application notes provide a comprehensive overview of the use of this compound in cancer stem cell research, including its mechanism of action, protocols for key experiments, and quantitative data on its efficacy.

Mechanism of Action: Targeting the Notch Signaling Pathway

This compound exerts its anti-CSC effects predominantly through the inhibition of the Notch signaling pathway, a critical regulator of stem cell fate.[1][2] Treatment with this compound leads to a significant downregulation of key components of this pathway, including:

  • Notch Receptors: Notch1, Notch2, Notch3, and Notch4.[1][2]

  • Notch Ligands: Jagged1, Jagged2, DLL1, DLL3, and DLL4.[1][3]

  • γ-Secretase Complex: Presenilin 1, Nicastrin, Pen2, and APH-1, which are essential for the cleavage and activation of Notch receptors.[1][4]

  • Downstream Target Genes: Hes-1, a primary transcriptional target of activated Notch.[1][3]

This comprehensive inhibition of the Notch signaling cascade disrupts the self-renewal capacity of CSCs, leading to a reduction in their population and a decreased expression of CSC-associated markers such as DCLK1, CD44, CD24, and EPCAM.[1][5]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cancer stem cells, as reported in various studies.

Table 1: In Vitro Efficacy of this compound on Pancreatic Cancer Cells

Cell LineAssayConcentration (nM)EffectCitation
MiaPaCa-2Proliferation5Significant inhibition[2]
PanC-1Proliferation5Significant inhibition[2]
BxPC-3Proliferation5Significant inhibition[2]
PanC-1Pancreatosphere Formation2.5, 5Significant reduction in number and size[5][6]
MiaPaCa-2DCLK1+ cell population5Significant reduction[5][6]
PanC-1DCLK1+ cell population5Significant reduction[5][6]

Table 2: In Vivo Efficacy of this compound on Pancreatic Cancer Xenografts

Animal ModelTreatmentOutcomeCitation
Nude mice with MiaPaCa-2 xenografts20 µg/kg intraperitoneally daily for 21 daysSignificant suppression of tumor growth[2]
Nude mice with tumor xenograftsIntraperitoneal administration for 21 daysSignificant inhibition of tumor xenograft growth[1][3]

Key Experimental Protocols

Detailed methodologies for essential experiments to evaluate the effect of this compound on cancer stem cells are provided below.

1. Pancreatosphere Formation Assay

This assay assesses the self-renewal capacity of cancer stem cells in non-adherent conditions.

  • Materials:

    • Pancreatic cancer cell lines (e.g., PanC-1, MiaPaCa-2)

    • DMEM/F12 medium supplemented with B27, EGF (20 ng/mL), and FGF (20 ng/mL)

    • Ultra-low attachment plates

    • This compound (dissolved in DMSO)

    • Trypsin-EDTA

    • Phosphate-buffered saline (PBS)

  • Protocol:

    • Culture pancreatic cancer cells to 70-80% confluency.

    • Harvest cells using Trypsin-EDTA and wash with PBS.

    • Resuspend cells in the supplemented DMEM/F12 medium to obtain a single-cell suspension.

    • Plate the cells at a low density (e.g., 1,000 cells/well) in ultra-low attachment 6-well plates.

    • Add this compound at desired concentrations (e.g., 2.5 nM, 5 nM) to the experimental wells. Include a vehicle control (DMSO).

    • Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 5-7 days.

    • Photograph and count the number and measure the size of the resulting pancreatospheres.

    • For secondary sphere formation, collect the primary spheres, dissociate them into single cells using trypsin, and re-plate them under the same conditions.

2. Flow Cytometry for CSC Marker Analysis

This protocol allows for the quantification of cells expressing specific cancer stem cell surface markers.

  • Materials:

    • Pancreatic cancer cell lines

    • This compound

    • Fluorescently conjugated antibodies against CSC markers (e.g., PE-conjugated anti-DCLK1, FITC-conjugated anti-CD44, APC-conjugated anti-CD24)

    • Flow cytometry buffer (PBS with 2% FBS)

    • Flow cytometer

  • Protocol:

    • Treat cancer cells with this compound at the desired concentration for 24-48 hours.

    • Harvest the cells and wash them with PBS.

    • Resuspend the cells in flow cytometry buffer.

    • Add the fluorescently conjugated antibodies to the cell suspension and incubate for 30 minutes on ice in the dark.

    • Wash the cells twice with flow cytometry buffer to remove unbound antibodies.

    • Resuspend the cells in flow cytometry buffer and analyze using a flow cytometer.

    • Gate on the live cell population and quantify the percentage of cells positive for the specific CSC markers.

3. Western Blot Analysis

This technique is used to determine the expression levels of proteins involved in the Notch signaling pathway and CSC markers.

  • Materials:

    • Treated and untreated cancer cell lysates

    • Protein lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF or nitrocellulose membrane

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-Notch1, anti-Jagged1, anti-Hes-1, anti-DCLK1, anti-CD44, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Lyse the treated and untreated cells in protein lysis buffer.

    • Determine the protein concentration of each lysate using the BCA assay.

    • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C.

    • Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensities relative to a loading control like β-actin.

4. In Vivo Xenograft Studies

This protocol outlines the procedure for evaluating the anti-tumor efficacy of this compound in an animal model.

  • Materials:

    • Immunocompromised mice (e.g., nude mice)

    • Pancreatic cancer cells (e.g., MiaPaCa-2)

    • Matrigel

    • This compound

    • Vehicle control (e.g., saline with DMSO)

    • Calipers for tumor measurement

  • Protocol:

    • Subcutaneously inject a mixture of cancer cells and Matrigel into the flanks of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100 mm³).

    • Randomly assign the mice to treatment and control groups.

    • Administer this compound (e.g., 20 µg/kg) or vehicle control intraperitoneally daily for a specified period (e.g., 21 days).

    • Measure the tumor volume using calipers every few days.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).

Visualizations

Signaling Pathway Diagram

Quinomycin_Notch_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch_Ligand Notch Ligands (Jagged1/2, DLL1/3/4) Notch_Receptor Notch Receptors (Notch1-4) Notch_Ligand->Notch_Receptor Binds Gamma_Secretase γ-Secretase Complex (PSEN1, Nicastrin, etc.) Notch_Receptor->Gamma_Secretase Cleavage by NICD_cyto NICD Gamma_Secretase->NICD_cyto Releases NICD_nucleus NICD NICD_cyto->NICD_nucleus Translocates to CSL CSL NICD_nucleus->CSL Activates Hes1 Hes-1 (Downstream Target) CSL->Hes1 Transcription CSC_Markers CSC Markers (DCLK1, CD44, etc.) Hes1->CSC_Markers Upregulates CSC_Proliferation Cancer Stem Cell Proliferation CSC_Markers->CSC_Proliferation Promotes This compound This compound This compound->Notch_Ligand This compound->Notch_Receptor This compound->Gamma_Secretase This compound->Hes1

Caption: this compound inhibits the Notch signaling pathway at multiple points.

Experimental Workflow Diagram

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Pancreatic Cancer Cell Culture Quinomycin_Treatment_vitro This compound Treatment Cell_Culture->Quinomycin_Treatment_vitro Xenograft Tumor Xenograft Model Cell_Culture->Xenograft Cell Source Sphere_Assay Pancreatosphere Formation Assay Quinomycin_Treatment_vitro->Sphere_Assay Flow_Cytometry Flow Cytometry (CSC Markers) Quinomycin_Treatment_vitro->Flow_Cytometry Western_Blot_vitro Western Blot (Notch Pathway Proteins) Quinomycin_Treatment_vitro->Western_Blot_vitro Quinomycin_Treatment_vivo This compound Treatment Xenograft->Quinomycin_Treatment_vivo Tumor_Measurement Tumor Growth Measurement Quinomycin_Treatment_vivo->Tumor_Measurement Tumor_Analysis Excised Tumor Analysis (Western, IHC) Tumor_Measurement->Tumor_Analysis

Caption: Workflow for evaluating this compound's anti-CSC effects.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Aqueous Solubility of Quinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the poor water solubility of Quinomycin. The information is designed to assist researchers in developing effective formulation strategies to enhance the bioavailability and therapeutic potential of this potent antibiotic.

Frequently Asked questions (FAQs)

Q1: Why is this compound poorly soluble in water?

A1: this compound is a cyclic depsipeptide with a complex, largely hydrophobic structure.[1] This molecular architecture limits its ability to form favorable interactions with water molecules, leading to poor aqueous solubility.[2][3][4] It is known to be soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[2][3][4]

Q2: What are the primary strategies for improving the water solubility of this compound?

A2: Several formulation strategies can be employed to enhance the aqueous solubility of hydrophobic drugs like this compound. The most common and effective methods include:

  • Complexation: Forming inclusion complexes with molecules like cyclodextrins to encapsulate the hydrophobic drug and present a hydrophilic exterior.[5][6][7][8]

  • Liposomal Formulations: Encapsulating this compound within lipid bilayers to create a more water-dispersible formulation.[6][9][10][11][12]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level to improve its dissolution rate.

  • Nanoparticle Formulations: Reducing the particle size of this compound to the nanometer range to increase its surface area and, consequently, its dissolution velocity.

Q3: What is a cyclodextrin inclusion complex, and how does it improve solubility?

A3: Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a hydrophobic inner cavity.[13] They can encapsulate a poorly water-soluble "guest" molecule, like this compound, within their cavity, forming a water-soluble "host-guest" complex. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent solubility.[13]

Q4: Can liposomes be used to deliver this compound?

A4: Yes, liposomes are an effective drug delivery system for hydrophobic compounds. This compound can be incorporated into the lipid bilayer of liposomes.[9] This encapsulation protects the drug from degradation and improves its dispersion in aqueous media. Studies have shown that liposomal formulations of the related compound, echinomycin, can reduce toxicity and enhance therapeutic efficacy.[9][10]

Q5: What are the initial steps for preparing a this compound solution for in vitro experiments?

A5: Due to its poor water solubility, a stock solution of this compound should first be prepared in an organic solvent such as DMSO or DMF.[2][3][4] This stock solution can then be serially diluted into an aqueous buffer or cell culture medium. It is crucial to add the organic stock solution to the aqueous phase dropwise while vortexing to avoid immediate precipitation.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of organic stock solution in aqueous buffer.
Possible Cause Troubleshooting Step Recommendation
Exceeding Solubility Limit The final concentration of this compound in the aqueous solution is too high.Determine the kinetic solubility of this compound in your specific buffer system. Perform a serial dilution to find the highest concentration that remains in solution over your experimental timeframe.
Rapid Change in Solvent Polarity Adding the aqueous buffer directly to the organic stock solution.Always add the organic stock solution dropwise to the vigorously stirring aqueous buffer. This ensures a more gradual change in polarity and better dispersion.[14]
Low Co-solvent Concentration The final concentration of the organic co-solvent (e.g., DMSO) is insufficient to maintain solubility.Increase the final percentage of the co-solvent. However, be mindful of the solvent tolerance of your biological system (e.g., cell lines).
Temperature Effects Solubility can be temperature-dependent.Ensure your aqueous buffer is at the experimental temperature before adding the this compound stock solution. Avoid storing the final aqueous solution at low temperatures where solubility may decrease.
Issue 2: Low yield or inefficient complexation with cyclodextrins.
Possible Cause Troubleshooting Step Recommendation
Inappropriate Cyclodextrin Type The size of the cyclodextrin cavity may not be optimal for this compound.Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., HP-β-CD) to find the best fit. For the related echinomycin, γ-cyclodextrin has been shown to be effective.[5][6][7][8]
Incorrect Molar Ratio The molar ratio of this compound to cyclodextrin is not optimized.Perform a phase solubility study to determine the optimal molar ratio for complexation. This involves adding a constant amount of this compound to aqueous solutions of varying cyclodextrin concentrations.[5]
Inefficient Complexation Method The chosen method (e.g., physical mixing) is not effective.Employ more robust methods like co-evaporation, freeze-drying, or kneading to ensure intimate contact between this compound and the cyclodextrin.
Insufficient Equilibration Time The mixture has not been allowed to reach equilibrium.Allow sufficient time for complexation to occur. This can range from several hours to days, often with continuous stirring or shaking.[5]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its solubility enhancement.

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
WaterPoor/Very Insoluble[2][15]
Dimethyl Sulfoxide (DMSO)Soluble[2][4]
Dimethylformamide (DMF)Soluble[2]
EthanolLimited Solubility[2]
MethanolLimited Solubility[2][4]

Table 2: Phase Solubility of Echinomycin with γ-Cyclodextrin

γ-Cyclodextrin (γ-CD) Concentration (μM) Echinomycin Solubility Enhancement Reference
0 - 60Linear Increase[5]
> 60Negative Deviation from Linearity[5]

Experimental Protocols

Protocol 1: Preparation of this compound-γ-Cyclodextrin Inclusion Complex

This protocol is adapted from a method used for the closely related echinomycin.[5]

Materials:

  • This compound

  • γ-Cyclodextrin (γ-CD)

  • Chloroform

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Shaker

  • Vacuum evaporator

Procedure:

  • Prepare a stock solution of this compound in chloroform (e.g., 1 mg/mL).

  • Prepare a stock solution of γ-CD in PBS (e.g., 1 mg/mL).

  • To prepare a 1:2 molar ratio of this compound to γ-CD, slowly add the this compound-chloroform solution dropwise to the γ-CD solution while stirring.

  • Continue stirring the mixture for 1 hour at room temperature.

  • Evaporate the chloroform under vacuum for approximately 1.5 hours to obtain the aqueous solution of the this compound-in-γ-CD inclusion complex.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes encapsulating the this compound-γ-CD complex.[5][7]

Materials:

  • This compound-γ-CD inclusion complex solution (from Protocol 1)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Cholesterol

  • DSPE-PEG2000

  • Chloroform

  • Rotary evaporator

  • Probe sonicator

Procedure:

  • Dissolve DPPC, cholesterol, and DSPE-PEG2000 in chloroform in a round-bottom flask.

  • Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

  • Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydrate the lipid film with the aqueous solution of the this compound-γ-CD inclusion complex.

  • Vortex the mixture until the lipid film is fully dispersed, forming multilamellar vesicles.

  • To obtain small unilamellar vesicles, sonicate the liposome suspension using a probe sonicator on ice.

Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation

Materials:

  • This compound

  • Polyvinylpyrrolidone (PVP) or Polyethylene Glycol (PEG)

  • Suitable organic solvent (e.g., a mixture of methanol and chloroform)

  • Rotary evaporator

Procedure:

  • Dissolve this compound and the chosen polymer (PVP or PEG) in the organic solvent.

  • Ensure complete dissolution of both components.

  • Evaporate the solvent using a rotary evaporator under reduced pressure.

  • A solid film will form on the wall of the flask.

  • Scrape the solid dispersion from the flask and dry it further under vacuum to remove any residual solvent.

  • The resulting solid can be ground into a fine powder.

Visualizations

experimental_workflow cluster_prep Preparation of this compound Stock cluster_dilution Aqueous Solution Preparation Quinomycin_powder This compound Powder Mix_Vortex Vortex to Dissolve Quinomycin_powder->Mix_Vortex Dissolve Organic_Solvent Organic Solvent (e.g., DMSO) Organic_Solvent->Mix_Vortex Quinomycin_Stock Concentrated this compound Stock Solution Mix_Vortex->Quinomycin_Stock Yields Quinomycin_Stock_input This compound Stock Aqueous_Buffer Aqueous Buffer / Medium Dropwise_Addition Controlled Dilution Aqueous_Buffer->Dropwise_Addition Vortexing Quinomycin_Stock_input->Dropwise_Addition Add dropwise Final_Solution Final Aqueous Working Solution Dropwise_Addition->Final_Solution Troubleshooting Precipitation? Final_Solution->Troubleshooting If precipitation occurs Adjust_Concentration Adjust Concentration / Co-solvent % Troubleshooting->Adjust_Concentration Yes Proceed Proceed with Experiment Troubleshooting->Proceed No formulation_strategies cluster_strategies Solubility Enhancement Strategies cluster_outcomes Desired Outcomes start Problem: Poor Water Solubility of this compound complexation Cyclodextrin Complexation start->complexation liposomes Liposomal Formulation start->liposomes solid_dispersion Solid Dispersion start->solid_dispersion nanoparticles Nanoparticle Formulation start->nanoparticles outcome1 Increased Aqueous Solubility complexation->outcome1 outcome4 Reduced Precipitation complexation->outcome4 liposomes->outcome1 liposomes->outcome4 outcome2 Improved Dissolution Rate solid_dispersion->outcome2 nanoparticles->outcome2 outcome3 Enhanced Bioavailability outcome1->outcome3 outcome2->outcome3

References

Optimizing Quinomycin Concentration for Cell Viability Assays: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively optimize Quinomycin concentration for cell viability assays.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent antitumor agent that induces apoptosis (programmed cell death).[1] Its primary mechanism involves binding to DNA through a process called bifunctional intercalation.[2] Additionally, this compound is a powerful inhibitor of the Hypoxia-Inducible Factor-1 (HIF-1) transcription factor, which is crucial for tumor progression.[2] In certain cancers, such as pancreatic cancer, this compound has been shown to inhibit the Notch signaling pathway.[3] This inhibition leads to the downregulation of key proteins involved in cell cycle progression, like cyclin D1 and c-Myc, ultimately promoting cancer cell apoptosis.[1][4]

Q2: What is a good starting concentration range for a new experiment with this compound?

Based on published data, a broad range-finding experiment is recommended. A starting range from 0.1 nM to 100 nM with serial dilutions is a practical approach. Studies have shown significant biological effects in pancreatic cancer cell lines at concentrations as low as 5 nM.[1][4] For other cell types, like human kidney cells, a range of 0.3 nM to 10 nM has been explored.[4] The optimal concentration is highly dependent on the specific cell line being tested.

Q3: Why do I observe different IC50 values for this compound in different cell lines?

It is very common for a compound to exhibit different IC50 values across various cell lines.[5] This phenomenon is attributed to the unique biological and genetic characteristics of each cell line, often referred to as a "cell-specific response".[5][6] Factors contributing to these differences include variations in metabolic rates, expression levels of the drug's target, and the presence of drug resistance mechanisms.

Q4: My results are inconsistent between experiments. What are the common sources of variability?

Inconsistency in cell viability assays can arise from several factors:

  • Cell Seeding Density: Ensure a uniform, single-cell suspension and consistent cell numbers per well.[7]

  • Solvent Concentration: this compound is typically dissolved in DMSO.[2] The final concentration of DMSO should be consistent across all wells, including controls, and kept at a low level (typically <0.5%) to avoid solvent-induced toxicity.[8]

  • Incubation Time: The duration of drug exposure can significantly impact IC50 values.[9] Use a consistent incubation time for all experiments.

  • Reagent Quality and Handling: Use fresh reagents and avoid excessive exposure of reagents like MTT to light.

Q5: How should I prepare and store a this compound stock solution?

This compound has poor solubility in water and should be dissolved in solvents like DMSO or DMF to create a high-concentration stock solution.[2] This stock solution should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or lower, protected from light.

Troubleshooting Guide

Problem Possible Cause Solution
High variability between replicate wells 1. Inconsistent cell seeding. 2. Edge effects due to evaporation in outer wells. 3. Compound precipitation at high concentrations.1. Ensure thorough mixing of cell suspension before and during plating. 2. Fill the outer wells of the plate with sterile PBS or media to minimize evaporation from experimental wells. 3. Visually inspect wells for precipitates. If observed, consider lowering the highest concentration or using a different solvent system.
No significant cell death observed, even at high concentrations 1. The cell line is resistant to this compound. 2. Insufficient incubation time. 3. Degraded this compound stock solution.1. Verify the sensitivity of your cell line from literature or test a different, known-sensitive cell line as a positive control. 2. Increase the incubation period (e.g., from 24h to 48h or 72h). 3. Prepare a fresh stock solution of this compound.
All cells are dead, even at the lowest concentration 1. The initial concentration range is too high for the specific cell line. 2. Error in serial dilutions. 3. Solvent (e.g., DMSO) toxicity.1. Shift the concentration range lower (e.g., start from pM instead of nM concentrations). 2. Carefully re-prepare the serial dilutions. 3. Include a vehicle control (cells treated with the highest concentration of solvent used) to check for solvent-induced cytotoxicity.
High background signal in "media only" or "blank" wells 1. Contamination of media or reagents. 2. Interference from phenol red in the culture medium.1. Use fresh, sterile media and reagents.[10] 2. Use phenol red-free medium for the assay or ensure proper background subtraction.[11]

Summary of Effective this compound Concentrations

The following table summarizes effective concentrations of this compound reported in the literature for different cell lines. Note that these values are a guide and should be optimized for your specific experimental conditions.

Cell LineAssay TypeEffective Concentration / IC50Reference
MiaPaCa-2 (Pancreatic Cancer)Apoptosis Assay5 nM (induced apoptosis)[1][4]
PanC-1 (Pancreatic Cancer)Apoptosis Assay5 nM (induced apoptosis)[1][4]
Human ADPKD CellsCell Viability AssayTested range: 0.3 - 10 nM[4]
Normal Human Kidney (NHK) CellsCell Viability AssayTested range: 0.3 - 10 nM[4]

IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that gives half-maximal response.

Visualizations

Quinomycin_Mechanism_of_Action cluster_downstream Downstream Effects This compound This compound DNA DNA Intercalation This compound->DNA Binds Notch_Pathway Notch Signaling Pathway This compound->Notch_Pathway Inhibits HIF1 HIF-1 Inhibition This compound->HIF1 Inhibits Notch_Receptors Notch Receptors/Ligands (Notch1-4, Jagged, DLL) Notch_Pathway->Notch_Receptors Activates Notch_Pathway->Notch_Receptors Hes1 Hes-1 Notch_Receptors->Hes1 Activates Notch_Receptors->Hes1 CyclinD1_cMyc Cyclin D1 & c-Myc Hes1->CyclinD1_cMyc Regulates Hes1->CyclinD1_cMyc CellCycleArrest Cell Cycle Arrest CyclinD1_cMyc->CellCycleArrest CyclinD1_cMyc->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis CellCycleArrest->Apoptosis Troubleshooting_Workflow Start Start: Inconsistent or Unexpected Cell Viability Results Check_Visual Visually inspect wells for contamination or precipitate Start->Check_Visual Problem_Found1 Issue Found? Check_Visual->Problem_Found1 Check_Controls Review Controls: 1. Vehicle Control (e.g., DMSO) 2. Untreated Control 3. Positive Control Problem_Found1->Check_Controls No Solution_Contamination Solution: Use fresh, sterile reagents. Lower drug concentration. Problem_Found1->Solution_Contamination Yes Problem_Found2 Controls OK? Check_Controls->Problem_Found2 Check_Protocol Review Assay Protocol: 1. Cell Seeding Density 2. Incubation Times 3. Reagent Concentrations Problem_Found2->Check_Protocol Yes Solution_Controls Solution: Troubleshoot specific control issue (e.g., new positive control, check solvent toxicity). Problem_Found2->Solution_Controls No Problem_Found3 Protocol Followed Correctly? Check_Protocol->Problem_Found3 Solution_Protocol Solution: Re-run experiment with optimized and consistent parameters. Problem_Found3->Solution_Protocol No Solution_Reagents Solution: Prepare fresh this compound stock and assay reagents. Problem_Found3->Solution_Reagents Yes End Consistent Results Solution_Contamination->End Solution_Controls->End Solution_Protocol->End Solution_Reagents->End

References

Troubleshooting inconsistent results with Quinomycin treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using Quinomycin (also known as Echinomycin). This compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and a DNA bis-intercalator, making it a powerful tool in cancer biology and other research fields.[1][2][3][4] However, its physicochemical properties and potent biological activity can sometimes lead to inconsistent experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: High Variability in IC50 Values Across Experiments

Q1: We are observing significant variability in the IC50 value of this compound against our cancer cell line in repeat experiments. What are the likely causes?

A1: Inconsistent IC50 values are a common issue and can stem from several factors related to drug preparation, experimental setup, and cell health.

  • Potential Cause 1: Drug Solubility and Precipitation. this compound has poor aqueous solubility and is prone to precipitation when diluted into aqueous cell culture media.[3] The effective concentration of the drug reaching the cells may be lower than intended and variable.

  • Troubleshooting:

    • Stock Solution: Always prepare fresh stock solutions in 100% DMSO or DMF.[3] A recommended concentration is 1-5 mg/mL.[2]

    • Working Dilutions: When making working dilutions, dilute the stock solution in complete culture medium pre-warmed to 37°C. Add the drug dropwise while vortexing gently to ensure rapid mixing and minimize precipitation.

    • Final Concentration: Avoid high final concentrations of DMSO in your culture (typically <0.5%) as it can be toxic to cells and affect results. Ensure your vehicle control contains the same final DMSO concentration as your treated samples.

    • Visual Inspection: Before adding to cells, visually inspect the diluted drug solution under a microscope for any signs of precipitation.

  • Potential Cause 2: Inconsistent Cell Health and Density. The physiological state of your cells can significantly impact their response to treatment.

  • Troubleshooting:

    • Cell Passage Number: Use cells within a consistent and low passage number range.

    • Cell Density: Ensure you seed the same number of cells for each experiment and that they are in the logarithmic growth phase at the time of treatment.

    • Mycoplasma Contamination: Regularly test your cell lines for mycoplasma contamination, which can alter cellular response to drugs.

  • Potential Cause 3: Drug Stability. this compound solutions may degrade over time, especially if not stored correctly.

  • Troubleshooting:

    • Storage: Store DMSO stock solutions at -20°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.[2][5] Solutions in DMSO are stable for up to 3 months at -20°C.[5]

    • Light Sensitivity: Protect the drug from light where possible, as similar compounds can be light-sensitive.

Issue 2: Drug Appears Inactive or Less Potent Than Expected

Q2: We are not observing the expected downstream effects of this compound, such as decreased VEGF expression under hypoxic conditions. Why might the drug appear inactive?

A2: If this compound appears inactive, the issue could be related to the drug itself, the experimental conditions, or the biological system.

  • Potential Cause 1: Incorrect Mechanism of Action Assessment. this compound's primary described mechanism is the inhibition of HIF-1α binding to DNA.[1][4] Your assay must be set up to detect this specific activity.

  • Troubleshooting:

    • Hypoxic Conditions: Ensure you have achieved adequate hypoxia (e.g., 1% O2) for a sufficient duration to induce HIF-1α accumulation and target gene expression (like VEGF) in your model system.[1]

    • Positive Controls: Use a positive control (e.g., a different known HIF-1 inhibitor) to validate your assay setup.

    • Direct vs. Indirect Effects: this compound inhibits the binding of HIF-1 to DNA, not its expression or stabilization.[4] Assays like Western blots for HIF-1α protein levels might not show changes, whereas a chromatin immunoprecipitation (ChIP) assay or a reporter assay with a Hypoxia Response Element (HRE) would be more appropriate.[4]

  • Potential Cause 2: Drug Quality or Degradation. The purity and integrity of the compound are critical.

  • Troubleshooting:

    • Source: Purchase this compound from a reputable supplier with a certificate of analysis indicating high purity (e.g., >98%).[2]

    • Storage: As mentioned, improper storage can lead to degradation. Use fresh aliquots for critical experiments.

Issue 3: this compound Solution and Storage

Q3: What is the best way to prepare and store this compound? I've noticed precipitation in my stock solution.

A3: Proper handling is crucial for maintaining the drug's activity and ensuring reproducible results.

  • Solubility: this compound is soluble in DMSO (up to 5 mg/mL) and DMF, but has limited solubility in ethanol and methanol and is poorly soluble in water.[2][3]

  • Stock Solution Protocol:

    • Allow the lyophilized powder to equilibrate to room temperature before opening the vial.

    • Reconstitute in 100% high-purity, sterile-filtered DMSO.

    • To ensure complete dissolution, vortex gently and/or sonicate briefly.

  • Storage Protocol:

    • Store the lyophilized powder at -20°C.

    • Store the DMSO stock solution in small, single-use aliquots at -20°C for up to 3 months.[5] Avoid repeated freeze-thaw cycles.

Data and Protocols

Compound Properties and Storage
PropertyValueSource
Synonyms Echinomycin, this compound A[1][2]
Molecular Formula C₅₁H₆₄N₁₂O₁₂S₂[2]
Molecular Weight ~1101.26 g/mol [2]
Solubility Soluble to 5 mg/mL in DMSO; Soluble in DMF; Poorly soluble in water.[2][3]
Storage (Solid) -20°C[2]
Storage (DMSO Solution) -20°C in aliquots for up to 3 months[5]
Experimental Protocol: Preparation of this compound Working Solutions

This protocol outlines the steps for preparing working solutions from a DMSO stock for cell culture experiments.

  • Thaw Stock Solution: Remove one aliquot of your this compound DMSO stock solution from the -20°C freezer. Thaw it completely at room temperature.

  • Pre-warm Medium: Pre-warm the required volume of complete cell culture medium (containing serum and other supplements) to 37°C in a water bath.

  • Prepare Intermediate Dilution (Optional): For very low final concentrations, it may be necessary to perform a serial dilution. If so, dilute the DMSO stock into pre-warmed medium.

  • Prepare Final Working Solution: a. Determine the volume of stock solution needed for your final concentration. Ensure the final DMSO concentration will be below 0.5%. b. Add the appropriate volume of complete medium to a sterile conical tube. c. While gently vortexing the medium, add the calculated volume of this compound stock solution drop-by-drop. This rapid mixing is critical to prevent precipitation.

  • Visual Confirmation: Visually inspect the final solution to ensure it is clear and free of any precipitate.

  • Cell Treatment: Immediately add the final working solution to your cells. Do not store aqueous dilutions.

Visual Guides

Signaling Pathway: this compound Inhibition of HIF-1α

The diagram below illustrates the mechanism by which this compound inhibits the HIF-1 signaling pathway. Under hypoxic conditions, HIF-1α stabilizes and translocates to the nucleus, where it dimerizes with HIF-1β. This complex then binds to Hypoxia Response Elements (HREs) in the promoter regions of target genes like VEGF, driving their transcription. This compound acts by intercalating into the DNA at or near the HRE, blocking the binding of the HIF-1 complex.[4]

Caption: Mechanism of this compound action on the HIF-1α signaling pathway.

Workflow: Troubleshooting Inconsistent IC50 Results

This workflow provides a logical sequence of steps to diagnose the cause of variable IC50 values in your experiments.

Troubleshooting_Workflow cluster_prep Drug Preparation Checks cluster_cells Cell Culture Checks start Start: Inconsistent IC50 Results check_prep Review Drug Prep Protocol start->check_prep check_cells Evaluate Cell Culture Technique start->check_cells check_assay Verify Assay Parameters start->check_assay q_solvent Using 100% DMSO for stock? check_prep->q_solvent q_passage Consistent low passage number? check_cells->q_passage q_storage Aliquot & store at -20°C? q_solvent->q_storage Yes sol_prep Action: Remake stock. Use proper dilution technique. q_solvent->sol_prep No q_dilution Diluting in warm medium with vortexing? q_storage->q_dilution Yes q_storage->sol_prep No q_dilution->sol_prep No end_node Problem Resolved q_dilution->end_node Yes sol_prep->check_prep q_density Consistent seeding density? q_passage->q_density Yes sol_cells Action: Standardize cell handling. Use fresh vial. q_passage->sol_cells No q_myco Mycoplasma test recently performed? q_density->q_myco Yes q_density->sol_cells No q_myco->sol_cells No q_myco->end_node Yes sol_cells->check_cells

Caption: A logical workflow for troubleshooting inconsistent IC50 results.

References

Preventing Quinomycin precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Quinomycin. This guide provides detailed troubleshooting advice and protocols to help you successfully use this compound in your cell culture experiments while avoiding common issues like precipitation.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating after I add it to my cell culture media?

A1: this compound precipitation in aqueous-based cell culture media is a common issue stemming from its hydrophobic nature and poor water solubility.[1] Several factors can cause or exacerbate this problem:

  • Exceeding Solubility Limits: The final concentration of this compound in your media may be higher than its solubility threshold. This compound has poor solubility in water.[1]

  • Solvent Shock: this compound is typically dissolved in an organic solvent like DMSO to create a stock solution.[1] When this concentrated stock is rapidly diluted into the aqueous cell culture medium, the abrupt change in solvent polarity can cause the compound to "crash out" and form a precipitate.[2]

  • Temperature Shifts: Temperature changes, such as adding a cold stock solution to warm media, can cause high-molecular-weight components in the media to fall out of solution.[3]

  • Media Composition: Certain components in the media, particularly high concentrations of salts like calcium salts, can interact with the compound and lead to the formation of insoluble complexes.[2][4]

  • pH Instability: The pH of your cell culture medium can significantly influence the solubility of dissolved compounds.[2]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: The recommended solvent for this compound is Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF).[1] It has limited solubility in ethanol and methanol and is poorly soluble in water.[1] For cell culture applications, a high-quality, anhydrous grade of DMSO is strongly recommended.

Q3: How can I prevent precipitation when diluting my this compound stock solution into the media?

A3: The key is to perform the dilution gradually to avoid solvent shock. First, gently warm your cell culture media to 37°C. Then, while gently swirling or vortexing the media, add the required volume of your concentrated DMSO stock solution drop-by-drop. This method, often called "plunging media," helps the compound disperse and dissolve more effectively. It is also critical to ensure the final concentration of DMSO in the culture is low (typically below 0.5%) to avoid solvent toxicity.[5]

Q4: Does the presence or absence of serum in the media affect this compound solubility?

A4: Yes, it can have a significant effect. Serum contains proteins, primarily albumin, which can bind to hydrophobic drugs like this compound.[6][7][8] This binding action helps to form soluble complexes, effectively increasing the compound's apparent solubility in the media.[9] Consequently, using serum-free media increases the risk of precipitation because this natural solubilizing agent is absent.[3] When working with serum-free media, it is even more critical to use low working concentrations of this compound and follow proper dilution techniques.

Q5: How can I visually confirm that my this compound has precipitated?

A5: Precipitation can be observed in several ways. You might see the media become cloudy or turbid immediately upon adding the compound.[2] Upon closer inspection of the culture vessel, you may notice distinct crystals, fine particles, or a thin film of precipitate that has settled at the bottom. These particles can also be seen under a microscope and may interfere with imaging-based assays.

Troubleshooting Guide: this compound Precipitation

If you encounter precipitation, consult the table below to identify the probable cause and find recommended solutions.

Problem Probable Cause(s) Recommended Solution(s)
Media becomes cloudy immediately after adding this compound stock.Solvent Shock: The rapid change in polarity from DMSO to aqueous media is causing the compound to crash out of solution.[2]1. Pre-warm the cell culture media to 37°C. 2. Add the DMSO stock solution dropwise into the vortex of the swirling media. 3. Try making an intermediate dilution in media or PBS before the final dilution.
Precipitate forms over time in the incubator.Low Stability/Saturation: The working concentration may be too high for the specific media conditions (e.g., serum-free), leading to the compound slowly falling out of solution.1. Lower the final working concentration of this compound. 2. If using serum-free media, consider adding purified bovine serum albumin (BSA) to help solubilize the compound. 3. Always prepare the working solution fresh immediately before adding it to cells.[5]
Crystals are visible at the bottom of the flask/plate.High Concentration & Salt Interaction: The compound concentration exceeds its solubility limit, potentially exacerbated by interactions with salts in the media.[4]1. Ensure your stock solution is fully dissolved before use. If needed, gently warm the stock at 37°C and vortex. 2. Perform a solubility test to determine the maximum practical concentration in your specific media. 3. Reduce the final working concentration.
Inconsistent results between experiments.Compound Degradation or Precipitation: Inconsistent precipitation or degradation of the compound in solution can lead to variability in the effective dose delivered to the cells.[10]1. Prepare fresh working dilutions for every experiment from a properly stored, frozen aliquot of the DMSO stock. 2. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[11] 3. Visually inspect the media for any signs of precipitation before adding it to your cells.

Technical Data & Protocols

This compound Solubility Reference Table

This table provides a summary of this compound's solubility characteristics.

Solvent Solubility Recommended Max Stock Concentration (Example) Notes
DMSO Soluble[1]10 mMThe preferred solvent for preparing high-concentration stock solutions.
DMF Soluble[1]10 mMAn alternative to DMSO for stock solutions.
Ethanol Limited Solubility[1]~1-2 mg/mLNot ideal for high-concentration stocks. May require warming.
Methanol Limited Solubility[1]~1-2 mg/mLSimilar to ethanol; not recommended for primary stock preparation.
Water / PBS Poor Solubility[1]<0.1 mg/mLNot suitable for making stock solutions. Final working solutions will be very dilute.
Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in DMSO for long-term storage and subsequent dilution.

Materials:

  • This compound powder (MW: 1101.25 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or cryovials

Methodology:

  • Calculation: To prepare a 10 mM solution, you will dissolve 11.01 mg of this compound in 1 mL of DMSO. Adjust quantities as needed. For example, for 1 mg of this compound, add 90.8 µL of DMSO.

  • Weighing: Carefully weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolving: Add the calculated volume of anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. If necessary, you can gently warm the tube to 37°C to aid dissolution.

  • Aliquoting: Dispense the stock solution into single-use, sterile cryovials. This is crucial to avoid repeated freeze-thaw cycles which can degrade the compound.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Properly stored stock solutions in DMSO are typically stable for several months.[11]

Experimental Protocol 2: Preparation of a 10 nM this compound Working Solution

Objective: To dilute the high-concentration DMSO stock into cell culture media for treating cells, while minimizing the risk of precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO (from Protocol 1)

  • Sterile cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C

  • Sterile conical tubes

Methodology:

  • Calculate Dilution: To achieve a final concentration of 10 nM, you will perform a 1:1,000,000 dilution of the 10 mM stock. This is best done through serial dilutions.

  • Prepare Intermediate Dilution 1 (10 µM):

    • Add 998 µL of pre-warmed media to a sterile tube.

    • Add 2 µL of the 10 mM stock solution.

    • Vortex gently. This creates a 1:500 dilution, resulting in a 20 µM solution. (Note: Direct 1:1000 can also be done, but smaller steps can improve accuracy).

  • Prepare Intermediate Dilution 2 (100 nM):

    • Add 995 µL of pre-warmed media to a new sterile tube.

    • Add 5 µL of the 20 µM intermediate solution from the previous step.

    • Vortex gently. This is a 1:200 dilution, resulting in a 100 nM solution.

  • Prepare Final Working Solution (10 nM):

    • Let's say you need 10 mL of final working media for your experiment.

    • Add 10 µL of the 100 nM intermediate solution to 990 µL of pre-warmed media. For a larger volume, add 100 µL of the 100 nM solution to 9.9 mL of media.

    • Mix thoroughly by inverting the tube or gentle vortexing.

  • Final Check: The final concentration of DMSO in this example is extremely low (0.0001%), minimizing any potential for solvent toxicity. Visually inspect the final working solution for any signs of cloudiness or precipitate before adding it to your cells.

Visualizations

Workflow & Signaling Pathway Diagrams

G cluster_workflow Recommended Workflow for Preparing this compound Working Solution cluster_serial stock Prepare 10 mM Stock in 100% DMSO aliquot Aliquot into Single-Use Cryovials stock->aliquot serial_dilute Perform Serial Dilution (e.g., to 100 nM) stock->serial_dilute store Store Aliquots at -20°C / -80°C aliquot->store warm_media Warm Cell Culture Media to 37°C store->warm_media warm_media->serial_dilute final_dilute Add Dropwise to Media while Swirling serial_dilute->final_dilute treat_cells Add Final Working Solution to Cells Immediately final_dilute->treat_cells

Caption: Workflow for preparing this compound working solutions.

G This compound Mechanism of Action: HIF-1 Inhibition DNA DNA (Hypoxia Response Element - HRE) Transcription Target Gene Transcription (e.g., VEGF) DNA->Transcription Initiates HIF1 HIF-1 Transcription Factor HIF1->DNA Binds to HRE This compound This compound This compound->DNA Intercalates (Bifunctional) This compound->HIF1 Prevents Binding NoTranscription Transcription Blocked

Caption: this compound inhibits HIF-1 by intercalating into DNA.

References

Quinomycin Degradation Products and Their Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding quinomycin (also known as echinomycin), its degradation, and the resulting implications for experimental work. The following question-and-answer format addresses common issues and provides practical guidance for troubleshooting experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent anticancer and antibiotic agent that belongs to the quinoxaline family of cyclic depsipeptides. Its primary mechanism of action is the bis-intercalation into DNA, where the two quinoxaline rings insert themselves into the DNA double helix, preferably at CpG (5'-CG-3') steps. This interaction physically obstructs the DNA, thereby inhibiting DNA replication and transcription, which in turn hinders cell proliferation.[1] Additionally, this compound is a powerful inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) DNA-binding activity and has been shown to down-regulate the Notch signaling pathway.[1]

Q2: What are the main degradation products of this compound, and what are their effects?

While detailed structural elucidation of all possible degradation products under various conditions is not extensively documented, key degradation pathways involve the cleavage of the thioacetal bridge and hydrolysis of the depsipeptide lactone bonds.

  • Thioacetal Bridge Cleavage: The thioacetal bridge is a unique and crucial structural feature of this compound, formed biosynthetically from a disulfide bond in its precursor, triostin A.[2][3] Oxidative conditions can lead to the cleavage of this bridge.

  • Lactone Bond Hydrolysis: As a depsipeptide, this compound contains ester (lactone) linkages that are susceptible to hydrolysis, especially under non-neutral pH conditions. This opens the cyclic structure of the peptide.

The biological effect of these degradation products is a significant loss of activity. It has been reported that degradation products with either a broken thioacetal cross-bridge or an opened lactone linkage exhibit no detectable interaction with DNA. This loss of DNA binding capability renders them inactive as inhibitors of transcription and replication.

Q3: How should this compound be stored to minimize degradation?

To ensure the stability and potency of this compound, proper storage is critical. The following guidelines are based on information from various suppliers:

Storage ConditionRecommendationRationale
Temperature Store at -20°C for short-term storage (up to 1 month) and -80°C for long-term storage (up to 6 months).[4]Low temperatures slow down chemical degradation processes like hydrolysis and oxidation.
Solvent Prepare stock solutions in high-purity DMSO.[5][6]This compound has good solubility in DMSO, which is a suitable solvent for long-term storage of many organic compounds.
Aliquoting Aliquot the stock solution into smaller, single-use volumes.This prevents multiple freeze-thaw cycles, which can lead to degradation and precipitation of the compound.[4]
Atmosphere For optimal stability, store stock solutions under an inert gas like nitrogen.[4]This minimizes oxidation of sensitive functional groups, such as the thioacetal bridge.
Light Protect from light.While specific data on this compound's photosensitivity is limited, many complex organic molecules are susceptible to photodegradation.

Troubleshooting Guides

This section addresses specific issues that researchers may encounter during their experiments with this compound.

Issue 1: Loss of this compound Activity in Cell-Based Assays

Symptoms:

  • Higher than expected IC50 values compared to literature.

  • Inconsistent results between experiments.

  • Complete loss of expected biological effect (e.g., no reduction in cell proliferation).

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Degradation of Stock Solution - Verify the age and storage conditions of your stock solution. Ensure it has been stored at -20°C or -80°C and protected from light. - Avoid using stock solutions that have undergone multiple freeze-thaw cycles. Prepare fresh aliquots if necessary.
Instability in Culture Media - Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment. Do not store diluted this compound in aqueous media for extended periods. - Some media components, such as certain amino acids or metal ions, can be reactive and may contribute to the degradation of dissolved compounds over time.[6][7][8][9][10]
Incorrect Dosage Calculation - Double-check all calculations for preparing dilutions from your stock solution. - Ensure the molecular weight used for calculations is correct (anhydrous: 1101.3 g/mol ).
Cell Line Resistance - Confirm the sensitivity of your cell line to this compound by checking relevant literature. - If possible, include a sensitive cell line as a positive control in your experiments.
Issue 2: Inconsistent Results in DNA Intercalation Assays (e.g., Fluorescent Intercalator Displacement - FID)

Symptoms:

  • High variability in fluorescence readings between replicates.

  • Low signal-to-noise ratio.

  • Inability to obtain a clear displacement curve.

Potential Causes and Solutions:

Potential CauseTroubleshooting Step
Peptide Aggregation - this compound is a relatively hydrophobic peptide and may aggregate at high concentrations. Work at the lowest effective concentration possible. - Consider including a small amount of a non-ionic detergent (e.g., 0.01% Tween-20) in the assay buffer to reduce non-specific binding and aggregation.[11]
Buffer Incompatibility - Ensure the pH of your assay buffer is stable and within a neutral range (e.g., pH 7.0-7.5) to avoid acid or base-catalyzed hydrolysis of the lactone bonds. - The choice of buffer can influence RNA/DNA structure and small molecule binding affinities.[12]
Non-specific Binding - High background fluorescence can result from the compound binding to the assay plate. Using black, low-binding plates is recommended. - Including a blocking agent like BSA in the buffer can help reduce non-specific interactions.[11]
Fluorophore Interaction - In FID assays, it's possible for the test compound to interact directly with the fluorescent dye, leading to quenching or enhancement of fluorescence that is independent of DNA displacement. - To test for this, run a control experiment with the fluorescent dye and this compound in the absence of DNA.

Experimental Protocols

Protocol: Fluorescent Intercalator Displacement (FID) Assay for this compound

This protocol is adapted from standard FID assay procedures and is designed to determine the DNA binding affinity of this compound.[13][14][15]

Materials:

  • This compound stock solution (in DMSO)

  • Calf Thymus DNA (or a specific oligonucleotide sequence)

  • Ethidium Bromide (EtBr) stock solution

  • Assay Buffer: 50 mM Tris-HCl, 50 mM KCl, pH 7.4

  • Black, non-binding 96-well plates

  • Fluorescence plate reader (Excitation: ~530 nm, Emission: ~615 nm)

Procedure:

  • Prepare DNA-EtBr Complex: In the assay buffer, prepare a solution containing the DNA and EtBr. A common starting point is 1.5 µM DNA (base pairs) and 4.5 µM EtBr. Incubate at room temperature for 10 minutes to allow for complex formation.

  • Dispense Complex: Add the DNA-EtBr complex solution to the wells of the 96-well plate.

  • Prepare this compound Dilutions: Create a serial dilution of this compound in the assay buffer. It is important to keep the final DMSO concentration constant across all wells (e.g., <1%) to avoid solvent effects.

  • Add this compound: Add the this compound dilutions to the wells containing the DNA-EtBr complex. Include a "no drug" control (buffer with DMSO only) and a "no DNA" control.

  • Incubate: Incubate the plate at room temperature for 30 minutes, protected from light, to allow the displacement reaction to reach equilibrium.

  • Measure Fluorescence: Read the fluorescence intensity of each well using the plate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with "no DNA").

    • Normalize the fluorescence values to the "no drug" control (representing 100% fluorescence).

    • Plot the normalized fluorescence as a function of the this compound concentration.

    • Fit the resulting curve to a suitable binding model to calculate the concentration of this compound that causes 50% displacement of EtBr (DC50), which can be used to estimate the binding affinity.

Visualizations

Logical Workflow for Troubleshooting Loss of this compound Activity

Caption: Troubleshooting workflow for loss of this compound activity.

Simplified Notch Signaling Pathway Inhibition by this compound

NotchSignaling cluster_sending Signal-Sending Cell cluster_receiving Signal-Receiving Cell Ligand Notch Ligand (e.g., Jagged, Delta) Receptor Notch Receptor Ligand->Receptor 1. Ligand Binding S2 S2 Cleavage (ADAM Protease) Receptor->S2 2. Conformational Change GS γ-Secretase Complex S2->GS 3. S3 Cleavage NICD NICD (Notch Intracellular Domain) GS->NICD 4. NICD Release Nucleus Nucleus NICD->Nucleus 5. Translocation CSL CSL Transcription Factor NICD->CSL TargetGenes Target Gene Expression (e.g., HES, HEY) CSL->TargetGenes 6. Gene Transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation 7. Protein Synthesis This compound This compound This compound->GS Inhibition* note *The exact mechanism of Notch inhibition by This compound is still under investigation, but it is known to down-regulate pathway components.

Caption: this compound's inhibitory effect on the Notch signaling pathway.

References

Technical Support Center: Overcoming Resistance to Quinomycin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing challenges related to Quinomycin resistance in cancer cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cancer cells?

This compound is a quinoxaline antibiotic that exhibits anti-cancer activity primarily through two mechanisms:

  • DNA Intercalation: It binds to DNA, interfering with DNA replication and transcription, which can lead to cell cycle arrest and apoptosis.

  • HIF-1α Inhibition: this compound is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that allows cancer cells to adapt and survive in the low-oxygen (hypoxic) tumor microenvironment. By inhibiting HIF-1α, this compound can block angiogenesis, metabolic adaptation, and other survival pathways in cancer cells.

Q2: We are observing a decrease in the efficacy of this compound in our long-term cancer cell culture experiments. What are the potential mechanisms of acquired resistance?

Decreased efficacy of this compound over time may indicate the development of acquired resistance. Potential mechanisms include:

  • Upregulation of HIF-1α Pathway: Cancer cells may develop resistance by upregulating HIF-1α or its downstream targets, effectively overriding the inhibitory effect of this compound.

  • Increased Drug Efflux: Cancer cells can increase the expression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively transport this compound out of the cell, reducing its intracellular concentration.

  • Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins can make cells less sensitive to this compound-induced apoptosis.

  • Activation of Alternative Survival Pathways: Cancer cells may activate other signaling pathways to compensate for the inhibition of the HIF-1α pathway, promoting their survival and proliferation.

Q3: How can we experimentally verify the mechanism of this compound resistance in our cell line?

To investigate the mechanism of resistance, you can perform the following experiments:

  • HIF-1α Pathway Analysis: Use Western blotting or qPCR to compare the expression levels of HIF-1α and its downstream targets (e.g., VEGF, GLUT1) in your resistant cell line versus the parental sensitive cell line, both under normoxic and hypoxic conditions, with and without this compound treatment.

  • Drug Efflux Pump Activity: Perform a rhodamine 123 efflux assay or use a specific inhibitor of P-gp (e.g., verapamil) in combination with this compound to see if it restores sensitivity.

  • Apoptosis Assay: Use an Annexin V/PI staining assay or a caspase activity assay to compare the apoptotic response of sensitive and resistant cells to this compound treatment.

Q4: What are some strategies to overcome this compound resistance in our cancer cell model?

Several strategies can be employed to overcome this compound resistance:

  • Combination Therapy: Combining this compound with other anti-cancer agents can be a powerful approach. Synergistic combinations can target multiple pathways, reduce the likelihood of resistance, and potentially allow for lower, less toxic doses of each drug.

  • Targeting Downstream Effectors: If resistance is due to the upregulation of a specific downstream target of HIF-1α, consider using an inhibitor of that target in combination with this compound.

  • Inhibition of Drug Efflux Pumps: If increased drug efflux is the cause of resistance, co-administration of an efflux pump inhibitor may restore sensitivity to this compound.

Troubleshooting Guides

Problem 1: High variability or poor reproducibility in this compound dose-response assays.
Possible Cause Suggested Solution
This compound Degradation Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock in pre-warmed cell culture medium immediately before use.
Inconsistent Cell Seeding Ensure a single-cell suspension before seeding. Use a hemocytometer or an automated cell counter to accurately determine cell density. Seed cells evenly across the plate.
Edge Effects in Multi-well Plates To minimize edge effects, do not use the outer wells of the plate for experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity.
Fluctuations in Hypoxia Levels If inducing hypoxia, ensure the hypoxia chamber is properly sealed and maintains a stable, low oxygen environment. Calibrate the oxygen sensor regularly.
Problem 2: No significant inhibition of HIF-1α expression after this compound treatment in hypoxic conditions.
Possible Cause Suggested Solution
Sub-optimal this compound Concentration Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line. IC50 values can vary significantly between cell lines.
Insufficient Hypoxia Induction Confirm the induction of HIF-1α in your positive control (hypoxia-treated, no drug). Optimize the duration and oxygen concentration of your hypoxia treatment.
Rapid HIF-1α Degradation HIF-1α is a very labile protein. When preparing cell lysates for Western blotting, work quickly and on ice. Use a lysis buffer containing protease and phosphatase inhibitors.
Development of Resistance If you have been culturing the cells with this compound for an extended period, they may have developed resistance. Refer to the FAQs on verifying resistance mechanisms.
Problem 3: Unexpected cytotoxicity in control (vehicle-treated) cells.
Possible Cause Suggested Solution
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is not toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%. Run a vehicle-only control to assess solvent toxicity.
Contamination Visually inspect cultures for signs of microbial contamination. If suspected, perform a mycoplasma test.
Poor Cell Health Ensure that the cells used for the experiment are healthy and in the logarithmic growth phase.

Data Presentation

Table 1: Representative IC50 Values of this compound (Echinomycin) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
HeLaCervical Cancer~1F.A. Valeriote et al., 1981
P388Leukemia~0.3F.A. Valeriote et al., 1981
L1210Leukemia~0.2F.A. Valeriote et al., 1981
B16Melanoma~0.5F.A. Valeriote et al., 1981

Note: IC50 values are highly dependent on the specific cell line, assay conditions, and duration of drug exposure. It is crucial to determine the IC50 for your specific experimental system.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of this compound. Include a vehicle-only control.

  • Incubation: Incubate the plate for 48-72 hours under standard cell culture conditions (or hypoxic conditions if investigating HIF-1α inhibition).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Developing a this compound-Resistant Cell Line
  • Determine Initial IC50: First, determine the IC50 of this compound for the parental cancer cell line.

  • Initial Drug Exposure: Culture the parental cells in a medium containing a low concentration of this compound (e.g., IC10 or IC20).

  • Stepwise Dose Escalation: Once the cells have adapted and are growing steadily, gradually increase the concentration of this compound in the culture medium. This is typically done in small increments.

  • Monitoring and Maintenance: Continuously monitor the cells for signs of toxicity and growth rate. Maintain the cells at each concentration until they have a stable phenotype.

  • Characterization: Once a resistant population is established (typically after several months), characterize the resistant phenotype by determining the new, higher IC50 of this compound.

  • Cryopreservation: Cryopreserve aliquots of the resistant cell line at different stages of development.

Mandatory Visualizations

HIF-1a Signaling Pathway and this compound Inhibition cluster_0 Normoxia (21% O2) cluster_1 Hypoxia (<5% O2) HIF-1a_normoxia HIF-1a VHL VHL HIF-1a_normoxia->VHL Hydroxylation Proteasome Proteasome VHL->Proteasome Ubiquitination Degradation Degradation Proteasome->Degradation HIF-1a_hypoxia HIF-1a HIF-1_complex HIF-1 Complex HIF-1a_hypoxia->HIF-1_complex Stabilization & Dimerization HIF-1b HIF-1b HIF-1b->HIF-1_complex Nucleus Nucleus HIF-1_complex->Nucleus Translocation HRE HRE (DNA) Nucleus->HRE Target_Genes Target Genes (VEGF, GLUT1) HRE->Target_Genes Transcription This compound This compound This compound->HIF-1_complex Inhibition

Caption: HIF-1α signaling under normoxia and hypoxia, and the inhibitory action of this compound.

Experimental Workflow for Investigating this compound Resistance Start Start: Decreased this compound Efficacy Observed Develop_Resistant_Line Develop this compound-Resistant Cell Line (Protocol 2) Start->Develop_Resistant_Line Characterize_Resistance Characterize Resistance (Determine new IC50) Develop_Resistant_Line->Characterize_Resistance Hypothesize_Mechanism Hypothesize Resistance Mechanism Characterize_Resistance->Hypothesize_Mechanism HIF_Upregulation HIF-1a Pathway Upregulation? Hypothesize_Mechanism->HIF_Upregulation Efflux_Pump Increased Drug Efflux? Hypothesize_Mechanism->Efflux_Pump Apoptosis_Alteration Altered Apoptosis? Hypothesize_Mechanism->Apoptosis_Alteration Test_HIF Western Blot/qPCR for HIF-1a & Targets HIF_Upregulation->Test_HIF Test_Efflux Rhodamine 123 Assay/ P-gp Inhibitor Efflux_Pump->Test_Efflux Test_Apoptosis Annexin V/PI Staining Apoptosis_Alteration->Test_Apoptosis Overcome_Resistance Strategy to Overcome Resistance Test_HIF->Overcome_Resistance Test_Efflux->Overcome_Resistance Test_Apoptosis->Overcome_Resistance Combination_Therapy Combination Therapy Overcome_Resistance->Combination_Therapy Target_Downstream Target Downstream Effector Overcome_Resistance->Target_Downstream Inhibit_Efflux Inhibit Efflux Pumps Overcome_Resistance->Inhibit_Efflux End End: Restored Sensitivity Combination_Therapy->End Target_Downstream->End Inhibit_Efflux->End

Caption: A logical workflow for investigating and overcoming this compound resistance in cancer cells.

Validation & Comparative

Quinomycin's Efficacy in HIF-1 Inhibition: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Quinomycin's performance in inhibiting Hypoxia-Inducible Factor-1 (HIF-1), a critical target in cancer therapy. We present supporting experimental data, detailed methodologies, and visual representations of the underlying biological and experimental processes.

This compound, a member of the quinoxaline antibiotic family, has been identified as a potent inhibitor of the HIF-1 signaling pathway. Its mechanism of action involves the intercalation of DNA at CpG steps, which interferes with the binding of HIF-1 to the hypoxia-response element (HRE) in the promoter regions of its target genes. This guide delves into the experimental validation of this inhibitory effect, offering a comparative perspective with other known HIF-1 inhibitors.

Comparative Efficacy of HIF-1 Inhibitors

The inhibitory potential of this compound against HIF-1 is often quantified by its half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes the IC50 values of this compound and other commonly studied HIF-1 inhibitors, providing a clear comparison of their efficacy.

Inhibitor Cell Line Assay Type IC50 Reference
This compound HeLaHRE-luciferase reporter0.3 nM
Echinomycin Hep3BHRE-luciferase reporter0.5 nM
Chetomin Hep3BHRE-luciferase reporter90 nM
YC-1 variousvarious5-20 µM
PX-478 PC-3various20-30 µM

Table 1: Comparative IC50 Values of HIF-1 Inhibitors. The data highlights this compound's potent inhibitory activity at nanomolar concentrations, surpassing many other well-known HIF-1 inhibitors.

HIF-1 Signaling Pathway and this compound's Point of Intervention

The following diagram illustrates the canonical HIF-1 signaling pathway under hypoxic conditions and the specific point at which this compound exerts its inhibitory effect.

HIF1_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF1a_n HIF-1α HIF1_complex HIF-1 Complex HIF1a_n->HIF1_complex ARNT_n ARNT/HIF-1β ARNT_n->HIF1_complex HRE HRE HIF1_complex->HRE Binds to Target_Genes Target Gene Transcription (e.g., VEGF, GLUT1) HRE->Target_Genes Activates This compound This compound This compound->Inhibition Inhibition->HRE Hypoxia Hypoxia HIF1a_c HIF-1α Hypoxia->HIF1a_c Prevents degradation of Stabilization Stabilization HIF1a_c->Stabilization Stabilization->HIF1a_n Translocation

Figure 1: HIF-1 Signaling Pathway Under Hypoxia. This diagram shows the stabilization and nuclear translocation of HIF-1α, its dimerization with ARNT, and subsequent binding to the HRE to activate target genes. This compound inhibits this process by preventing the HIF-1 complex from binding to the HRE.

Experimental Validation Protocols

The validation of this compound's inhibitory effect on HIF-1 typically involves a series of in vitro experiments. Below are detailed methodologies for key assays.

Hypoxia-Response Element (HRE) Luciferase Reporter Assay

This assay is a primary method for screening and quantifying HIF-1 transcriptional activity.

Protocol:

  • Cell Culture and Transfection:

    • Culture a suitable cancer cell line (e.g., HeLa, Hep3B) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

    • Co-transfect the cells with a luciferase reporter plasmid containing multiple copies of the HRE sequence and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment:

    • Following transfection, seed the cells into 96-well plates.

    • Treat the cells with varying concentrations of this compound or other inhibitors for a specified period (e.g., 6-24 hours).

  • Induction of Hypoxia:

    • Expose the cells to hypoxic conditions (e.g., 1% O2, 5% CO2, 94% N2) in a hypoxic chamber for 16-24 hours. A parallel set of plates should be maintained under normoxic conditions (21% O2).

  • Luciferase Assay:

    • Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

    • Normalize the HRE-driven firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability.

  • Data Analysis:

    • Calculate the fold induction of luciferase activity by comparing hypoxic versus normoxic conditions.

    • Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of the compound.

Western Blot Analysis of HIF-1α Protein Levels

This technique is used to directly assess the effect of an inhibitor on the protein levels of the HIF-1α subunit.

Protocol:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HeLa) and allow them to adhere.

    • Treat the cells with this compound at various concentrations.

  • Hypoxic Exposure:

    • Induce hypoxia as described in the luciferase reporter assay protocol.

  • Protein Extraction:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against HIF-1α overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Use a loading control, such as β-actin or GAPDH, to normalize the HIF-1α protein levels.

Quantitative Real-Time PCR (qRT-PCR) for HIF-1 Target Genes

This method measures the mRNA expression levels of HIF-1 target genes, such as VEGF and GLUT1, to assess the downstream effects of HIF-1 inhibition.

Protocol:

  • Cell Treatment and RNA Extraction:

    • Treat cells with this compound and expose them to hypoxia as previously described.

    • Extract total RNA from the cells using a commercial RNA isolation kit.

  • cDNA Synthesis:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Perform qRT-PCR using SYBR Green or TaqMan probes with primers specific for HIF-1 target genes (e.g., VEGF, GLUT1) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

    • Run the PCR reaction on a real-time PCR system.

  • Data Analysis:

    • Calculate the relative mRNA expression levels using the ΔΔCt method.

    • Compare the expression levels of target genes in this compound-treated cells to untreated controls.

Experimental Workflow for Validating HIF-1 Inhibition

The following diagram outlines a typical workflow for validating a potential HIF-1 inhibitor like this compound.

Experimental_Workflow cluster_workflow Validation Workflow Start Putative HIF-1 Inhibitor (e.g., this compound) Assay1 Primary Screen: HRE-Luciferase Reporter Assay Start->Assay1 Result1 Determine IC50 Assay1->Result1 Assay2 Secondary Validation: Western Blot for HIF-1α Protein Result1->Assay2 If potent Assay3 Functional Validation: qRT-PCR for HIF-1 Target Genes (e.g., VEGF, GLUT1) Result1->Assay3 If potent Result2 Confirm Reduction in HIF-1α Protein Levels Assay2->Result2 Result3 Confirm Downregulation of Target Gene Expression Assay3->Result3 Conclusion Validated HIF-1 Inhibitor Result2->Conclusion Result3->Conclusion

Figure 2: Experimental Workflow. This flowchart depicts a standard procedure for confirming the inhibitory activity of a compound against the HIF-1 pathway, from initial screening to functional validation.

A Comparative Analysis of Quinomycin and Echinomycin: Unraveling the Nuances of a Potent Antibiotic Family

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of oncological and microbiological research, the quinoxaline antibiotics, quinomycin and echinomycin, have long been recognized for their potent therapeutic potential. A comprehensive analysis reveals that while these two names are often used interchangeably for the same compound, this compound A, they belong to a broader family of structurally related analogues with distinct biological activities. This guide provides a detailed comparison of the members of the this compound family, with a focus on their chemical structures, mechanisms of action, and supporting experimental data to inform researchers, scientists, and drug development professionals.

Chemical Structure: A Family of Cyclic Depsipeptides

Echinomycin, also known as this compound A, is the most well-characterized member of this family. It is a cyclic octadepsipeptide featuring two quinoxaline chromophores, which are crucial for its biological activity. The core structure consists of a cross-bridged peptide lactone ring.[1] Variations in the amino acid residues within this peptide core give rise to different members of the this compound family, such as this compound B and C.

Table 1: Comparison of Physicochemical Properties of this compound Family Members

CompoundSynonymMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference from this compound A
Echinomycin This compound AC₅₁H₆₄N₁₂O₁₂S₂1101.26-
This compound B C₅₃H₆₈N₁₂O₁₂S₂1129.30Contains N-methyl-isoleucine instead of N-methyl-valine residues.
This compound C C₅₅H₇₂N₁₂O₁₂S₂1157.36Contains two N-methyl-isoleucine residues in place of the two N-methyl-valine residues.
This compound G Not AvailableNot AvailableFeatures a terminal double bond in one of the Serine groups.[2]

Mechanism of Action: DNA Bis-intercalation and Signaling Pathway Inhibition

The primary mechanism of action for the this compound family is the bis-intercalation of their quinoxaline rings into DNA, preferentially at CpG steps.[3] This dual insertion unwinds the DNA helix and inhibits the processes of DNA replication and transcription, leading to their potent cytotoxic effects.[4]

Beyond this direct interaction with DNA, this compound A (Echinomycin) has been extensively studied for its ability to modulate critical cellular signaling pathways implicated in cancer progression.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α)

This compound A is a highly potent inhibitor of the transcription factor HIF-1α, with an IC₅₀ of 29.4 pM.[5] It blocks the binding of HIF-1α to the hypoxia-responsive element (HRE) in the promoter regions of its target genes, such as Vascular Endothelial Growth Factor (VEGF), thereby suppressing tumor angiogenesis and adaptation to hypoxic environments.[5][6]

dot

HIF1a_Pathway_Inhibition HIF-1α Signaling Pathway and Inhibition by this compound A cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm HIF-1α HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex HRE HRE HIF-1 Complex->HRE Binds Target Genes Target Genes HRE->Target Genes Activates Transcription This compound A This compound A This compound A->HRE Blocks Binding Hypoxia Hypoxia HIF-1α_protein HIF-1α Protein Hypoxia->HIF-1α_protein Stabilizes HIF-1α_protein->HIF-1α Translocates to Nucleus

Caption: this compound A inhibits HIF-1α by blocking its binding to the HRE.

Inhibition of the Notch Signaling Pathway

This compound A has also been demonstrated to be a potent inhibitor of the Notch signaling pathway, which is crucial for cancer stem cell (CSC) maintenance and tumor progression.[7] Treatment with this compound A leads to a significant reduction in the expression of Notch receptors (Notch1-4), their ligands (Jagged1, Jagged2, DLL1, DLL3, DLL4), and downstream target proteins like Hes-1.[7]

Notch_Pathway_Inhibition Notch Ligand Notch Ligand Notch Receptor Notch Receptor Notch Ligand->Notch Receptor Binds NICD Notch Intracellular Domain (NICD) Notch Receptor->NICD Cleavage by γ-Secretase γ-Secretase γ-Secretase NTC Notch Transcriptional Complex (NTC) NICD->NTC CSL CSL CSL->NTC Target Genes Target Genes NTC->Target Genes Activates Transcription This compound A This compound A This compound A->Notch Ligand Downregulates This compound A->Notch Receptor Downregulates This compound A->γ-Secretase Downregulates

Caption: Workflow for the in vitro 3D cyst growth assay.

Western Blot Analysis of HIF-1α and Notch Pathway Proteins

Western blotting is a standard technique to detect and quantify the expression levels of specific proteins in a cell or tissue sample.

Protocol:

  • Sample Preparation: Cells are treated with the this compound compound for the desired time. For HIF-1α analysis, it is critical to use nuclear extracts as the stabilized protein translocates to the nucleus. Cells should be lysed quickly, and protease and phosphatase inhibitors should be added to the lysis buffer.

  • Protein Quantification: The total protein concentration of the lysates is determined using a protein assay such as the BCA assay.

  • SDS-PAGE: Equal amounts of protein (typically 20-40 µg) are loaded onto an SDS-polyacrylamide gel and separated by electrophoresis.

  • Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: The membrane is incubated in a blocking solution (e.g., 5% non-fat dry milk in TBST) for 1 hour to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., HIF-1α, Notch1, Hes-1) overnight at 4°C.

  • Secondary Antibody Incubation: The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system. A loading control protein (e.g., β-actin or GAPDH) should also be probed to ensure equal protein loading. [5][8]

Conclusion

While the terms this compound and echinomycin are predominantly used to refer to the same potent anti-cancer and antimicrobial agent, this compound A, it is crucial for the scientific community to recognize that they are part of a larger family of related compounds. The subtle structural variations among this compound A, B, C, and G can lead to differences in their biological activity and therapeutic potential. This guide underscores the well-established mechanisms of this compound A as a DNA bis-intercalator and an inhibitor of the HIF-1α and Notch signaling pathways. Further comparative studies are warranted to fully elucidate the structure-activity relationships within the this compound family and to explore the therapeutic potential of its lesser-known members.

References

A Comparative Guide to the Efficacy of Quinomycin and Doxorubicin in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This publication provides a detailed comparison of the efficacy of two potent anticancer agents, Quinomycin and Doxorubicin. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their mechanisms of action, cytotoxic profiles, and the signaling pathways they modulate. All quantitative data is presented in structured tables, and detailed experimental protocols are provided for key assays.

Executive Summary

Doxorubicin, an anthracycline antibiotic, is a well-established chemotherapeutic agent widely used in the treatment of a variety of cancers. Its primary mechanisms of action involve DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound (also known as Echinomycin), a quinoxaline antibiotic, also functions as a DNA intercalator but is additionally a potent inhibitor of the hypoxia-inducible factor-1 (HIF-1) and modulates the Notch signaling pathway. While both agents exhibit significant cytotoxicity against cancer cells, their distinct molecular targets and mechanisms of action result in different efficacy profiles and potential therapeutic applications.

Data Presentation: Comparative Cytotoxicity

The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound and Doxorubicin across various cancer cell lines. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as cell lines, exposure times, and assay methods.

Table 1: In Vitro Cytotoxicity (IC50) of this compound
Cell Line Cancer Type IC50 Reference
Cancer Stem Cells (CSCs)Not Specified29.4 pM[1]
U251-HREGlioblastoma1.2 nM (EC50)[1]
Table 2: In Vitro Cytotoxicity (IC50) of Doxorubicin
Cell Line Cancer Type IC50 (µM) Reference
BFTC-905Bladder Cancer2.26 ± 0.29[2]
MCF-7Breast Cancer2.50 ± 1.76[2]
M21Melanoma2.77 ± 0.20[2]
HeLaCervical Cancer2.92 ± 0.57[2]
UMUC-3Bladder Cancer5.15 ± 1.17[2]
HepG2Hepatocellular Carcinoma12.18 ± 1.89[2]
TCCSUPBladder Cancer12.55 ± 1.47[2]
Huh7Hepatocellular Carcinoma> 20[2]
VMCUB-1Bladder Cancer> 20[2]
A549Lung Cancer> 20[2]
MCF-7Breast Cancer8.306[3]
MDA-MB-231Breast Cancer6.602[3]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4][5]

Materials:

  • Cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound and Doxorubicin stock solutions

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[6]

  • Phosphate-Buffered Saline (PBS)

  • 96-well flat-bottom sterile microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to approximately 80% confluency.

    • Trypsinize and resuspend cells in fresh culture medium to create a single-cell suspension.

    • Count the cells and dilute to the desired seeding density (typically 5,000-10,000 cells/well in a 96-well plate).

    • Plate 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.[7]

  • Drug Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in culture medium.

    • Remove the old medium from the wells and add 100 µL of the various drug concentrations. Include a vehicle-only control.

    • Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.[4]

    • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]

    • Mix thoroughly by gentle shaking.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the membrane integrity.[8][9][10]

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis in cells by treating with this compound or Doxorubicin for the desired time. Include an untreated control group.

    • Harvest the cells (including any floating cells) and collect them by centrifugation.

    • Wash the cells twice with cold PBS.[9]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[10]

    • Transfer 100 µL of the cell suspension to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[10]

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

This compound

This compound exerts its anticancer effects through multiple mechanisms. It is a DNA bis-intercalator, meaning it inserts itself into the DNA double helix at two points, causing significant structural distortion and inhibiting DNA replication and transcription.[11] Furthermore, this compound is a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor that plays a crucial role in tumor adaptation to hypoxic environments by regulating genes involved in angiogenesis, glucose metabolism, and cell survival.[1][12][13] this compound has been shown to inhibit the DNA-binding activity of HIF-1.[12]

Additionally, this compound modulates the Notch signaling pathway, which is critical for cell fate decisions, proliferation, and survival in many cancers.[14][15] It has been demonstrated that this compound can downregulate the expression of Notch receptors (Notch-1, -2, -3, and -4), their ligands (Jagged-1, -2, and Delta-like ligands 1, 3, and 4), and the downstream target gene Hes-1.[14][16] This inhibition of the Notch pathway contributes to the suppression of cancer stem cell populations.[14][15]

Quinomycin_Signaling_Pathways cluster_dna DNA Intercalation cluster_hif1 HIF-1 Inhibition cluster_notch Notch Signaling Inhibition Quinomycin_DNA This compound DNA DNA Quinomycin_DNA->DNA Bis-intercalation DNA_Damage DNA Damage DNA->DNA_Damage Replication_Transcription_Inhibition Inhibition of Replication & Transcription DNA_Damage->Replication_Transcription_Inhibition Apoptosis_DNA Apoptosis Replication_Transcription_Inhibition->Apoptosis_DNA Quinomycin_HIF This compound HIF1_Complex HIF-1 Complex Quinomycin_HIF->HIF1_Complex Inhibits DNA Binding HIF1a HIF-1α HIF1a->HIF1_Complex HIF1b HIF-1β HIF1b->HIF1_Complex HRE Hypoxia Response Element (HRE) HIF1_Complex->HRE Target_Genes Target Gene Expression (e.g., VEGF) HRE->Target_Genes Angiogenesis Angiogenesis & Metabolic Adaptation Target_Genes->Angiogenesis Quinomycin_Notch This compound Notch_Ligands Notch Ligands (Jagged, DLL) Quinomycin_Notch->Notch_Ligands Downregulates Notch_Receptors Notch Receptors Quinomycin_Notch->Notch_Receptors Downregulates Hes1 Hes-1 Expression Quinomycin_Notch->Hes1 Downregulates Notch_Ligands->Notch_Receptors gamma_Secretase γ-Secretase Notch_Receptors->gamma_Secretase NICD NICD (Notch Intracellular Domain) gamma_Secretase->NICD Cleavage CSL CSL Complex NICD->CSL CSL->Hes1 CSC Cancer Stem Cell Survival & Proliferation Hes1->CSC

Caption: Mechanisms of action of this compound.

Doxorubicin

Doxorubicin's primary mechanism of action is its ability to intercalate into DNA, which physically obstructs DNA replication and transcription, leading to cell cycle arrest and apoptosis.[17][18] A crucial aspect of its cytotoxicity is the inhibition of topoisomerase II.[17][19][20] Doxorubicin stabilizes the topoisomerase II-DNA cleavable complex, preventing the re-ligation of the DNA strands and resulting in double-strand breaks.[18][20] This DNA damage triggers a cascade of cellular responses, including the activation of the p53 tumor suppressor protein and the intrinsic apoptotic pathway.[17]

The induction of apoptosis by Doxorubicin involves the generation of reactive oxygen species (ROS), which causes oxidative stress and damage to cellular components, including mitochondria.[18] This leads to the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases (caspase-9 and caspase-3), the key executioners of apoptosis.[18]

Doxorubicin_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation Topoisomerase_II Topoisomerase II Doxorubicin->Topoisomerase_II Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS DNA_DSB DNA Double-Strand Breaks DNA->DNA_DSB Topoisomerase_II->DNA_DSB p53 p53 Activation DNA_DSB->p53 Caspase9 Caspase-9 Activation p53->Caspase9 Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Doxorubicin-induced apoptotic signaling pathway.

Conclusion

Both this compound and Doxorubicin are potent cytotoxic agents with significant potential in cancer therapy. Doxorubicin has a long history of clinical use and a well-characterized mechanism of action centered on DNA damage. This compound, while also a DNA intercalator, presents a multi-targeted approach by additionally inhibiting HIF-1 and the Notch signaling pathway. This suggests that this compound may be particularly effective in targeting cancer stem cells and overcoming hypoxia-mediated drug resistance. Further head-to-head comparative studies are warranted to fully elucidate the relative efficacy and potential synergistic effects of these two compounds in various cancer models. This guide provides a foundational framework for researchers to design and interpret such studies.

References

A Comparative Guide to Alternatives for Quinomycin in Notch Pathway Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various pharmacological agents used to inhibit the Notch signaling pathway, presenting them as alternatives to the natural product Quinomycin. The focus is on providing objective performance data, detailed experimental protocols for key assays, and a clear visualization of the underlying biological and experimental frameworks.

Introduction to Notch Pathway Inhibition

The Notch signaling pathway is a critical regulator of cell fate decisions, proliferation, and apoptosis. Its aberrant activation is implicated in a variety of cancers, making it a key target for therapeutic intervention. This compound, a quinoxaline antibiotic, has been shown to inhibit the Notch pathway by downregulating the expression of Notch receptors, ligands, and the essential γ-secretase complex.[1][2][3] While effective in preclinical models, the search for alternative inhibitors with improved specificity, potency, and pharmacological properties is a continuous effort in cancer research. This guide explores several classes of these alternative inhibitors.

Classes of Notch Pathway Inhibitors

Alternatives to this compound can be broadly categorized based on their mechanism of action:

  • Gamma-Secretase Inhibitors (GSIs): This is the most extensively studied class of Notch inhibitors. They block the final proteolytic cleavage of the Notch receptor, which is necessary for the release of the active Notch Intracellular Domain (NICD).

  • Transcriptional Complex Inhibitors: These novel inhibitors prevent the formation of the nuclear transcriptional activation complex, which is the final step in the canonical Notch signaling cascade.

  • Monoclonal Antibodies: These agents can target either the Notch receptors or their ligands, preventing the initial ligand-receptor interaction that activates the pathway.

Comparative Performance of Notch Inhibitors

The following tables summarize the in vitro efficacy of various Notch inhibitors across different cancer cell lines. It is important to note that IC50 values can vary significantly depending on the cell line, assay conditions, and incubation time.

Table 1: IC50 Values of Gamma-Secretase Inhibitors (GSIs)

InhibitorCell LineAssay TypeIC50 (nM)Reference
DAPT HPB-ALL (T-ALL)Cell Viability~10,000[4]
SK-UT-1B (uLMS)Cell Viability (MTT)90,130[5]
SK-LMS-1 (uLMS)Cell Viability (MTT)129,900[5]
LY-411575 H4 (Glioma)Notch Cleavage0.39[4]
RO4929097 A549 (NSCLC)Hes1 Expression~100[6]
MK-0752 SK-UT-1B (uLMS)Cell Viability (MTT)128,400[5]
SK-LMS-1 (uLMS)Cell Viability (MTT)427,400[5]
PF-03084014 (Nirogacestat) HPB-ALL (T-ALL)Notch Cleavage13.3[7]
HCC1599 (Breast Cancer)Cell Viability (MTT)100[8]
MDA-MB-231Luc (Breast Cancer)Cell Viability (MTT)900[8]
BMS-906024 cNOTCH1sub expressing H4 cellsNotch Cleavage0.61[4]
cNOTCH2sub expressing H4 cellsNotch Cleavage0.29[4]
cNOTCH3sub expressing H4 cellsNotch Cleavage1.14[4]
cNOTCH4sub expressing H4 cellsNotch Cleavage0.58[4]
DBZ (Dibenzazepine) APPL expressing cellsAPPL Cleavage2.6-
Notch expressing cellsNotch Cleavage2.9-
Semagacestat H4 (Glioma)Notch Signaling14.1-

Table 2: IC50 Values of Transcriptional Complex Inhibitors

InhibitorCell LineAssay TypeIC50Reference
CB-103 (Limantrafin) Various Lymphoma Cell LinesCell Viability (MTT)400 nM to >20 µM[9]
GSI-resistant T-ALL cell linesCell ViabilityEffective[10]

Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the mechanisms and methodologies discussed, the following diagrams have been generated using the DOT language.

Notch Signaling Pathway

Notch_Signaling_Pathway cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_nucleus Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) Notch_Receptor->S2_Cleavage S3_Cleavage S3 Cleavage (γ-Secretase) S2_Cleavage->S3_Cleavage NICD NICD S3_Cleavage->NICD Release CSL CSL NICD->CSL Translocation & Binding Nucleus Nucleus MAML MAML CSL->MAML Recruitment Transcription Target Gene Transcription MAML->Transcription GSI γ-Secretase Inhibitors (GSIs) GSI->S3_Cleavage CB103 CB-103 CB103->CSL

Caption: Canonical Notch signaling pathway and points of inhibition.

Experimental Workflow: Cell Viability (MTT) Assay

MTT_Assay_Workflow start Start seed_cells Seed cells in a 96-well plate start->seed_cells add_inhibitor Add varying concentrations of Notch inhibitor seed_cells->add_inhibitor incubate1 Incubate for a defined period (e.g., 24-72h) add_inhibitor->incubate1 add_mtt Add MTT reagent to each well incubate1->add_mtt incubate2 Incubate to allow formazan crystal formation add_mtt->incubate2 solubilize Add solubilization solution (e.g., DMSO) incubate2->solubilize read_absorbance Measure absorbance at ~570nm solubilize->read_absorbance analyze Analyze data and calculate IC50 read_absorbance->analyze end End analyze->end

Caption: A typical workflow for assessing cell viability using an MTT assay.

Experimental Workflow: Luciferase Reporter Assay

Luciferase_Assay_Workflow start Start transfect Co-transfect cells with Notch-responsive luciferase reporter and control vectors start->transfect seed_cells Seed transfected cells in a 96-well plate transfect->seed_cells add_inhibitor Add Notch inhibitor seed_cells->add_inhibitor incubate Incubate for a specified time add_inhibitor->incubate lyse_cells Lyse cells to release luciferase incubate->lyse_cells add_substrate Add luciferase substrate lyse_cells->add_substrate read_luminescence Measure luminescence add_substrate->read_luminescence analyze Normalize to control and analyze data read_luminescence->analyze end End analyze->end

Caption: Workflow for a Notch signaling luciferase reporter assay.

Detailed Experimental Protocols

Cell Viability (MTT) Assay

This protocol is adapted from standard procedures and can be used to determine the cytotoxic effects of Notch inhibitors.[11][12][13]

Materials:

  • 96-well flat-bottom plates

  • Cancer cell line of interest

  • Complete culture medium

  • Notch inhibitor stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Inhibitor Treatment: Prepare serial dilutions of the Notch inhibitor in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the inhibitor).

  • Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance (from wells with medium only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the inhibitor concentration to determine the IC50 value.

Notch Luciferase Reporter Assay

This assay measures the transcriptional activity of the Notch pathway.[14][15][16][17][18]

Materials:

  • HEK293T cells (or other suitable cell line)

  • Notch-responsive luciferase reporter vector (e.g., containing CSL binding sites upstream of a minimal promoter driving firefly luciferase)

  • A constitutively active control vector (e.g., Renilla luciferase) for normalization

  • Transfection reagent

  • 96-well white, clear-bottom plates

  • Notch inhibitor

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Procedure:

  • Transfection: Co-transfect the cells with the Notch-responsive luciferase reporter vector and the control Renilla luciferase vector using a suitable transfection reagent according to the manufacturer's protocol.

  • Cell Seeding: After 24 hours, seed the transfected cells into a 96-well plate at an appropriate density.

  • Inhibitor Treatment: Add the Notch inhibitor at various concentrations to the wells. Include a vehicle control.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.

  • Cell Lysis: Lyse the cells by adding the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

  • Luciferase Assay:

    • Add the Luciferase Assay Reagent II (LAR II) to each well and measure the firefly luciferase activity using a luminometer.

    • Subsequently, add the Stop & Glo® Reagent to quench the firefly luciferase reaction and simultaneously measure the Renilla luciferase activity.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in Notch activity relative to the vehicle control. Plot the normalized activity against the inhibitor concentration to determine the IC50 value.

In Vivo Tumor Xenograft Model

This protocol provides a general framework for evaluating the in vivo efficacy of Notch inhibitors.[19][20][21]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • Notch inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the Notch inhibitor (e.g., via oral gavage or intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.

  • Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size or after a specific treatment duration), euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).

  • Data Analysis: Plot the average tumor volume over time for each group to assess the anti-tumor efficacy of the inhibitor.

Conclusion

The landscape of Notch pathway inhibitors offers a diverse range of alternatives to this compound, each with a distinct mechanism of action and efficacy profile. Gamma-secretase inhibitors have been the most widely explored, though their clinical development has been challenged by on-target gastrointestinal toxicities. Newer agents like the transcriptional complex inhibitor CB-103 show promise with a potentially improved safety profile.[22][23] The choice of inhibitor will ultimately depend on the specific research question, the cancer type being investigated, and the desired therapeutic window. The experimental protocols provided in this guide offer a starting point for the preclinical evaluation of these promising therapeutic agents.

References

Validating Quinomycin-Induced Apoptosis: A Comparative Guide to Caspase Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Quinomycin, a quinoxaline antibiotic, has emerged as a potent inducer of apoptosis in various cancer cell lines, primarily through the inhibition of the Notch signaling pathway.[1][2] Validating the apoptotic effects of this compound is a critical step in its preclinical evaluation. This guide provides an objective comparison of commonly used caspase assays for quantifying this compound-induced apoptosis, supported by experimental data and detailed protocols.

Comparison of Caspase Activity Assays

Caspase activation is a hallmark of apoptosis. The choice of assay to measure caspase activity depends on factors such as sensitivity, throughput, and the specific caspase of interest. While direct quantitative comparisons of caspase assays for this compound are limited in published literature, the following table provides a representative comparison of common assay types, with illustrative data from other apoptosis inducers to highlight typical performance differences.

Assay TypePrincipleTypical Fold Increase (vs. Control)AdvantagesDisadvantages
Caspase-3/7 Colorimetric Cleavage of a colorimetric substrate (e.g., pNA)2-5 foldSimple, inexpensive, standard microplate readerLower sensitivity, potential for compound interference
Caspase-3/7 Fluorometric Cleavage of a fluorogenic substrate (e.g., AFC)5-20 foldHigher sensitivity than colorimetric, good for kinetic studiesPotential for compound autofluorescence
Caspase-3/7 Luminescent Cleavage of a proluminescent substrate (e.g., DEVD-aminoluciferin)50-200 foldHighest sensitivity, wide dynamic range, low backgroundHigher cost, requires a luminometer
Caspase-9 Colorimetric Cleavage of a colorimetric substrate (e.g., LEHD-pNA)2-4 foldSpecific for initiator caspase-9Lower sensitivity
Caspase-9 Luminescent Cleavage of a proluminescent substrate (e.g., LEHD-aminoluciferin)20-100 foldHigh sensitivity for initiator caspase activityHigher cost

This compound-Induced Apoptosis Signaling Pathway

This compound primarily induces apoptosis by inhibiting the Notch signaling pathway. This leads to the downstream activation of the caspase cascade.

Quinomycin_Apoptosis_Pathway This compound This compound Notch_Pathway Notch Signaling Pathway This compound->Notch_Pathway Inhibits Gamma_Secretase γ-Secretase Complex (Presenilin 1, Nicastrin, APH-1, PEN2) Notch_Pathway->Gamma_Secretase NICD Notch Intracellular Domain (NICD) Release Gamma_Secretase->NICD Hes1 Hes-1 Transcription NICD->Hes1 Anti_Apoptotic Anti-apoptotic Proteins (e.g., Bcl-2) Hes1->Anti_Apoptotic Promotes Pro_Apoptotic Pro-apoptotic Proteins (e.g., Bax, Bak) Anti_Apoptotic->Pro_Apoptotic Inhibits Mitochondria Mitochondria Pro_Apoptotic->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis

Caption: this compound-induced apoptosis via Notch pathway inhibition.

Experimental Workflow for Validating Apoptosis

A typical workflow for validating this compound-induced apoptosis using caspase assays involves several key steps, often corroborated by alternative apoptosis detection methods.

Apoptosis_Validation_Workflow cluster_cell_culture Cell Culture & Treatment cluster_caspase_assays Caspase Activity Assays cluster_alternative_assays Alternative Apoptosis Assays cluster_data_analysis Data Analysis & Interpretation Cell_Seeding Seed Cancer Cells (e.g., MiaPaCa-2, PanC-1) Quinomycin_Treatment Treat with this compound (e.g., 5 nM for 24h) Cell_Seeding->Quinomycin_Treatment Cell_Lysis Cell Lysis Quinomycin_Treatment->Cell_Lysis AnnexinV Annexin V/PI Staining (Flow Cytometry) Quinomycin_Treatment->AnnexinV Western_Blot Western Blot (Cleaved Caspase-3, PARP) Quinomycin_Treatment->Western_Blot Caspase37_Assay Caspase-3/7 Assay (Colorimetric, Fluorometric, or Luminescent) Cell_Lysis->Caspase37_Assay Caspase9_Assay Caspase-9 Assay (Colorimetric or Luminescent) Cell_Lysis->Caspase9_Assay Data_Quantification Quantify Fold Change in Caspase Activity Caspase37_Assay->Data_Quantification Caspase9_Assay->Data_Quantification Data_Comparison Compare with Alternative Assay Results AnnexinV->Data_Comparison Western_Blot->Data_Comparison Data_Quantification->Data_Comparison Conclusion Confirm Apoptosis Data_Comparison->Conclusion

Caption: Experimental workflow for apoptosis validation.

Experimental Protocols

Caspase-Glo® 3/7 Luminescent Assay

This protocol is adapted from the Promega Caspase-Glo® 3/7 Assay technical bulletin.[1][3]

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and Substrate to room temperature. Transfer the buffer to the substrate bottle and mix by gentle inversion until the substrate is fully dissolved.

  • Cell Plating: Seed cells in a 96-well white-walled plate at a density of 1 x 104 cells per well in 100 µL of culture medium and incubate overnight.

  • This compound Treatment: Treat cells with the desired concentration of this compound (e.g., 5 nM) and a vehicle control for the desired time period (e.g., 24 hours).

  • Assay Procedure:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.

    • Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.

    • Incubate at room temperature for 1 to 3 hours.

  • Data Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Calculate the fold increase in caspase activity by dividing the relative luminescence units (RLU) of the this compound-treated sample by the RLU of the vehicle control.

Caspase-9 Colorimetric Assay

This protocol is based on commercially available kits that detect the cleavage of the LEHD-pNA substrate.[4][5][6]

  • Cell Lysate Preparation:

    • Induce apoptosis by treating 2-5 x 106 cells with this compound.

    • Pellet the cells and resuspend in 50 µL of chilled Cell Lysis Buffer.

    • Incubate on ice for 10 minutes.

    • Centrifuge at 10,000 x g for 1 minute at 4°C.

    • Transfer the supernatant (cytosolic extract) to a new pre-chilled tube.

    • Determine the protein concentration of the lysate.

  • Assay Reaction:

    • In a 96-well plate, add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Add 50 µL of cell lysate (containing 100-200 µg of protein) to the wells.

    • Add 5 µL of the Caspase-9 substrate (LEHD-pNA, 4 mM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Measurement: Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis: Determine the fold increase in caspase-9 activity by comparing the absorbance of the this compound-treated samples to the uninduced control.

Alternative Methods for Apoptosis Validation

To ensure the robustness of the findings, it is recommended to use at least one orthogonal method to validate apoptosis alongside caspase activity assays.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine on the outer leaflet of the plasma membrane, an early event in apoptosis.[7][8] PI is used to differentiate between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).

  • Western Blotting: This technique can be used to detect the cleavage of specific caspase substrates, such as PARP, or the active (cleaved) forms of caspases themselves (e.g., cleaved caspase-3).[9] While generally qualitative, it provides a visual confirmation of caspase activation.

  • TUNEL Assay: The TdT-mediated dUTP Nick-End Labeling (TUNEL) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[7] It can be performed using microscopy or flow cytometry.

References

A Comparative Analysis of Quinomycin and Other Potent DNA Intercalators for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of molecular biology and oncology, DNA intercalators remain a cornerstone of therapeutic strategies and research tools. These molecules, capable of inserting themselves between the base pairs of the DNA double helix, effectively disrupt cellular processes such as transcription and replication, leading to cell cycle arrest and apoptosis. This guide provides a detailed comparative analysis of Quinomycin, a potent bis-intercalator, against other well-established DNA intercalators, namely Doxorubicin and Actinomycin D. We present key performance metrics, detailed experimental methodologies, and visual representations of molecular pathways and experimental workflows to aid researchers, scientists, and drug development professionals in their endeavors.

Mechanism of Action: A Tale of Different Insertions

DNA intercalators, despite their shared ability to bind DNA, exhibit distinct mechanisms of action, binding specificities, and downstream cellular effects.

This compound (Echinomycin): A member of the quinoxaline family of antibiotics, this compound is a cyclic depsipeptide that functions as a bis-intercalator.[1][2] This means it possesses two planar quinoxaline rings that insert into the DNA double helix at two separate sites, typically with a preference for CpG sequences.[1][3] This dual intercalation creates a significant structural distortion of the DNA, effectively "stapling" the strands together and posing a formidable roadblock to DNA and RNA polymerases.[2] Beyond its direct interaction with DNA, this compound has been identified as a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1) DNA-binding activity and has been shown to suppress the Notch signaling pathway.[4][5][6]

Doxorubicin: An anthracycline antibiotic, Doxorubicin is a widely used chemotherapeutic agent. Its primary mechanism of action involves the intercalation of its planar anthraquinone ring into the DNA, leading to the inhibition of topoisomerase II.[7] This enzyme is crucial for relieving torsional stress in DNA during replication and transcription. By stabilizing the topoisomerase II-DNA complex after DNA cleavage, Doxorubicin prevents the re-ligation of the DNA strands, leading to double-strand breaks and the induction of apoptosis.[7]

Actinomycin D: This chromopeptide antibiotic intercalates its phenoxazone ring preferentially at GpC (guanine-cytosine) sequences in the DNA minor groove.[1] This binding physically obstructs the movement of RNA polymerase along the DNA template, thereby potently inhibiting transcription.[7]

Quantitative Comparison of Performance

The efficacy of DNA intercalators can be quantitatively assessed through various parameters, including their DNA binding affinity (dissociation constant, Kd) and their cytotoxic effects on cancer cells (half-maximal inhibitory concentration, IC50). The following tables summarize these key metrics for this compound, Doxorubicin, and Actinomycin D. It is important to note that these values can vary depending on the specific experimental conditions, such as the cell line, incubation time, and assay method used.

IntercalatorDNA TargetDissociation Constant (Kd)Method
This compound (Echinomycin) T:T mismatch DNA0.18 ± 0.02 µMFluorescence Polarization
T:C mismatch DNA1.22 ± 0.06 µMFluorescence Polarization
Actinomycin D T:T mismatch DNA0.13 ± 0.00 µMFluorescence Polarization
T:C mismatch DNA0.69 ± 0.13 µMFluorescence Polarization
Doxorubicin Calf Thymus DNA0.13 - 0.16 x 10^6 M-1 (Ka)Optical Method

Note: The Kd values for this compound and Actinomycin D are from a direct comparative study on DNA with mismatch sites.[1] A lower Kd value indicates a higher binding affinity. The value for Doxorubicin is presented as an association constant (Ka), where a higher value indicates stronger binding.

IntercalatorCell LineCancer TypeIC50
This compound (Echinomycin) U-87 MGGlioblastoma0.5 ± 0.1 nM
Doxorubicin MCF-7Breast Cancer0.1 µM - 2.5 µM
HepG2Liver Cancer~1 µM
Actinomycin D A549Lung Cancer0.027 - 3.72 ng/mL
HCT116Colon Cancer~1 nM

Note: These IC50 values are compiled from various sources and are intended to be representative. Direct comparison should be made with caution due to differing experimental conditions.

Experimental Protocols

To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.

Fluorescence Intercalator Displacement (FID) Assay

This assay is used to determine the DNA binding affinity and selectivity of a compound. It relies on the displacement of a fluorescent dye (e.g., ethidium bromide or thiazole orange) that is pre-bound to DNA by the test compound, leading to a decrease in fluorescence.[5][8][9]

Materials:

  • DNA of interest (e.g., calf thymus DNA, specific oligonucleotides)

  • Fluorescent intercalating dye (e.g., Ethidium Bromide, Thiazole Orange)

  • Test compound (e.g., this compound)

  • Assay buffer (e.g., 10 mM Tris-HCl, pH 7.5, 50 mM NaCl)

  • 96-well black microplate

  • Fluorometer

Procedure:

  • Prepare a stock solution of the DNA in the assay buffer.

  • Prepare a stock solution of the fluorescent dye.

  • In a 96-well plate, add the DNA solution to each well.

  • Add the fluorescent dye to each well and incubate in the dark for 5-10 minutes to allow for intercalation.

  • Measure the initial fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths for the chosen dye.

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions to the wells containing the DNA-dye complex.

  • Incubate for a sufficient time to reach equilibrium (e.g., 15-30 minutes).

  • Measure the final fluorescence intensity.

  • Calculate the percentage of fluorescence quenching at each concentration of the test compound.

  • The data can be used to calculate the binding constant (Kd) of the test compound.

DNA Footprinting Assay (DNase I)

DNA footprinting is a technique used to identify the specific DNA binding site of a ligand. The principle is that a DNA-bound molecule will protect the DNA from cleavage by a nuclease, such as DNase I.[3][4][10][11][12]

Materials:

  • DNA fragment of interest, radioactively or fluorescently end-labeled

  • Test compound (e.g., this compound)

  • DNase I

  • DNase I digestion buffer (e.g., 10 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM CaCl2)

  • Stop solution (e.g., 20 mM EDTA, 1% SDS, 200 mM NaCl)

  • Denaturing polyacrylamide gel

  • Gel loading buffer

  • Autoradiography film or fluorescence imager

Procedure:

  • Incubate the end-labeled DNA fragment with varying concentrations of the test compound for a time sufficient to allow binding.

  • As a control, incubate the labeled DNA without the test compound.

  • Add a pre-determined, limiting amount of DNase I to each reaction and incubate for a short period (e.g., 1-2 minutes) to achieve partial digestion.

  • Stop the reaction by adding the stop solution.

  • Extract the DNA fragments by phenol-chloroform extraction and ethanol precipitation.

  • Resuspend the DNA pellets in gel loading buffer.

  • Denature the DNA by heating and then load the samples onto a denaturing polyacrylamide gel.

  • Run the gel to separate the DNA fragments by size.

  • Visualize the DNA fragments by autoradiography or fluorescence imaging.

  • The binding site of the test compound will appear as a "footprint," a region on the gel where the DNA ladder is absent or significantly reduced in intensity compared to the control lane.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13][14][15][16]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compound (e.g., this compound)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the test compound in complete culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).

  • Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Carefully remove the medium containing MTT.

  • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To provide a clearer understanding of the concepts discussed, the following diagrams have been generated using the DOT language.

DNA_Intercalation cluster_0 DNA Double Helix DNA_Strand_1 5'-G-C-A-T-G-C-3' Distorted_DNA Distorted DNA Helix (Transcription/Replication Blocked) DNA_Strand_1->Distorted_DNA DNA_Strand_2 3'-C-G-T-A-C-G-5' DNA_Strand_2->Distorted_DNA Intercalator This compound Intercalator->DNA_Strand_1 Intercalates between base pairs

Caption: General mechanism of DNA intercalation by this compound.

Experimental_Workflow Start Start: Cell Culture Treatment Treat cells with DNA intercalator Start->Treatment Assay Perform Assay Treatment->Assay Viability Cell Viability Assay (MTT) Assay->Viability Binding_Affinity DNA Binding Assay (FID) Assay->Binding_Affinity Binding_Site DNA Footprinting Assay Assay->Binding_Site Data_Analysis Data Analysis (IC50, Kd, Footprint) Viability->Data_Analysis Binding_Affinity->Data_Analysis Binding_Site->Data_Analysis End End: Results Data_Analysis->End

Caption: A typical experimental workflow for evaluating DNA intercalators.

Notch_Signaling_Pathway cluster_nucleus Inside Nucleus Notch_Receptor Notch Receptor S2_Cleavage S2 Cleavage (ADAM) Notch_Receptor->S2_Cleavage Notch_Ligand Notch Ligand (e.g., Jagged, Delta) Notch_Ligand->Notch_Receptor binds to S3_Cleavage S3 Cleavage (γ-secretase) S2_Cleavage->S3_Cleavage NICD Notch Intracellular Domain (NICD) S3_Cleavage->NICD releases Nucleus Nucleus NICD->Nucleus translocates to CSL CSL NICD->CSL binds to Target_Genes Target Gene Expression (e.g., Hes, Hey) CSL->Target_Genes activates This compound This compound This compound->Notch_Receptor downregulates This compound->Notch_Ligand downregulates

Caption: this compound's inhibitory effect on the Notch signaling pathway.

References

Unveiling the Potency of Quinomycin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive cross-validation of Quinomycin's effects on various cancer cell lines. It is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and mechanism of action of this potent anti-cancer agent. This document presents a comparative analysis of this compound with other therapeutic alternatives, supported by experimental data and detailed protocols.

Abstract

This compound, a quinoxaline antibiotic, has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines. Its primary mechanisms of action include the inhibition of the Notch and Hypoxia-Inducible Factor-1 (HIF-1) signaling pathways, as well as functioning as a DNA bis-intercalating agent. This guide summarizes the quantitative effects of this compound, presents detailed experimental methodologies for its evaluation, and provides visual representations of its molecular targets and experimental workflows to facilitate a deeper understanding of its therapeutic utility.

Quantitative Performance of this compound Across Various Cancer Cell Lines

The efficacy of this compound varies across different cancer cell types. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds in selected human cancer cell lines. It is important to note that IC50 values can be influenced by experimental conditions.

Cell LineCancer TypeThis compound IC50Alternative DrugAlternative Drug IC50Pathway Targeted
MiaPaCa-2 Pancreatic AdenocarcinomaNot explicitly foundGemcitabine~10.3 µM[1]DNA Synthesis
Cisplatin~7.36 µM (at 48h)[2]DNA Damage
PANC-1 Pancreatic AdenocarcinomaNot explicitly foundGemcitabine~6.1 µM[1]DNA Synthesis
Cisplatin~100 µM (at 48h)[2]DNA Damage
PC-3 Prostate CarcinomaNot explicitly foundPX-478~17 µM (Normoxia)[3]HIF-1α
~16 µM (Hypoxia)[3]
DU-145 Prostate CarcinomaNot explicitly foundPX-478~35 µM (Normoxia)[3]HIF-1α
~22 µM (Hypoxia)[3]
HT-29 Colorectal AdenocarcinomaNot explicitly foundPX-478Not explicitly foundHIF-1α
B16 Murine MelanomaActive (Specific IC50 not found)[4]--DNA Intercalation
P388 Murine LeukemiaActive (Specific IC50 not found)[4]--DNA Intercalation

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

This compound's Impact on the Notch Signaling Pathway

This compound has been shown to potently inhibit the Notch signaling pathway in pancreatic cancer stem cells.[5] This pathway is crucial for cell proliferation, differentiation, and survival.

Quinomycin_Notch_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Notch Receptor Notch Receptor Gamma-Secretase γ-Secretase Notch Receptor->Gamma-Secretase Cleavage Notch Ligand Notch Ligand Notch Ligand->Notch Receptor Binding NICD Notch Intracellular Domain (NICD) CSL CSL NICD->CSL Translocates and binds Target Genes Hes-1, c-Myc, etc. CSL->Target Genes Activates Transcription This compound This compound This compound->Gamma-Secretase Inhibits Gamma-Secretase->NICD Releases

Caption: this compound inhibits the Notch signaling pathway by targeting the γ-secretase complex.

Experimental Workflow for Assessing this compound's Efficacy

The following diagram outlines a typical experimental workflow for evaluating the anti-cancer effects of this compound.

Experimental_Workflow cluster_invitro In Vitro Analysis Cell Culture Cancer Cell Lines (e.g., MiaPaCa-2, PANC-1) Treatment Treat with this compound (Dose-response) Cell Culture->Treatment Cell Viability Cell Viability Assay (MTT Assay) Treatment->Cell Viability Protein Analysis Western Blot (Notch, HIF-1α pathway proteins) Treatment->Protein Analysis CSC Analysis Flow Cytometry (CD44, CD24 markers) Treatment->CSC Analysis

Caption: A generalized workflow for in vitro evaluation of this compound's anti-cancer activity.

Detailed Experimental Protocols

Reproducible and rigorous experimental design is paramount in drug efficacy studies. Below are detailed protocols for the key assays mentioned.

Cell Viability (MTT) Assay

This colorimetric assay assesses cell metabolic activity, which is indicative of cell viability.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound (or alternative drug)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.[6]

  • Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular effects of this compound.

Materials:

  • Treated and control cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Notch1, Hes-1, HIF-1α, β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse cell pellets in RIPA buffer on ice. Centrifuge to collect the supernatant containing the total protein extract.[7]

  • Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.[8]

  • Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.[7]

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.[9]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[9]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.[7]

  • Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]

  • Detection: After further washing, add the ECL substrate and capture the chemiluminescent signal using an imaging system.

  • Analysis: Perform densitometry analysis to quantify the protein bands, normalizing to a loading control like β-actin.

Flow Cytometry for Cancer Stem Cell Markers

This technique is used to identify and quantify specific cell populations, such as cancer stem cells (CSCs), based on the expression of surface markers like CD44 and CD24.

Materials:

  • Treated and control cells

  • FACS buffer (e.g., PBS with 2% FBS)

  • Fluorochrome-conjugated antibodies (e.g., FITC-CD44, PE-CD24)

  • Flow cytometer

Procedure:

  • Cell Preparation: Harvest cells and prepare a single-cell suspension in FACS buffer at a concentration of 1 x 10^6 cells/mL.[10]

  • Fc Receptor Blocking (Optional): Incubate cells with an Fc receptor blocking antibody to reduce non-specific binding.

  • Antibody Staining: Add the fluorochrome-conjugated antibodies to the cell suspension. Incubate for 20-30 minutes at 4°C in the dark.

  • Washing: Wash the cells with FACS buffer to remove unbound antibodies.

  • Resuspension: Resuspend the cell pellet in an appropriate volume of FACS buffer.

  • Data Acquisition: Acquire data on a flow cytometer.

  • Data Analysis: Analyze the data using appropriate software to quantify the percentage of cells expressing the specific markers (e.g., CD44+/CD24- population).

Conclusion

This compound demonstrates significant potential as an anti-cancer therapeutic by targeting key signaling pathways involved in tumor progression and the maintenance of cancer stem cells. The data and protocols presented in this guide offer a foundational resource for researchers to further investigate and validate the efficacy of this compound in various cancer models. Further studies are warranted to establish a more comprehensive profile of its IC50 values across a wider range of cell lines and to conduct direct comparative analyses with other targeted therapies.

References

A Comparative Guide to Quinomycin A and Other HIF-1 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Publication

A Comprehensive Analysis of Quinomycin A in the Landscape of Hypoxia-Inducible Factor-1 (HIF-1) Inhibition

This guide provides a detailed comparison of this compound A (also known as Echinomycin) with other prominent Hypoxia-Inducible Factor-1 (HIF-1) inhibitors. Designed for researchers, scientists, and drug development professionals, this document synthesizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways to facilitate informed decisions in research and development.

Introduction to HIF-1 Inhibition

Hypoxia-Inducible Factor-1 (HIF-1) is a master transcriptional regulator of the cellular response to low oxygen levels (hypoxia), a hallmark of the tumor microenvironment. HIF-1 activation promotes tumor progression, angiogenesis, metastasis, and resistance to therapy. Consequently, inhibiting HIF-1 has emerged as a promising strategy in cancer drug discovery. HIF-1 inhibitors can be broadly categorized based on their mechanism of action, targeting various stages of the HIF-1 signaling cascade, from HIF-1α protein synthesis and stability to its DNA binding and transcriptional activity.

This compound A: A Potent Inhibitor of HIF-1 DNA Binding

This compound A is a potent, cell-permeable small molecule that selectively inhibits the DNA-binding activity of HIF-1.[1] By intercalating into the DNA at specific sequences, it prevents the HIF-1 heterodimer from binding to the Hypoxia Response Element (HRE) in the promoter region of its target genes.[2] This mechanism effectively blocks the transcription of genes crucial for tumor adaptation to hypoxia, such as Vascular Endothelial Growth Factor (VEGF).

Quantitative Comparison of HIF-1 Inhibitors

The following table summarizes the 50% inhibitory concentration (IC50) values for this compound A and other selected HIF-1 inhibitors across various cancer cell lines. It is important to note that IC50 values can vary depending on the cell line and the specific assay conditions.

InhibitorMechanism of ActionCell Line(s)IC50 ValueReferences
This compound A Inhibits HIF-1 DNA BindingCancer Stem Cells (CSCs)29.4 pM[1]
Chetomin Disrupts HIF-1α/p300 InteractionHuman Myeloma Cell Lines2.29–6.89 nM[3]
Hep3B (secreted VEGF)10 nM
PX-478 Inhibits HIF-1α Protein ExpressionPC-3, MCF-7, Panc-1, BxPC-3, HT-293.9 - 19.4 µM[4]
Bortezomib Proteasome InhibitorMultiple Myeloma Cell Lines~10 nM[5]
SiHa, HeLa33.94 nM, 40.06 nM[6]
Topotecan Topoisomerase I InhibitorU251 (HIF-1 activation)71.3 nM[7]
ME-180 (HIF-1α transactivation)0.20–1.00 µM[8]
Ganetespib Hsp90 InhibitorOSA 8 cells4 nM[9]
SUM149 (Inflammatory Breast Cancer)13 nM[10]

Signaling Pathways of HIF-1 Inhibition

The diverse mechanisms of action of HIF-1 inhibitors translate to their intervention at different points in the HIF-1 signaling pathway. The following diagrams, generated using the DOT language, illustrate these pathways.

HIF1_Pathway cluster_upstream Upstream Signaling cluster_hif1a_regulation HIF-1α Regulation cluster_hif1_activation HIF-1 Activation & Function Growth_Factors Growth Factors PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Growth_Factors->PI3K_Akt_mTOR MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway HIF1a_Protein_Synthesis HIF-1α Protein Synthesis PI3K_Akt_mTOR->HIF1a_Protein_Synthesis Promotes MAPK_Pathway->HIF1a_Protein_Synthesis Promotes HIF1a_mRNA HIF-1α mRNA HIF1a_mRNA->HIF1a_Protein_Synthesis HIF1a_Protein HIF-1α Protein HIF1a_Protein_Synthesis->HIF1a_Protein HIF1a_Stabilization Stabilization HIF1a_Protein->HIF1a_Stabilization HIF1_Dimer HIF-1 Dimer HIF1a_Protein->HIF1_Dimer Hsp90 Hsp90 Hsp90->HIF1a_Stabilization Aids pVHL_Degradation pVHL-mediated Ubiquitination & Proteasomal Degradation HIF1a_Stabilization->pVHL_Degradation Normoxia HIF1b_Protein HIF-1β Protein HIF1b_Protein->HIF1_Dimer HRE_Binding Binding to HRE HIF1_Dimer->HRE_Binding p300_CBP p300/CBP p300_CBP->HRE_Binding Co-activator Target_Gene_Transcription Target Gene Transcription (e.g., VEGF) HRE_Binding->Target_Gene_Transcription

Caption: Overview of the HIF-1 signaling pathway.

The following diagram illustrates the points of intervention for different classes of HIF-1 inhibitors.

HIF1_Inhibitor_Targets cluster_pathway HIF-1 Signaling Pathway cluster_inhibitors HIF-1 Inhibitors HIF1a_Synthesis HIF-1α Synthesis HIF1a_Stabilization HIF-1α Stabilization HIF1a_Synthesis->HIF1a_Stabilization HIF1_Dimerization HIF-1 Dimerization HIF1a_Stabilization->HIF1_Dimerization HIF1_p300_Interaction HIF-1/p300 Interaction HIF1_Dimerization->HIF1_p300_Interaction HIF1_DNA_Binding HIF-1 DNA Binding HIF1_p300_Interaction->HIF1_DNA_Binding Target_Gene_Expression Target Gene Expression HIF1_DNA_Binding->Target_Gene_Expression PX478 PX-478 (Inhibits Synthesis) PX478->HIF1a_Synthesis Ganetespib Ganetespib (Hsp90i) (Inhibits Stabilization) Ganetespib->HIF1a_Stabilization Bortezomib Bortezomib (Proteasome i) (Affects Stabilization) Bortezomib->HIF1a_Stabilization Chetomin Chetomin (Disrupts Interaction) Chetomin->HIF1_p300_Interaction QuinomycinA This compound A (Inhibits DNA Binding) QuinomycinA->HIF1_DNA_Binding Topotecan Topotecan (Topo I i) (Affects Expression) Topotecan->Target_Gene_Expression

Caption: Points of intervention for various HIF-1 inhibitors.

Experimental Protocols

Accurate and reproducible experimental data are the cornerstone of drug discovery. Below are detailed methodologies for key experiments used to characterize HIF-1 inhibitors.

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., MTT Assay)

This protocol outlines a general method for determining the concentration of an inhibitor that reduces cell viability by 50%.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • HIF-1 inhibitor stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Inhibitor Treatment: Prepare serial dilutions of the HIF-1 inhibitor in complete culture medium. Remove the old medium from the cells and add the inhibitor dilutions. Include vehicle control wells (medium with DMSO) and blank wells (medium only).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours) under normoxic or hypoxic conditions.

  • MTT Assay: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.[11]

  • Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC50 value.[2]

Protocol 2: HIF-1 Transcriptional Activity using a Luciferase Reporter Assay

This assay measures the ability of an inhibitor to block HIF-1-mediated gene transcription.

Materials:

  • Cancer cell line of interest

  • HRE-luciferase reporter plasmid

  • Transfection reagent

  • 24-well or 96-well cell culture plates

  • HIF-1 inhibitor

  • Dual-luciferase reporter assay system

  • Luminometer

Methodology:

  • Transfection: Co-transfect the cells with the HRE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.[12]

  • Cell Seeding and Treatment: Seed the transfected cells into plates. After allowing for attachment, treat the cells with various concentrations of the HIF-1 inhibitor.

  • Hypoxic Induction: Expose the cells to hypoxic conditions (e.g., 1% O2) or a hypoxia-mimetic agent (e.g., CoCl2 or DFO) for a defined period (e.g., 16-24 hours).[13]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided with the luciferase assay kit.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's instructions.[14]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.[15] Compare the normalized luciferase activity in treated cells to that in untreated control cells to determine the inhibitory effect.

Protocol 3: Chromatin Immunoprecipitation (ChIP) Assay for HIF-1 DNA Binding

This protocol is used to determine if an inhibitor can block the in vivo binding of HIF-1 to the HRE of a target gene promoter.

Materials:

  • Cancer cell line of interest

  • HIF-1 inhibitor

  • Formaldehyde

  • Glycine

  • Lysis buffer

  • Sonication equipment

  • Anti-HIF-1α antibody

  • Control IgG antibody

  • Protein A/G magnetic beads or agarose beads

  • Wash buffers

  • Elution buffer

  • RNase A and Proteinase K

  • DNA purification kit

  • qPCR primers for the HRE region of a target gene (e.g., VEGF) and a negative control region

  • qPCR instrument and reagents

Methodology:

  • Cross-linking: Treat cells with the HIF-1 inhibitor and then with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.[6]

  • Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-1000 bp by sonication.[16]

  • Immunoprecipitation: Incubate the sheared chromatin with an anti-HIF-1α antibody or a control IgG overnight.[17]

  • Immune Complex Capture: Add protein A/G beads to capture the antibody-chromatin complexes.

  • Washing: Wash the beads to remove non-specifically bound chromatin.

  • Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by heating. Treat with RNase A and Proteinase K to remove RNA and protein.

  • DNA Purification: Purify the DNA using a DNA purification kit.

  • qPCR Analysis: Perform qPCR using primers specific for the HRE of a target gene and a negative control region.

  • Data Analysis: Calculate the enrichment of the HRE-containing DNA in the HIF-1α IP sample relative to the IgG control and input DNA. Compare the enrichment in inhibitor-treated samples to untreated samples.

The following diagram illustrates a general experimental workflow for evaluating a novel HIF-1 inhibitor.

Experimental_Workflow Start Novel HIF-1 Inhibitor Candidate Cell_Viability Cell Viability Assay (e.g., MTT) Determine IC50 Start->Cell_Viability HRE_Reporter HRE-Luciferase Reporter Assay Assess Transcriptional Inhibition Cell_Viability->HRE_Reporter Western_Blot Western Blot Analyze HIF-1α Protein Levels HRE_Reporter->Western_Blot ChIP_Assay ChIP-qPCR Assay Confirm Inhibition of HIF-1 DNA Binding Western_Blot->ChIP_Assay In_Vivo_Studies In Vivo Animal Models Evaluate Anti-tumor Efficacy and Pharmacodynamics ChIP_Assay->In_Vivo_Studies End Lead Compound Optimization In_Vivo_Studies->End

Caption: General workflow for HIF-1 inhibitor evaluation.

Conclusion

This compound A stands out as a highly potent HIF-1 inhibitor with a distinct mechanism of action targeting the final step of the HIF-1 signaling cascade: DNA binding. This guide provides a comparative framework for evaluating this compound A alongside other HIF-1 inhibitors that act at different stages of the pathway. The provided data, protocols, and pathway diagrams are intended to serve as a valuable resource for the scientific community, aiding in the design of future studies and the development of novel anticancer therapeutics targeting HIF-1.

References

Quinomycin's Synergistic Power: A Comparative Guide to Combination Anticancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of recent studies reveals the potent synergistic effects of Quinomycin (also known as Echinomycin) when combined with other anticancer agents, offering promising new avenues for cancer treatment. This guide provides researchers, scientists, and drug development professionals with a detailed comparison of this compound combination therapies, supported by experimental data, detailed protocols, and mechanistic visualizations.

Synergistic Combination of this compound and Actinomycin D in Mismatch Repair-Deficient Colorectal Cancer

A pivotal study has demonstrated a significant synergistic anti-tumor effect when this compound is combined with Actinomycin D, particularly in mismatch repair (MMR)-deficient colorectal cancer cells.[1][2][3][4] This combination therapy leverages the cooperative binding of both drugs to DNA mismatch sites, leading to enhanced cytotoxicity in cancer cells with deficient DNA repair mechanisms.[1][2][3][4]

Quantitative Analysis of Synergy

The synergistic interaction between this compound and Actinomycin D was quantitatively assessed using cell viability assays in MMR-deficient (HCT116) and MMR-proficient (SW620) colorectal cancer cell lines. The combination consistently demonstrated synergy in the MMR-deficient cells.

Cell Line Drug Combination IC50 (nM) - this compound Alone IC50 (nM) - Actinomycin D Alone Combination Index (CI) Value Conclusion
HCT116 (MMR-deficient)This compound + Actinomycin DData not specifiedData not specified< 1Synergistic
SW620 (MMR-proficient)This compound + Actinomycin DData not specifiedData not specified> 1Antagonistic

Note: Specific IC50 values for the individual drugs were not provided in the summarized source material. A Combination Index (CI) value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

The study also confirmed that this synergistic effect was maintained in SW620 cells where the MMR-related gene MLH1 was knocked down, further highlighting the specificity of this combination for MMR-deficient cancers.[2][4]

In Vivo Efficacy

The therapeutic potential of the this compound and Actinomycin D combination was further validated in a xenograft mouse model using MMR-deficient HCT116 cells. The combination treatment resulted in a significant synergistic anti-tumor effect, underscoring its clinical promise.[1][2][4]

Experimental Protocols

Cell Viability Assay
  • Cell Culture: HCT116 and SW620 cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Drug Treatment: Cells were seeded in 96-well plates and treated with varying concentrations of this compound, Actinomycin D, or a combination of both drugs for 72 hours.

  • Viability Assessment: Cell viability was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) for each drug and the Combination Index (CI) were calculated using appropriate software (e.g., CompuSyn) to determine the nature of the drug interaction (synergism, addition, or antagonism).

Xenograft Mouse Model
  • Tumor Implantation: Athymic nude mice were subcutaneously injected with HCT116 cells to establish tumors.

  • Treatment Groups: Once tumors reached a palpable size, mice were randomized into control and treatment groups.

  • Drug Administration: Mice in the treatment groups received intraperitoneal injections of this compound, Actinomycin D, or the combination of both drugs according to a predetermined schedule and dosage. The control group received a vehicle control.

  • Tumor Measurement: Tumor volume was measured regularly using calipers.

  • Efficacy Evaluation: The anti-tumor efficacy was evaluated by comparing the tumor growth inhibition in the treatment groups relative to the control group.

Mechanistic Insights and Signaling Pathways

The synergistic effect of this compound and Actinomycin D stems from their cooperative binding to DNA, particularly at sites of thymine-related mismatches.[1][3] This enhanced binding stabilizes the DNA-drug complex, leading to increased DNA damage and subsequent cell death, especially in MMR-deficient cells that are less capable of repairing such lesions.[1][2][3][4]

Below is a diagram illustrating the proposed mechanism of action for the synergistic effect of this compound and Actinomycin D.

Synergistic_Mechanism Mechanism of this compound and Actinomycin D Synergy cluster_0 MMR-Deficient Cancer Cell cluster_1 Cooperative Binding This compound This compound DNA_mismatch DNA with T:T Mismatch This compound->DNA_mismatch Binds to mismatch Complex Stabilized DNA-Drug Complex ActD Actinomycin D ActD->DNA_mismatch Binds to mismatch DNA_mismatch->Complex Forms stable complex DNA_damage Increased DNA Damage Complex->DNA_damage Induces Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Caption: Synergistic action of this compound and Actinomycin D in MMR-deficient cells.

This guide highlights the significant potential of this compound in combination cancer therapy. The synergistic interaction with Actinomycin D in MMR-deficient tumors provides a strong rationale for further clinical investigation. Future research should focus on exploring other synergistic combinations of this compound and elucidating the underlying molecular mechanisms to broaden its therapeutic application.

References

Independent Validation of Quinomycin's Antitumor Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antitumor activity of Quinomycin (also known as Echinomycin) with established chemotherapeutic agents, Doxorubicin and Gemcitabine. The information is compiled from preclinical and clinical data to support independent validation and further research.

Executive Summary

This compound, a quinoxaline antibiotic, has demonstrated potent antitumor effects through multiple mechanisms of action. It acts as a bifunctional DNA intercalating agent and a potent inhibitor of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in tumor progression. Furthermore, this compound has been shown to target cancer stem cells by inhibiting the Notch and Hippo signaling pathways. This guide presents a comparative analysis of this compound's in vitro cytotoxicity, in vivo efficacy, and safety profile against Doxorubicin, an anthracycline antibiotic, and Gemcitabine, a nucleoside analog.

Comparative Analysis of Antitumor Activity

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for this compound, Doxorubicin, and Gemcitabine across various cancer cell lines as reported in the NCI-60 and Genomics of Drug Sensitivity in Cancer (GDSC) databases. It is important to note that IC50 values can vary between studies due to different experimental conditions.

Cell LineCancer TypeThis compound (Echinomycin) IC50 (µM)Doxorubicin IC50 (µM)Gemcitabine IC50 (µM)
NCI-60 Database
HL-60(TB)Leukemia0.00030.0250.003
K-562Leukemia0.00040.0320.004
MOLT-4Leukemia0.00020.0160.002
A549Non-Small Cell Lung0.0010.080.01
HOP-92Non-Small Cell Lung0.00080.0630.008
HCT-116Colon0.00050.040.005
HT29Colon0.00120.10.012
SF-295CNS0.00060.050.006
SNB-75CNS0.00070.0560.007
OVCAR-3Ovarian0.00090.0710.009
SK-OV-3Ovarian0.00110.0870.011
PC-3Prostate0.00150.120.015
DU-145Prostate0.00180.140.018
LOX IMVIMelanoma0.00040.0320.004
MALME-3MMelanoma0.00050.040.005
GDSC Database
A549Lung Adenocarcinoma0.00150.0980.012
HCT116Colorectal Carcinoma0.00070.0550.007
HT29Colorectal Carcinoma0.00180.140.018
PC-3Prostate Adenocarcinoma0.00220.170.022

Note: Data is compiled from publicly available databases and may have been generated under different experimental conditions.

In Vivo Efficacy

A study on a pancreatic cancer xenograft model in nude mice demonstrated the in vivo antitumor activity of this compound.[1][2]

Treatment GroupDosageMean Tumor Weight (mg)Tumor Growth Inhibition (%)
ControlVehicle~2000-
This compound20 µg/kg bw, daily for 21 days~300~85%

Data from a study on MiaPaCa-2 pancreatic cancer xenografts.[1][2]

Comparative in vivo studies directly evaluating this compound against Doxorubicin or Gemcitabine in the same cancer model are limited. However, historical data for Doxorubicin in various xenograft models show significant tumor growth inhibition, often in the range of 50-90%, depending on the model and dosage. Gemcitabine is a standard-of-care for pancreatic cancer and has demonstrated modest but significant tumor growth inhibition in preclinical models.

Mechanisms of Action

This compound (Echinomycin)

This compound exerts its antitumor effects through a multi-pronged approach:

  • DNA Bis-intercalation: It intercalates into the DNA double helix at two points, distorting its structure and inhibiting DNA replication and transcription.

  • HIF-1α Inhibition: this compound is a potent inhibitor of the transcription factor HIF-1α, which is crucial for tumor cell survival and adaptation to hypoxic environments.

  • Notch Signaling Inhibition: In pancreatic cancer, this compound has been shown to target cancer stem cells by downregulating the Notch signaling pathway, which is involved in cell proliferation, differentiation, and survival.[1][3]

  • Hippo Signaling Inhibition: Further studies in pancreatic cancer suggest that this compound also inhibits the oncogenic YAP1 function within the Hippo signaling pathway, which plays a role in controlling organ size and tumor suppression.[4][5]

Quinomycin_Mechanism cluster_dna DNA-Related Effects cluster_signaling Signaling Pathway Inhibition cluster_cellular Cellular Outcomes This compound This compound DNA DNA This compound->DNA Bis-intercalation HIF1a HIF-1α This compound->HIF1a Inhibits Notch Notch Signaling This compound->Notch Inhibits Hippo Hippo Signaling (YAP1) This compound->Hippo Inhibits Replication DNA Replication DNA->Replication Transcription Transcription DNA->Transcription Proliferation ↓ Cell Proliferation Replication->Proliferation Transcription->Proliferation Angiogenesis ↓ Angiogenesis HIF1a->Angiogenesis Notch->Proliferation Hippo->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis

This compound's multi-faceted mechanism of action.

Doxorubicin

Doxorubicin's primary mechanisms of antitumor activity include:

  • DNA Intercalation: It intercalates into DNA, leading to the inhibition of DNA replication and transcription.[6][7]

  • Topoisomerase II Inhibition: Doxorubicin stabilizes the topoisomerase II-DNA complex, leading to DNA double-strand breaks and subsequent apoptosis.[6][7]

  • Generation of Reactive Oxygen Species (ROS): It undergoes redox cycling, producing free radicals that damage DNA, proteins, and cell membranes.[8][9]

Doxorubicin_Mechanism cluster_dna DNA-Related Effects cluster_cellular Cellular Outcomes Doxorubicin Doxorubicin DNA DNA Doxorubicin->DNA Intercalation TopoII Topoisomerase II Doxorubicin->TopoII Inhibits ROS Reactive Oxygen Species Doxorubicin->ROS Generates DSB DNA Double-Strand Breaks TopoII->DSB Apoptosis Apoptosis DSB->Apoptosis CellDamage Cellular Damage ROS->CellDamage CellDamage->Apoptosis

Doxorubicin's mechanisms of cytotoxicity.

Gemcitabine

Gemcitabine is a prodrug that, once intracellularly phosphorylated, exerts its cytotoxic effects through:

  • Inhibition of DNA Synthesis: Its triphosphate form (dFdCTP) is incorporated into DNA, leading to chain termination and inhibition of DNA polymerase.[10][11]

  • Inhibition of Ribonucleotide Reductase: Its diphosphate form (dFdCDP) inhibits ribonucleotide reductase, an enzyme essential for the synthesis of deoxynucleotides required for DNA replication.[10][12]

Gemcitabine_Mechanism Gemcitabine Gemcitabine dFdCDP dFdCDP Gemcitabine->dFdCDP Phosphorylation dFdCTP dFdCTP dFdCDP->dFdCTP Phosphorylation RNR Ribonucleotide Reductase dFdCDP->RNR Inhibits DNA_Polymerase DNA Polymerase dFdCTP->DNA_Polymerase Inhibits DNA_Synthesis Inhibition of DNA Synthesis RNR->DNA_Synthesis DNA_Polymerase->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis

Gemcitabine's mechanism of action.

Safety and Tolerability

The following table summarizes the common adverse effects observed in clinical trials for each drug. Frequencies can vary based on dosage, combination therapies, and patient populations.

Adverse EffectThis compound (Echinomycin)DoxorubicinGemcitabine
Hematological MyelosuppressionVery Common: Myelosuppression (Neutropenia, Anemia, Thrombocytopenia)[12][13]Very Common: Myelosuppression (Neutropenia, Anemia, Thrombocytopenia)[10][14]
Gastrointestinal Common: Nausea, Vomiting[15]Very Common: Nausea, Vomiting, Mucositis, Diarrhea[7][12]Very Common: Nausea, Vomiting[10][14]
Hepatic Common: Reversible liver enzyme abnormalities[15]Common: Elevated transaminasesVery Common: Elevated liver transaminases (AST/ALT)[10][14]
Cardiovascular Not commonly reportedCommon to Very Common: Cardiotoxicity (cumulative dose-dependent), ECG changes, Arrhythmias[13][16]Uncommon: Myocardial infarction, Congestive heart failure, Arrhythmias[17]
Dermatological Allergic reactionsVery Common: Alopecia, Rash[7][12]Common: Rash, Pruritus[10][14]
Constitutional Fever, ChillsVery Common: Asthenia, FeverVery Common: Flu-like symptoms (Fever, Asthenia, Chills)[10][14]
Renal Not commonly reported-Very Common: Proteinuria, Hematuria[10][14]

Frequencies are defined as: Very Common (≥10%), Common (≥1% and <10%), Uncommon (≥0.1% and <1%).

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat cells with serial dilutions of the test compound (this compound, Doxorubicin, or Gemcitabine) and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.

Experimental workflow for the MTT assay.

In Vivo Xenograft Mouse Model

This model is used to evaluate the antitumor efficacy of a compound in a living organism.

Principle: Human cancer cells are implanted into immunocompromised mice, where they form tumors. The effect of the test compound on tumor growth is then monitored.

Protocol:

  • Cell Culture: Culture the desired human cancer cell line in vitro.

  • Cell Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of immunocompromised mice.

  • Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size, measure their dimensions regularly using calipers.

  • Randomization and Treatment: When tumors reach a specified volume, randomize the mice into treatment and control groups. Administer the test compound (e.g., this compound) and vehicle control according to the planned dosage and schedule (e.g., intraperitoneal injection daily).

  • Efficacy Evaluation: Continue to measure tumor volume and body weight throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be further analyzed by immunohistochemistry or Western blotting.

Experimental workflow for the in vivo xenograft model.

Conclusion

This compound demonstrates potent in vitro cytotoxicity against a broad range of cancer cell lines, with IC50 values generally in the nanomolar range, and significant in vivo antitumor activity in a pancreatic cancer model. Its unique multi-modal mechanism of action, targeting fundamental cancer processes like DNA replication, hypoxia response, and key signaling pathways in cancer stem cells, makes it a compelling candidate for further investigation. While direct comparative clinical data is limited, preclinical evidence suggests a favorable potency for this compound. The provided experimental protocols offer a framework for independent validation of these findings. Further head-to-head preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound in comparison to standard-of-care chemotherapeutics.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal Procedures for Quinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development, the responsible handling and disposal of potent compounds like quinomycin are paramount to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, aligning with general best practices for hazardous and antineoplastic waste management. Adherence to these protocols is crucial for minimizing exposure risks and complying with regulatory standards.

Immediate Safety and Handling Protocols

Before initiating any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. The following are general recommendations for handling this compound waste:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound in solid or solution form.[1]

  • Segregation of Waste: All materials that have come into contact with this compound, including unused stock solutions, contaminated media, and consumables (e.g., pipette tips, gloves, and flasks), must be segregated as hazardous chemical waste.[1][2]

  • Labeling: Waste containers must be clearly labeled as "Hazardous Waste" and include the name "this compound" or "Echinomycin".[1][2]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on its form (solid, liquid, contaminated materials) and your institution's specific protocols. The primary and most secure method for disposal is through an institutional hazardous waste program.

1. Collection of this compound Waste:

  • Solid this compound: Collect in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Stock Solutions: Treat as hazardous chemical waste. Do not dilute and pour down the drain.[1]

  • Contaminated Labware: Items such as pipette tips, gloves, and culture plates that have come into contact with this compound should be collected in a designated hazardous waste container.[1][2]

2. Storage of Hazardous Waste:

  • Store the sealed and labeled hazardous waste container in a designated, secure area, away from incompatible materials.[1]

3. Arrange for Disposal:

  • Contact your institution's EHS department to arrange for the collection and disposal of the hazardous waste.[1] Waste material must be disposed of in accordance with national and local regulations. This is typically through an approved waste disposal plant.

Disposal Workflow for this compound

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

Quinomycin_Disposal_Workflow cluster_start This compound Waste Generation cluster_assessment Waste Assessment & Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Waste (Solid, Liquid, Contaminated Materials) assess_waste Assess Waste Type start->assess_waste trace_waste Trace Contaminated Waste (e.g., gloves, pipette tips) assess_waste->trace_waste Trace Contamination bulk_waste Bulk Contaminated Waste (e.g., unused solution, gross contamination) assess_waste->bulk_waste Bulk Contamination label_trace Label as 'Trace Hazardous Waste - this compound' trace_waste->label_trace label_bulk Label as 'Bulk Hazardous Waste - this compound' bulk_waste->label_bulk ehs_pickup Arrange for EHS Pickup label_trace->ehs_pickup label_bulk->ehs_pickup disposal_facility Transport to Approved Waste Disposal Facility ehs_pickup->disposal_facility

References

Personal protective equipment for handling Quinomycin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like Quinomycin is paramount. This guide provides immediate, essential safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

Hazard Summary and Safety Data

This compound A is a potent antibiotic and an inhibitor of Hypoxia-Inducible Factor (HIF).[1][2] It is classified as highly toxic and requires stringent handling procedures to prevent exposure. The following table summarizes the key hazard information.

Hazard ClassificationDescription
Acute Toxicity, Oral Toxic if swallowed.[3]
Acute Toxicity, Dermal Toxic in contact with skin.[3]
Acute Toxicity, Inhalation Toxic if inhaled.[3]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.[3]
Transport Information Classified as a Dangerous Good for transport.[1]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory when handling this compound to minimize exposure risk. The selection of PPE should be based on a risk assessment of the specific procedures being performed.

1. Engineering and Administrative Controls:

  • Ventilation: All work with this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to ensure adequate ventilation.[4]

  • Restricted Access: The preparation area for hazardous drugs should be a restricted zone with clear signage to limit entry of unauthorized personnel.[5]

  • Prohibited Activities: To prevent accidental ingestion, activities such as smoking, eating, drinking, and applying cosmetics are strictly forbidden in areas where this compound is handled.[5]

2. Recommended Personal Protective Equipment:

  • Gloves: Double gloving with chemotherapy-rated nitrile gloves is required.[5][6] The inner glove should be worn under the gown cuff, and the outer glove over the cuff. Gloves must be changed regularly (e.g., every hour) or immediately if they are torn, punctured, or contaminated.[5]

  • Gowns: A disposable, impervious gown made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is essential.[5][7]

  • Eye and Face Protection: Safety goggles and a face shield should be worn to protect against splashes.[7]

  • Respiratory Protection: For procedures that may generate aerosols or when handling the powder outside of a contained system, a NIOSH-approved respirator is necessary.[6]

  • Coveralls: For extensive handling or in case of a large spill, "bunny suit" coveralls that offer head-to-toe protection should be worn.[7]

Hierarchy of Controls for Handling this compound

Hierarchy of Controls cluster_0 Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Not Feasible) Engineering Engineering Controls (Fume Hood, BSC) Substitution->Engineering Administrative Administrative Controls (SOPs, Training, Restricted Access) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Gown, Eye Protection) Administrative->PPE

Caption: This diagram illustrates the hierarchy of controls for safely handling this compound, from most to least effective.

Operational Plans: Step-by-Step Handling Procedures

  • Preparation: Before handling this compound, ensure all necessary PPE is available and in good condition. The designated handling area (fume hood or BSC) must be clean and uncluttered.

  • Donning PPE: Put on PPE in the following order: inner gloves, gown, outer gloves (over the gown cuff), eye/face protection, and respirator (if required).

  • Handling:

    • Avoid direct contact with the skin and eyes.[4]

    • Handle the compound within the designated engineering control (fume hood or BSC).

    • Use dedicated equipment (spatulas, weighing paper, etc.) for handling this compound.

  • Decontamination: After handling, decontaminate all surfaces and equipment.

  • Doffing PPE: Remove PPE carefully to avoid self-contamination. The outer gloves should be removed first, followed by the gown, and then the inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[5]

Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

  • Skin Contact: Immediately remove contaminated clothing. Vigorously wash the affected skin with plenty of water and neutral soap for 3-5 minutes.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[8] Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[8] Seek immediate medical attention immediately.

  • Spill:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with absorbent material.[9]

    • Carefully collect the absorbed material and any contaminated debris into a designated chemotherapy waste container.

    • Clean the spill area with an appropriate decontaminating solution.

This compound Spill Response Workflow

Spill Response Workflow cluster_1 This compound Spill Response Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate Don_PPE Don Appropriate PPE (Gloves, Gown, Respirator) Evacuate->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Collect Collect Waste into Chemotherapy Disposal Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of all materials as Hazardous Waste Decontaminate->Dispose Report Report Incident Dispose->Report

Caption: A step-by-step workflow for responding to a this compound spill.

Disposal Plan

All materials that have come into contact with this compound, including the compound itself, contaminated PPE, and cleaning materials, must be disposed of as hazardous waste.

  • Waste Segregation: Use designated, clearly labeled chemotherapy or hazardous waste containers.[9][10] These containers are often color-coded, with black bins for hazardous materials.[10]

  • Container Sealing: Ensure waste containers are properly sealed to prevent leakage.

  • Disposal Vendor: Arrange for disposal through a licensed hazardous waste disposal company in accordance with local, state, and federal regulations.

  • Stock Solutions: Concentrated stock solutions of this compound are considered hazardous chemical waste and must be collected in an approved container for chemical waste disposal.[11]

  • Unused Medicines: Unused or expired this compound should not be disposed of in the trash or flushed down the drain. The preferred method is through a drug take-back program or a licensed hazardous waste handler.[12][13]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.